11-HEPE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z,8Z,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-WSAGHCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biosynthesis of 11-Hydroxyeicosapentaenoic Acid (11-HEPE) from Eicosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE) from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This compound, an oxygenated metabolite of EPA, is implicated in various physiological processes, including the resolution of inflammation. This document details the enzymatic pathways responsible for its formation, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems. Quantitative data, detailed experimental protocols for in vitro synthesis and analysis, and visualizations of the biosynthetic and signaling pathways are presented to serve as a valuable resource for researchers in lipid biochemistry, pharmacology, and drug development.
Introduction
Eicosapentaenoic acid (EPA) is an essential omega-3 polyunsaturated fatty acid renowned for its beneficial effects on human health, particularly in mitigating inflammatory responses. The biological activities of EPA are often mediated by its conversion into a diverse array of bioactive lipid mediators, collectively known as eicosanoids. Among these, the hydroxyeicosapentaenoic acids (HEPEs) have garnered significant interest. This guide focuses specifically on the biosynthesis of this compound, a monohydroxylated derivative of EPA, exploring the enzymatic systems that govern its production and its potential downstream signaling roles. Understanding the intricacies of this compound biosynthesis is critical for elucidating its physiological functions and exploring its therapeutic potential.
Enzymatic Pathways of this compound Biosynthesis
The conversion of EPA to this compound is not exclusive to a single enzymatic route but is accomplished through the action of at least three major enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. Non-enzymatic oxidation can also contribute to its formation[1].
Cyclooxygenase (COX) Pathway
Both COX-1 and COX-2 isoforms can catalyze the conversion of EPA to prostaglandin endoperoxides, and as a minor activity, they can also produce hydroperoxyeicosapentaenoic acids (HpEPEs), which are subsequently reduced to HEPEs.
-
COX-1 and COX-2: These enzymes can convert EPA into 11-hydroperoxyeicosapentaenoic acid (11-HpEPE), which is then reduced to this compound by peroxidases.
-
Aspirin-Acetylated COX-2: A particularly interesting aspect is the activity of COX-2 after it has been irreversibly acetylated by aspirin. This modification alters the enzyme's catalytic activity, favoring the production of hydroxylated fatty acids. While aspirin-acetylated COX-2 is well-known for producing 15(R)-HETE from arachidonic acid, it can also utilize EPA as a substrate to generate HEPEs.
Lipoxygenase (LOX) Pathway
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. Various LOX isoforms can oxygenate EPA at different positions, including the C-11 position, to form 11-HpEPE, which is then reduced to this compound. The specific 11-LOX enzymes are key in this pathway. For instance, an 11R-lipoxygenase from Nostoc sp. has been shown to efficiently produce 11R-HETE from arachidonic acid, and similar activity can be inferred for EPA[2].
Cytochrome P450 (CYP) Pathway
Members of the cytochrome P450 superfamily, particularly those in the CYP4 family, are known to hydroxylate fatty acids. While their primary role with arachidonic acid is often ω-hydroxylation to produce 20-HETE, they also possess the capability to produce other positional isomers. CYP4F2 and CYP4A11 have been identified as potent fatty acid hydroxylases[3][4]. Although direct kinetic data for this compound production from EPA by these enzymes is limited, their known activity with arachidonic acid suggests they are potential catalysts for this reaction.
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production varies significantly between the different enzymatic pathways and the specific isoforms involved. The following tables summarize the available quantitative data.
Note: Specific kinetic data for this compound production from EPA is scarce. The data presented here is a combination of direct measurements where available and inferred activities from studies on arachidonic acid metabolism by the same enzymes.
Table 1: Kinetic Parameters of Enzymes in HEPE Synthesis
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/nmol P450 or min-1) | Source |
| COX-2 (ovine) | Arachidonic Acid | Prostaglandins, HETEs | ~5 | - | [5] |
| CYP4F2 (human) | Arachidonic Acid | 20-HETE | 24 | 7.4 min-1 | |
| CYP4A11 (human) | Arachidonic Acid | 20-HETE | 228 | 49.1 min-1 | |
| 11R-LOX (Nostoc sp.) | Arachidonic Acid | 11R-HETE | - | 7.9 µM min-1 g-1 cells |
Table 2: Relative Production of HEPEs by Different Enzyme Systems
| Enzyme System | Key Isoforms | Major HEPE Products from EPA | Notes |
| Cyclooxygenase (COX) | COX-1, COX-2 (aspirin-acetylated) | This compound, 15-HEPE | Generally a minor pathway compared to prostaglandin synthesis. |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX, 11-LOX | 5-HEPE, 12-HEPE, 15-HEPE, this compound | Isoform-dependent positional specificity. |
| Cytochrome P450 (CYP) | CYP4F, CYP4A, CYP2C, CYP2J | ω- and (ω-1)-HEPEs, various regioisomers including this compound | Broad substrate specificity and product profiles. |
Experimental Protocols
In Vitro Biosynthesis of this compound using a Recombinant Enzyme
This protocol provides a general method for the enzymatic synthesis of this compound from EPA using a recombinant lipoxygenase or cytochrome P450 enzyme expressed in E. coli or insect cells.
Materials:
-
Recombinant human 11-lipoxygenase (or other relevant enzyme)
-
Eicosapentaenoic acid (EPA)
-
HEPES buffer (50 mM, pH 7.0-8.0)
-
Cysteine (for LOX reactions) or NADPH (for CYP reactions)
-
Ethanol
-
Ethyl acetate
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Water
-
Nitrogen gas supply
Procedure:
-
Enzyme Preparation: Prepare a crude cell extract or purified recombinant enzyme solution.
-
Reaction Mixture Preparation: In a glass tube, prepare the reaction mixture containing 50 mM HEPES buffer, the recombinant enzyme preparation, and a reducing agent (e.g., 10 mM cysteine for LOX) or cofactor (e.g., 1 mM NADPH for CYPs).
-
Substrate Addition: Dissolve EPA in ethanol to a stock concentration of 100 mM. Add the EPA stock solution to the reaction mixture to a final concentration of 1-5 mM. The final ethanol concentration should be kept low (e.g., <4% v/v) to avoid enzyme denaturation.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination and Extraction: Stop the reaction by adding two volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction twice.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the pooled organic extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the HEPEs with 5 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen gas. Reconstitute the dried residue in a small volume of mobile phase (e.g., methanol/water mixture) for analysis.
Quantification of this compound by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples or in vitro reaction mixtures.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA)
-
This compound analytical standard
-
Deuterated internal standard (e.g., 11-HETE-d8)
Procedure:
-
Sample Preparation: Prepare samples as described in Protocol 4.1 or using appropriate extraction methods for biological matrices. Spike samples with the deuterated internal standard prior to extraction.
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a lower percentage of B (e.g., 30%), ramp up to a high percentage (e.g., 95%) to elute the lipids, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound: A common transition is m/z 317.2 -> 167.1
-
Internal Standard (e.g., 11-HETE-d8): Monitor the appropriate transition for the specific standard used.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
-
Quantification: Generate a standard curve using the this compound analytical standard. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Visualizations of Pathways and Workflows
Biosynthetic Pathways of this compound from EPA
Caption: Enzymatic pathways for the biosynthesis of this compound from EPA.
Potential Signaling Pathways of this compound
Caption: Potential signaling pathways activated by this compound.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for in vitro this compound production and analysis.
Conclusion
The biosynthesis of this compound from EPA is a multifaceted process involving several key enzymatic pathways. The COX, LOX, and CYP450 systems all contribute to its formation, with the specific cellular context and enzymatic profile determining the predominant route. This guide has provided a detailed overview of these pathways, along with quantitative data and practical experimental protocols for the synthesis and analysis of this compound. The provided visualizations offer a clear depiction of the complex biochemical relationships. Further research is warranted to fully elucidate the specific roles of each enzymatic pathway in different tissues and disease states, and to unravel the complete signaling network of this compound. Such knowledge will be instrumental in harnessing the therapeutic potential of this and other omega-3 fatty acid-derived lipid mediators.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Mechanism of Action of 11-HEPE in Inflammatory Responses
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
11-hydroxyeicosapentaenoic acid (11-HEPE) is an omega-3 fatty acid-derived lipid mediator with emerging roles in the active resolution of inflammation. As a metabolite of eicosapentaenoic acid (EPA), this compound is part of a larger family of specialized pro-resolving mediators (SPMs) that are critical for returning inflamed tissues to homeostasis. This document provides a technical overview of the biosynthesis, mechanism of action, and key experimental findings related to this compound's anti-inflammatory and pro-resolving functions. It details its effects on key innate immune cells, such as neutrophils and macrophages, and outlines the signaling pathways involved. This guide is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.
Biosynthesis of this compound
This compound is synthesized from EPA through enzymatic processes involving lipoxygenases (LOX) and cytochrome P450 (CYP450) enzymes.[1] In human neurons, EPA is metabolized into various HEPEs, including 5-, 8-, 9-, 11-, 12-, and 15-HEPE, by LOX enzymes.[1] The biosynthesis of these mediators is a crucial step in the body's response to inflammation, converting pro-inflammatory signals into a pro-resolving state.
The biosynthetic pathway for this compound and other related EPA-derived mediators is visualized below.
Caption: Biosynthesis of this compound and other EPA-derived mediators.
Mechanism of Action in Inflammatory Responses
This compound exerts its anti-inflammatory and pro-resolving effects by modulating the activity of key immune cells, primarily neutrophils and macrophages. The general mechanism involves binding to specific cell surface receptors, which in turn triggers intracellular signaling cascades that alter cellular functions.
Effects on Neutrophils
Neutrophils are among the first responders to sites of inflammation. While essential for clearing pathogens, their prolonged presence and activity can lead to tissue damage. This compound plays a crucial role in limiting neutrophil infiltration and promoting their clearance.
-
Inhibition of Chemotaxis: this compound has been shown to inhibit neutrophil migration towards chemoattractants. This action helps to reduce the influx of neutrophils into the inflamed tissue, thereby preventing excessive inflammation.[2]
Effects on Macrophages
Macrophages are critical for the resolution of inflammation, primarily through their ability to phagocytose apoptotic neutrophils and cellular debris. This compound enhances the phagocytic capacity of macrophages, a key step in the clearance of inflammatory exudate and the restoration of tissue homeostasis.
-
Enhancement of Phagocytosis: By promoting macrophage phagocytosis, this compound facilitates the removal of apoptotic cells, which is a hallmark of successful inflammation resolution.
The proposed signaling pathway for this compound's action on immune cells is depicted in the following diagram.
Caption: Proposed Signaling Pathway of this compound in Immune Cells.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of HEPEs on inflammatory responses.
Table 1: In Vitro Effects of HEPEs on Immune Cell Function
| Mediator | Cell Type | Assay | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| 5-HEPE | MIN6 cells | Insulin Secretion | 1 µM | Increased glucose-stimulated insulin secretion | [3] |
| 8-HEPE, 9-HEPE | - | PPAR Activation | - | Higher ligand activity than other HEPEs | [3] |
| 17,18-EEQ, 5-HEPE, 9-HEPE | Adipose Tissue | Anti-inflammatory | 1 µM | Attenuated inflammation | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the function of this compound.
Neutrophil Chemotaxis Assay
This assay measures the directed migration of neutrophils towards a chemical gradient.
-
Cell Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation (e.g., with Histopaque-1077). Erythrocytes are removed by sedimentation with gelatin or hypotonic lysis.
-
Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a chemoattractant (e.g., fMLP or LTB4), and the upper chamber contains the isolated neutrophils.
-
Treatment: Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control before being placed in the upper chamber.
-
Quantification: After an incubation period (typically 1-3 hours at 37°C), the number of neutrophils that have migrated through the porous membrane to the lower chamber is quantified. This can be done by manual cell counting with a microscope or by using a plate reader to measure the activity of a neutrophil-specific enzyme like myeloperoxidase.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles.
-
Macrophage Preparation: Macrophages can be derived from bone marrow (BMDMs) or from cell lines like RAW264.7. For BMDMs, bone marrow cells are cultured with M-CSF for several days to promote differentiation.
-
Target Preparation: Target particles, such as fluorescently labeled bacteria (e.g., GFP-labeled E. coli) or zymosan particles, are prepared.
-
Co-culture: Macrophages are plated and treated with this compound or a vehicle control. The fluorescently labeled target particles are then added to the macrophage culture.
-
Quantification: After an incubation period, extracellular fluorescence is quenched (e.g., with trypan blue), and the phagocytic index is determined. This can be measured by flow cytometry, which quantifies the percentage of macrophages that have engulfed fluorescent particles, or by fluorescence microscopy.
The general workflow for these key in vitro experiments is illustrated below.
Caption: In Vitro Experimental Workflows for this compound.
Conclusion and Future Directions
This compound is a promising bioactive lipid mediator with significant potential in the resolution of inflammation. Its ability to inhibit neutrophil migration and enhance macrophage phagocytosis places it at a critical juncture in the transition from a pro-inflammatory to a pro-resolving state. The elucidation of its specific receptors and downstream signaling pathways is an active area of research. Future studies should focus on:
-
Definitive Receptor Identification: Identifying and characterizing the specific receptor(s) for this compound on different immune cells.
-
In Vivo Efficacy: Further evaluating the therapeutic efficacy of this compound in various preclinical models of inflammatory diseases.
-
Structure-Activity Relationship: Synthesizing and testing this compound analogs to identify more potent and stable compounds for potential drug development.
A deeper understanding of the mechanisms of action of this compound and other SPMs will pave the way for novel therapeutic strategies that promote the resolution of inflammation and restore tissue homeostasis.
References
- 1. Omega-3 polyunsaturated fatty acids protect against inflammation through production of LOX and CYP450 lipid mediators: relevance for major depression and for human hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of ω-3 Polyunsaturated Fatty Acids-Derived Bioactive Lipids on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Bioactivity of 11-HEPE in Human Cells: A Technical Guide to a Molecule of Interest
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Hydroxyeicosapentaenoic acid (11-HEPE) is a mono-hydroxylated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). While other HEPE isomers have been the subject of extensive research, revealing their roles in inflammation, cell signaling, and various physiological processes, the specific biological activities of this compound in human cells remain largely uncharacterized. This technical guide synthesizes the currently available information on this compound, highlights the significant knowledge gaps, and provides a comprehensive framework of experimental protocols and potential signaling pathways to guide future research into this intriguing lipid mediator.
Introduction: The Landscape of HEPEs and the Enigma of this compound
Eicosapentaenoic acid (EPA) is metabolized in human cells by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes into a variety of bioactive lipid mediators, including the hydroxyeicosapentaenoic acids (HEPEs). These molecules are critical signaling agents in a range of biological processes. While isomers such as 5-HEPE, 12-HEPE, and 18-HEPE have been identified as having roles in inflammation resolution and as ligands for specific receptors, this compound is predominantly mentioned in the literature as a detected compound with little to no functional data.
One study has suggested that a racemic mixture of this compound may interact with peroxisome proliferator-activated receptors (PPARs) and modulate the activity of COX and LOX enzymes, though this remains speculative.[1] Another study detected this compound in human M2-like macrophages, but its specific function was not determined. The stereochemistry of oxidized fatty acids is known to be crucial for their biological activity, but detailed studies on the individual 11(R)-HEPE and 11(S)-HEPE enantiomers are lacking.[1]
Quantitative Data Summary
Due to the limited research on the specific biological activities of this compound, there is a notable absence of quantitative data such as EC50 or IC50 values for its effects on human cells. The following table summarizes the context in which this compound has been identified, highlighting the lack of specific functional data.
| Study Context | Human Cell Type | Findings Related to this compound | Quantitative Data (for this compound) | Citation |
| Analysis of EPA metabolites | M2-like Macrophages | This compound was detected as one of the HEPE isomers present. | Not provided | |
| General review of eicosanoids | Not specified | Speculated to potentially interact with PPARs and modulate COX/LOX enzymes based on structural similarity to other eicosanoids. | Not provided | [1] |
| Lipidomic analysis of plasma | Plasma | Levels of this compound, along with other HEPEs, increase in response to omega-3 PUFA supplementation. | Not provided |
Potential Signaling Pathways of this compound
Based on the known mechanisms of other HEPE isomers and related lipid mediators, this compound may exert its biological effects through several signaling pathways. The following diagrams illustrate these hypothetical pathways.
References
11-Hydroxy-12,13-epoxy-9Z-octadecenoic Acid (11-HEPE): A Technical Guide for Researchers
Executive Summary
11-Hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the hydroxyeicosapentaenoic acid (HEPE) family of lipid mediators, this compound is implicated in the resolution of inflammation and the regulation of metabolic processes. While research on specific HEPE isomers is ongoing, the class as a whole is recognized for its potential therapeutic benefits. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, proposed signaling pathways, and detailed experimental protocols for its study. The information presented herein is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of omega-3 fatty acid metabolites.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-established for their health benefits, largely attributed to their anti-inflammatory properties. These effects are mediated in part by their conversion into a diverse array of bioactive lipid mediators, including resolvins, protectins, and maresins. The hydroxyeicosapentaenoic acids (HEPEs) are a class of oxygenated metabolites of EPA that have demonstrated roles in modulating inflammatory responses and metabolic homeostasis.
This compound is one such metabolite, formed through the enzymatic oxygenation of EPA. While the biological activities of some HEPE isomers, such as 5-HEPE, 12-HEPE, and 15-HEPE, have been more extensively characterized, the specific functions of this compound are an emerging area of investigation. This guide synthesizes the current understanding of this compound and provides the necessary technical information to facilitate further research into its physiological roles and therapeutic applications.
Biosynthesis of this compound
This compound is synthesized from EPA through the action of several enzymatic pathways, primarily involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as cytochrome P450 (CYP) monooxygenases. Non-enzymatic oxidation can also contribute to its formation.
The primary enzymatic routes for the formation of various HEPE isomers, including the conceptual pathway for this compound, are outlined below. The conversion of EPA to HEPEs is a critical step in the generation of these signaling molecules.
Signaling Pathways and Mechanism of Action
The precise signaling pathway for this compound has not yet been fully elucidated. However, based on the known mechanisms of other HEPE isomers and related lipid mediators, a putative signaling cascade can be proposed. Many HEPEs exert their effects through activation of G-protein coupled receptors (GPCRs) or nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). For instance, 5-HEPE is an agonist for GPR119, a receptor involved in glucose-dependent insulin secretion. Other HEPEs, including 8-HEPE and 9-HEPE, have been shown to be potent activators of PPARs.
Given the structural similarity, it is plausible that this compound also interacts with a GPCR, potentially a Gs or Gq-coupled receptor, or acts as a ligand for PPARγ. Activation of these pathways could lead to downstream effects on gene expression related to inflammation and metabolism. A proposed signaling pathway for this compound is depicted below, illustrating a hypothetical activation of a GPCR leading to the modulation of inflammatory and metabolic responses.
Quantitative Data
Quantitative data for this compound is limited in the current literature. Most studies have focused on a mixture of HEPE isomers or other specific isomers. The tables below summarize the available quantitative information for HEPEs in general, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of HEPEs
| HEPE Isomer(s) | Assay | Target | Effect | Concentration | Citation |
| Mixture of HEPEs (including this compound) | Macrophage Inflammation Assay | iNOS, TNFα, IL-1β, IL-6 mRNA | Suppression | 1 µM | [1] |
| 5-HEPE | Insulin Secretion Assay | GPR119 | Enhanced glucose-dependent insulin secretion | - | |
| 8-HEPE, 9-HEPE | PPAR Activation Assay | PPARα, PPARγ, PPARδ | Transcriptional Activation | > 4-64 µM |
Table 2: Physiological Concentrations of HEPEs
| HEPE Isomer | Biological Matrix | Condition | Concentration (pg/mL) | Citation |
| 18R/S-HEPE | Human Plasma | After 3 weeks of n-3 fatty acid supplementation | 386 ± 56 | [2] |
| This compound, 12-HEPE, 15-HEPE | Human Plasma | Psoriatic arthritis patients | Upregulated and correlated with disease activity | [3] |
Experimental Protocols
Synthesis and Purification of this compound
A chemo-enzymatic approach can be employed for the synthesis of this compound, leveraging the specificity of lipoxygenase enzymes.
Materials:
-
Eicosapentaenoic acid (EPA)
-
Soybean lipoxygenase (or other suitable 11-lipoxygenase)
-
Sodium borohydride (NaBH₄)
-
Solvents: Ethanol, Hexane, Diethyl ether, Acetonitrile, Water
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Protocol:
-
Enzymatic Oxidation: Dissolve EPA in ethanol and buffer to an appropriate pH for the chosen lipoxygenase. Add the lipoxygenase and incubate at room temperature with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Once the reaction is complete, reduce the resulting hydroperoxy-eicosapentaenoic acid (HpEPE) to HEPE by adding a molar excess of sodium borohydride.
-
Extraction: Acidify the reaction mixture and extract the lipids with a mixture of hexane and diethyl ether. Wash the organic phase with water and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract and purify the HEPE isomers using solid-phase extraction followed by preparative HPLC. Use a C18 column and a mobile phase gradient of acetonitrile in water with 0.1% TFA. Collect the fraction corresponding to this compound based on the retention time of a standard, if available, or by analytical LC-MS.
Quantification of this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from plasma samples.
Materials:
-
Plasma samples
-
Deuterated internal standard (e.g., this compound-d8)
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (C18)
-
LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Protocol:
-
Sample Preparation: To 100 µL of plasma, add the deuterated internal standard. Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.
-
Solid-Phase Extraction: Condition a C18 SPE cartridge with methanol and then water. Load the supernatant from the protein precipitation step. Wash the cartridge with water and then a low percentage of methanol in water. Elute the HEPEs with methanol or ethyl acetate.
-
LC-MS/MS Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase. Inject the sample onto the LC-MS/MS system.
-
LC Conditions: Use a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid.
-
MS/MS Conditions: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.
-
In Vitro Macrophage Anti-Inflammatory Assay
This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium. For THP-1 cells, differentiate into macrophages using PMA.
-
Treatment: Seed the macrophages in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the macrophages with LPS (e.g., 100 ng/mL) for 6-24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group to determine the anti-inflammatory effect of this compound.
Conclusion
This compound is a promising but understudied metabolite of EPA with potential roles in inflammation and metabolic regulation. While specific data on its biological activity and signaling pathways are still emerging, the information available for the broader class of HEPEs provides a strong foundation for future research. The experimental protocols detailed in this guide are intended to facilitate the investigation of this compound and contribute to a better understanding of its therapeutic potential. Further studies are warranted to identify its specific receptors, elucidate its precise mechanisms of action, and establish its physiological and pathophysiological significance.
References
- 1. Hydroxyeicosapentaenoic acids and epoxyeicosatetraenoic acids attenuate early occurrence of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 11-HEPE in Specialized Pro-Resolving Mediator Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The resolution of inflammation is a highly orchestrated process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs). While significant research has elucidated the pathways of well-characterized SPMs such as resolvins, protectins, and lipoxins, the precise function of many other lipid mediators remains under investigation. This technical guide focuses on 11-hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). We consolidate the current understanding of this compound's biosynthesis, its putative role within the pro-resolving framework, and the methodologies crucial for its study. This document aims to provide a comprehensive resource for researchers in inflammation biology and drug development, highlighting both the established knowledge and the critical gaps in our understanding of this compound's function in promoting the resolution of inflammation.
Introduction: The Resolution of Inflammation and the Rise of SPMs
Acute inflammation is a fundamental protective response to infection or tissue injury. Its successful termination, or resolution, is an active process, not a mere passive decay of pro-inflammatory signals.[1][2] This active resolution is orchestrated by a class of lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[2][3] SPMs are biosynthesized from polyunsaturated fatty acids (PUFAs), primarily the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as the omega-6 fatty acid arachidonic acid (AA).[3] The families of SPMs, including resolvins, protectins, maresins, and lipoxins, act to limit excessive neutrophil infiltration, enhance the clearance of apoptotic cells and debris by macrophages (a process termed efferocytosis), and promote tissue regeneration.
Among the myriad of lipid mediators derived from EPA are the hydroxyeicosapentaenoic acids (HEPEs). While some HEPEs, such as 18-HEPE, are well-defined precursors to the potent pro-resolving Resolvin E-series, the specific roles of other positional isomers, including this compound, are less clear. This guide will synthesize the current knowledge surrounding this compound and its potential involvement in SPM pathways.
Biosynthesis of this compound
This compound is an oxygenated metabolite of EPA, and its formation can occur through several enzymatic and non-enzymatic pathways. The stereochemistry of the hydroxyl group at the 11-position (R or S) is dependent on the generating enzyme and is a critical determinant of its biological activity.
Enzymatic Pathways:
-
Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2 can metabolize EPA to hydroperoxy-eicosapentaenoic acid (HpEPE) intermediates, which are then reduced to HEPEs. Specifically, COX-derived 11-HETE from arachidonic acid is exclusively in the R configuration, suggesting that COX-mediated synthesis of this compound would likely yield 11(R)-HEPE.
-
Lipoxygenase (LOX) Enzymes: Various lipoxygenases can also oxygenate EPA to produce HEPEs. While the primary products of human 5-LOX, 12-LOX, and 15-LOX are 5-HEPE, 12-HEPE, and 15-HEPE, respectively, other microbial or plant-derived LOX enzymes have been shown to produce this compound. For example, a bacterial 11S-lipoxygenase has been identified.
Non-Enzymatic Pathway:
-
Autoxidation: this compound can also be generated non-enzymatically through the auto-oxidation of EPA, which typically results in a racemic mixture of R and S enantiomers.
The biosynthesis of this compound is summarized in the following diagram:
Biosynthesis of this compound from EPA.
Putative Functions of this compound in Pro-Resolving Pathways
Direct evidence detailing the specific pro-resolving functions of this compound is currently limited in the scientific literature. However, based on the known actions of other HEPEs and the general paradigm of SPM function, we can hypothesize its potential roles.
Potential Mechanisms of Action:
-
Receptor-Mediated Signaling: Many SPMs exert their effects through G protein-coupled receptors (GPCRs). For instance, Resolvin E1 (a downstream metabolite of 18-HEPE) signals through ChemR23 and BLT1. While a specific receptor for this compound has not yet been identified, it is plausible that it interacts with a currently known or orphan GPCR to initiate intracellular signaling cascades that dampen inflammation.
-
Modulation of Nuclear Receptors: Some lipid mediators, including certain HEPEs, can act as ligands for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). PPARs are transcription factors that regulate genes involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, generally leads to anti-inflammatory effects. Further research is needed to determine if this compound can bind to and activate PPARs.
-
Precursor to Other Bioactive Mediators: It is possible that this compound serves as a precursor to more potent, yet-to-be-identified di- or tri-hydroxy metabolites with distinct pro-resolving activities, similar to how 18-HEPE is a precursor to the Resolvin E series.
Hypothesized Pro-Resolving Effects:
-
Inhibition of Neutrophil Infiltration: A hallmark of SPMs is their ability to inhibit the recruitment of neutrophils to sites of inflammation. It is hypothesized that this compound may share this property, potentially by interfering with chemokine signaling or downregulating adhesion molecule expression on neutrophils or endothelial cells.
-
Stimulation of Macrophage Efferocytosis: The clearance of apoptotic neutrophils by macrophages is a critical step in the resolution of inflammation. SPMs enhance this process. Future studies should investigate whether this compound can modulate macrophage phenotype towards a pro-resolving M2-like state and enhance their phagocytic capacity.
-
Modulation of Cytokine Production: SPMs can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and stimulate the release of anti-inflammatory cytokines (e.g., IL-10). The effect of this compound on cytokine profiles in immune cells is an important area for future investigation.
The following diagram illustrates the potential, though currently unconfirmed, signaling pathway for this compound:
Hypothesized signaling pathways for this compound.
Quantitative Data
Quantitative data on the biological activity and in vivo concentrations of this compound are sparse. Most lipidomics studies that detect this compound do so as part of a larger panel of lipid mediators, and often do not provide specific functional data for this molecule alone. The table below summarizes the type of quantitative data that is crucial for understanding the role of this compound and highlights the current lack of specific values.
| Parameter | Description | Typical Units | This compound Data | Reference SPMs (for comparison) |
| Receptor Binding Affinity (Kd) | The concentration of ligand at which 50% of the receptors are occupied. A lower Kd indicates higher affinity. | nM | Not Determined | RvE1 (ChemR23): ~11 nM |
| Effective Concentration (EC50) | The concentration of a ligand that induces a response halfway between the baseline and maximum. | nM | Not Determined | RvE1 (inhibits PMN migration): 1-10 nM |
| In Vivo Concentration | The concentration of the mediator detected in biological fluids or tissues during inflammation and its resolution. | pg/mL or ng/g tissue | Detected, but concentrations vary widely with model and timepoint. | RvE1 (human plasma): 0.1-0.4 ng/mL |
Experimental Protocols
The study of this compound and other lipid mediators requires sensitive and specific analytical techniques. The gold standard for the identification and quantification of these molecules is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5.1. Lipid Mediator Extraction from Biological Samples
A general workflow for the extraction of lipid mediators from plasma or serum for LC-MS/MS analysis is as follows:
-
Sample Collection and Storage: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge to separate plasma. Store plasma at -80°C until analysis to prevent degradation of lipid mediators.
-
Internal Standard Spiking: Thaw samples on ice. Add a solution containing a known amount of deuterated internal standards (e.g., d8-5-HETE, d5-RvD2). This is critical for accurate quantification as it corrects for sample loss during extraction and for matrix effects during analysis.
-
Protein Precipitation: Add cold methanol (typically 2-4 volumes) to the sample to precipitate proteins. Incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or methyl formate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
References
- 1. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formation of 11-HEPE in Murine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the resolution of inflammation and plays a role in various physiological and pathophysiological processes. Murine models are invaluable tools for elucidating the in vivo formation, metabolism, and biological functions of this compound. This technical guide provides a comprehensive overview of the core methodologies and current understanding of this compound biosynthesis in mice, tailored for researchers in academia and the pharmaceutical industry.
Data Presentation: Quantitative Analysis of this compound Formation
The in vivo generation of this compound in murine models can be significantly modulated by dietary interventions. Supplementation with EPA has been shown to robustly increase the levels of its downstream metabolites, including this compound.
Table 1: Effect of Dietary EPA Supplementation on HEPE Levels in Female C57BL/6J Mice
| Analyte | Fold Increase with EPA Supplementation (compared to control or high-fat diet) |
| 5-HEPE | 15 - 107-fold |
| 9-HEPE | 15 - 107-fold |
| This compound | 15 - 107-fold [1] |
| 15-HEPE | 15 - 107-fold[1] |
| 8-HEPE | 55-fold (compared to high-fat diet)[1] |
This data is derived from a study where female C57BL/6J mice were fed a high-fat diet supplemented with EPA for 13 weeks[1].
Biosynthesis of this compound in Murine Models
The formation of this compound from EPA in mice is a multi-enzymatic process involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. The relative contribution of each pathway can vary depending on the tissue, cell type, and the inflammatory context.
Signaling Pathway Diagram
Caption: Biosynthesis pathways of this compound from EPA in murine models.
Experimental Protocols
Dietary Induction of this compound Formation
This protocol is based on studies demonstrating increased HEPE levels following dietary EPA supplementation[1].
Objective: To increase the in vivo formation of this compound through dietary administration of EPA.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (female mice have been shown to exhibit a robust response)
-
Age: 6-8 weeks
Dietary Regimen:
-
Acclimatization: House mice for one week under standard conditions with ad libitum access to a standard chow diet and water.
-
Diet Groups:
-
Control Group: AIN-93G or a standard high-fat diet (e.g., 60% kcal from fat).
-
EPA Supplemented Group: The control diet supplemented with EPA. A typical supplementation level is around 2-5% of the total diet weight.
-
-
Duration: Feed the mice the respective diets for a period of 4-13 weeks.
-
Sample Collection: At the end of the study period, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, plasma). Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
Inflammatory Models for Studying this compound Formation
Inflammatory stimuli can induce the expression and activity of enzymes involved in HEPE biosynthesis.
This model is widely used to study acute inflammation and the production of lipid mediators.
Objective: To induce an acute inflammatory response and measure the subsequent formation of this compound.
Procedure:
-
Animal Model: Male or female C57BL/6J mice, 8-12 weeks old.
-
Zymosan Administration: Prepare a sterile suspension of Zymosan A from Saccharomyces cerevisiae in saline. Inject 1 mg of zymosan intraperitoneally (i.p.) into each mouse.
-
Peritoneal Lavage: At desired time points (e.g., 4, 12, 24 hours post-injection), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of ice-cold PBS into the peritoneal cavity.
-
Sample Processing: Collect the peritoneal lavage fluid, centrifuge to pellet the cells, and collect the supernatant for lipid mediator analysis.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.
Objective: To induce systemic inflammation and assess its impact on this compound production.
Procedure:
-
Animal Model: Male or female C57BL/6J mice, 8-12 weeks old.
-
LPS Administration: Inject mice intraperitoneally with LPS from E. coli at a dose of 1-5 mg/kg body weight.
-
Sample Collection: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture and harvest tissues such as the liver and lungs.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators.
Sample Preparation (Solid-Phase Extraction):
-
Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an internal standard (e.g., d8-12-HETE).
-
Centrifuge the homogenate to pellet proteins and debris.
-
Acidify the supernatant to pH ~3.5.
-
Load the sample onto a conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute the lipid mediators with a more polar solvent (e.g., methyl formate or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed to separate the different HEPE isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound.
Experimental Workflow Visualization
Caption: A typical experimental workflow for studying this compound in vivo.
Conclusion
The study of this compound in murine models provides critical insights into its role in health and disease. By employing robust dietary and inflammatory induction protocols coupled with sensitive analytical techniques like LC-MS/MS, researchers can effectively investigate the in vivo formation and function of this important lipid mediator. This guide offers a foundational framework for designing and executing experiments aimed at advancing our understanding of this compound biology, with potential implications for the development of novel therapeutic strategies for inflammatory diseases.
References
Enzymatic Synthesis of 11-HEPE via Lipoxygenase Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 11-hydroxyeicosapentaenoic acid (11-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This compound is of significant interest due to its emerging role in the resolution of inflammation and its potential therapeutic applications. This document details the lipoxygenase (LOX) pathways involved in its synthesis, provides structured experimental protocols, and presents quantitative data for key reactions.
Introduction to this compound and its Significance
This compound is an oxylipin generated from the oxygenation of the omega-3 polyunsaturated fatty acid EPA. It exists as two stereoisomers, 11(S)-HEPE and 11(R)-HEPE, with their biological activities potentially differing.[1] Emerging research suggests that this compound, along with other HEPE isomers, possesses anti-inflammatory properties and may play a crucial role in the resolution phase of inflammation.[1][2] This makes the controlled enzymatic synthesis of this compound a critical area of study for developing novel therapeutics for inflammatory diseases.
Lipoxygenase Pathways for this compound Synthesis
Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regiospecific insertion of molecular oxygen into polyunsaturated fatty acids.[3] Several LOX isozymes have been identified to produce various HEPE isomers from EPA, including this compound. The primary product of the lipoxygenase reaction is a hydroperoxyeicosapentaenoic acid (11-HpEPE), which is subsequently reduced to the more stable hydroxy form, this compound, often by cellular peroxidases or chemical reducing agents.[3]
Key Lipoxygenase Isozymes
Specific LOX isozymes exhibit distinct regioselectivity, leading to the formation of different HEPE positional isomers. The following table summarizes LOX isozymes capable of producing various HEPEs, including the this compound of interest.
| Lipoxygenase Isozyme | Substrate | Major Products from EPA | Reference |
| 11R-Lipoxygenase (from Nostoc sp.) | Eicosapentaenoic Acid (EPA) | 11R-HEPE | |
| 11S-Lipoxygenase (from Myxococcus xanthus) | Eicosapentaenoic Acid (EPA) | 11S-HEPE | |
| 12-Lipoxygenase (human platelet-type) | Eicosapentaenoic Acid (EPA) | 12-HEPE | |
| 15-Lipoxygenase-1 (human) | Eicosapentaenoic Acid (EPA) | 15-HEPE, 12-HEPE | |
| 5-Lipoxygenase (human) | Eicosapentaenoic Acid (EPA) | 5-HEPE, LTB5 |
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound from EPA via an 11-lipoxygenase follows a two-step process. First, the 11-LOX enzyme abstracts a hydrogen atom from the C-13 position of EPA, followed by the stereospecific insertion of molecular oxygen at the C-11 position to form 11-hydroperoxyeicosapentaenoic acid (11-HpEPE). This unstable intermediate is then reduced to the stable this compound.
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis, purification, and analysis of this compound.
Enzymatic Synthesis of 11R-HEPE
This protocol is adapted from the quantitative production of 11R-hydroxyeicosatetraenoic acid (11R-HETE) and can be applied for 11R-HEPE synthesis using EPA as the substrate.
Materials:
-
Recombinant E. coli cells expressing 11R-lipoxygenase from Nostoc sp.
-
Eicosapentaenoic acid (EPA)
-
Ethanol
-
Cysteine
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer (pH 7.0)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli cells expressing 11R-lipoxygenase in an appropriate growth medium. Harvest the cells by centrifugation and wash them with 0.85% (w/v) NaCl.
-
Reaction Setup: Prepare the reaction mixture in a baffled flask containing:
-
PIPES buffer (pH 7.0)
-
10 g/L (wet weight) of recombinant E. coli cells
-
5.0 mM EPA (dissolved in a small volume of ethanol, final ethanol concentration of 4% v/v)
-
10 mM Cysteine (as a reducing agent)
-
-
Incubation: Incubate the reaction mixture at 25°C with shaking at 200 rpm for 60 minutes.
-
Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate. Mix thoroughly and separate the organic phase. Evaporate the ethyl acetate under reduced pressure.
Quantitative Data: Based on the synthesis of 11R-HETE from arachidonic acid, a similar high conversion yield can be expected for 11R-HEPE from EPA.
| Parameter | Value |
| Substrate Concentration | 5.0 mM |
| Cell Concentration | 10 g/L |
| Temperature | 25°C |
| pH | 7.0 |
| Reaction Time | 60 min |
| Molar Conversion Yield | ~95% |
| Volumetric Productivity | ~79 µM/min |
Purification of this compound by HPLC
This protocol is a general guideline for the purification of HEPE isomers and can be optimized for this compound.
Materials:
-
Crude this compound extract (from the enzymatic synthesis)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or acetic acid)
-
Reversed-phase C18 semi-preparative HPLC column (e.g., 250 x 10 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the dried crude extract in the initial mobile phase solvent. Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: An isocratic or gradient elution can be used. A typical starting point is an isocratic mixture of ACN:Water:Formic Acid (e.g., 55:45:0.1 v/v/v). The gradient can be optimized to achieve the best separation of this compound from other reaction components.
-
Flow Rate: Dependent on the column dimensions (e.g., 4 mL/min for a 10 mm i.d. column).
-
Detection: Monitor the elution at 235 nm, which is the characteristic absorbance wavelength for the conjugated diene system in HEPEs.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator.
-
Purity Assessment: Assess the purity of the final product by analytical HPLC and LC-MS/MS.
Analysis of this compound by LC-MS/MS
Materials:
-
Purified this compound
-
Deuterated internal standard (e.g., d8-5-HETE)
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: Spike the sample with the deuterated internal standard.
-
LC Separation: Use a C18 analytical column with a suitable gradient of water and acetonitrile containing 0.1% formic acid to separate this compound from other isomers.
-
MS/MS Detection: Employ electrospray ionization (ESI) in the negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
This compound transition: m/z 317.2 -> specific fragment ions (e.g., m/z 167.1)
-
d8-5-HETE transition: m/z 327.2 -> specific fragment ions
-
Signaling Pathways and Experimental Workflows
Role of this compound in Inflammatory Resolution
This compound is increasingly recognized as a specialized pro-resolving mediator (SPM). SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation, a process crucial for tissue homeostasis and repair. The signaling pathway of this compound is still under active investigation, but it is believed to contribute to the resolution of inflammation by:
-
Inhibiting neutrophil infiltration: Reducing the recruitment of neutrophils to the site of inflammation.
-
Promoting efferocytosis: Enhancing the clearance of apoptotic cells by macrophages.
-
Modulating cytokine production: Shifting the balance from pro-inflammatory to anti-inflammatory cytokines.
Experimental Workflow for this compound Synthesis and Analysis
The following diagram outlines a typical workflow for the enzymatic production, purification, and analysis of this compound.
Conclusion
The enzymatic synthesis of this compound via lipoxygenase pathways offers a controlled and stereospecific route to obtaining this valuable bioactive lipid mediator. By selecting the appropriate LOX isozyme and optimizing reaction conditions, high yields of this compound can be achieved. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the fields of inflammation, lipid biochemistry, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
References
- 1. Graphviz [graphviz.org]
- 2. Inflammation resolution and specialized pro-resolving lipid mediators in chronic rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of 11-HEPE in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current scientific understanding of 11-hydroxy-12,13-epoxy-9-octadecenoic acid (11-HEPE) in human plasma. Due to the limited availability of direct quantitative data for this compound in healthy individuals, this document also includes information on related compounds and general methodologies for eicosanoid analysis to provide a comprehensive context for researchers.
Executive Summary
This compound is an oxidized lipid mediator derived from eicosapentaenoic acid (EPA). While the quantification and biological activities of other HEPE isomers, such as 12-HEPE and 18-HEPE, are more extensively studied, data on the physiological concentrations of this compound in the plasma of healthy humans are scarce. Existing research suggests that this compound levels may be influenced by dietary supplementation with EPA. The standard method for the quantification of HEPEs and other eicosanoids in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction. The precise signaling pathways of this compound are not well-elucidated; however, pathways of related HEPE isomers offer potential models for its biological function.
Quantitative Data on this compound in Human Plasma
Direct measurements of baseline physiological concentrations of this compound in healthy human plasma are not well-documented in the available scientific literature. One study investigating the effects of EPA supplementation in patients with major depressive disorder reported changes in this compound levels, suggesting its presence and modulation in human circulation. However, this study did not establish a reference range for a healthy population.
| Analyte | Population | Condition | Plasma Concentration | Notes | Reference |
| This compound | Patients with Major Depressive Disorder | Post 4 g/day EPA supplementation | A trend for a greater increase was observed in responders vs. non-responders (p=0.067). | Baseline concentrations in healthy controls were not provided. | [1] |
The lack of extensive data may indicate that this compound is present at very low endogenous concentrations, is transient in nature, or is not as abundant as other lipoxygenase products derived from EPA.
Experimental Protocols for Quantification of HEPEs in Human Plasma
The following is a generalized protocol for the quantification of HEPE isomers, including this compound, from human plasma based on common methodologies described for eicosanoid analysis.
Blood Collection and Plasma Separation
-
Anticoagulant: Collect whole blood into tubes containing an anticoagulant such as ethylenediaminetetraacetic acid (EDTA) or heparin.
-
Centrifugation: Immediately after collection, centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C to separate the plasma from blood cells.
-
Storage: Transfer the resulting plasma supernatant to clean polypropylene tubes and store at -80°C until analysis to prevent lipid degradation.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Internal Standards: Spike plasma samples with a known amount of a deuterated internal standard for the analyte of interest (e.g., this compound-d8) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate plasma proteins by adding a cold organic solvent such as methanol or acetonitrile (typically in a 2:1 or 3:1 ratio of solvent to plasma). Vortex and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the lipids of interest with a higher-percentage organic solvent, such as methanol or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column for the separation of the lipid mediators.
-
Mobile Phase: Employ a gradient elution with a mobile phase system typically consisting of water with a small percentage of formic or acetic acid (for protonation) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
-
Mass Spectrometry Detection:
-
Ionization: Utilize electrospray ionization (ESI) in the negative ion mode, as eicosanoids readily form [M-H]⁻ ions.
-
Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.
-
Quantification: Generate a calibration curve using known concentrations of an authentic this compound standard to quantify the concentration in the plasma samples.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of HEPEs from EPA
The following diagram illustrates the general enzymatic pathway for the formation of hydroxyeicosapentaenoic acids (HEPEs) from eicosapentaenoic acid (EPA) via the action of lipoxygenase (LOX) enzymes.
References
11-HEPE: A Robust Biomarker for Omega-3 Supplementation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The growing interest in the therapeutic potential of omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA), has created a critical need for reliable biomarkers to monitor their intake and metabolic effects. Among the various metabolites of EPA, 11-hydroxy-eicosapentaenoic acid (11-HEPE) has emerged as a promising and specific biomarker of omega-3 supplementation. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, its direct correlation with omega-3 intake, detailed analytical protocols for its quantification, and its role in cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in utilizing this compound as a key endpoint in clinical and preclinical studies.
Introduction
Omega-3 fatty acids, primarily EPA and docosahexaenoic acid (DHA), are well-recognized for their beneficial effects on cardiovascular health, inflammation, and various other physiological processes.[1][2] The therapeutic efficacy of omega-3 supplementation is often dose-dependent, necessitating accurate methods to assess compliance and bioavailability.[3][4] While direct measurement of EPA in plasma or red blood cells is a common practice, the analysis of its downstream metabolites can provide a more dynamic and functionally relevant picture of its metabolic impact.[5]
This compound is a hydroxylated metabolite of EPA, formed through the enzymatic action of cyclooxygenases (COX) and lipoxygenases (LOX). Its production is directly proportional to the availability of its precursor, EPA, making it a sensitive and specific indicator of recent omega-3 intake. This guide will delve into the scientific basis for using this compound as a biomarker, present quantitative data from supplementation studies, provide detailed experimental protocols for its measurement, and illustrate its involvement in key signaling pathways.
Quantitative Data from Omega-3 Supplementation Studies
The following tables summarize data from clinical trials that have investigated the impact of omega-3 supplementation on circulating levels of HEPEs, including this compound. These studies consistently demonstrate a significant, dose-dependent increase in HEPE concentrations following supplementation.
Table 1: Plasma HEPE Levels Following Omega-3 Supplementation in Patients with Peripheral Artery Disease
| Analyte | Placebo (Pre-intervention) | Placebo (Post-intervention) | Fish Oil (Pre-intervention) | Fish Oil (Post-intervention) | Fold Change (Fish Oil) | p-value (Fish Oil) |
| 18-HEPE | 1.0 ± 0.2 | 1.1 ± 0.2 | 1.2 ± 0.2 | 2.8 ± 0.4 | 2.3 | <0.0001 |
| 15-HEPE | 0.3 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.1 | 1.7 | 0.03 |
| 5-HEPE | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.2 ± 0.0 | 0.4 ± 0.1 | 1.9 | 0.04 |
-
Study Design: Randomized, placebo-controlled trial.
-
Intervention: 4.4 g of fish oil daily for one month.
-
Note: Data are presented as mean ± SEM. While this study did not specifically report this compound, it demonstrates a clear increase in other HEPE isomers.
Table 2: Adipose Tissue HEPE Levels in Mice Fed a High-Fat Diet with EPA Supplementation
| Analyte | Control Diet | High-Fat (HF) Diet | HF + EPA Diet | Fold Change (HF+EPA vs HF) |
| 5-HEPE | 1.2 ± 0.3 | 0.8 ± 0.2 | 12.8 ± 2.5 | 16.0 |
| 8-HEPE | 0.5 ± 0.1 | 0.1 ± 0.0 | 5.5 ± 1.2 | 55.0 |
| 9-HEPE | 0.3 ± 0.1 | 0.2 ± 0.1 | 3.2 ± 0.7 | 16.0 |
| This compound | 0.4 ± 0.1 | 0.3 ± 0.1 | 6.4 ± 1.3 | 21.3 |
| 15-HEPE | 0.2 ± 0.1 | 0.1 ± 0.0 | 1.7 ± 0.4 | 17.0 |
-
Study Design: Animal study with dietary intervention.
-
Intervention: High-fat diet supplemented with EPA ethyl esters (2% of energy).
-
Note: Data are presented as mean ± SEM. This study highlights a significant increase in various HEPEs, including this compound, in adipose tissue.
Experimental Protocols
The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for the analysis of this compound and other eicosanoids.
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a composite based on methodologies described in the literature.
1. Materials and Reagents:
-
This compound analytical standard
-
Deuterated internal standard (e.g., 11-HETE-d8)
-
HPLC-grade methanol, acetonitrile, water, and isopropanol
-
Acetic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human plasma samples
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of the internal standard mixture.
-
Add 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane.
-
Vortex mix for three minutes.
-
Centrifuge at 2000 x g for five minutes at room temperature.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for enhanced resolution and sensitivity.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase:
-
Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v)
-
Mobile Phase B: Acetonitrile/isopropanol (50/50, v/v)
-
-
Gradient Elution:
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: Precursor ion (m/z) 317 -> Product ion (m/z) 215
4. Quantification:
-
Quantification is performed using the stable isotope dilution method.
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Signaling Pathways and Visualizations
This compound is not merely a passive biomarker; it is a bioactive lipid mediator that can influence various cellular processes. The following diagrams, generated using the DOT language, illustrate the biosynthesis of this compound from EPA and a potential signaling pathway through which it may exert its effects.
Biosynthesis of this compound from EPA
Caption: Biosynthesis of this compound from EPA via enzymatic pathways.
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying this compound in biological samples.
Potential Signaling Pathway of HEPEs
HEPEs, including this compound, are thought to exert some of their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: Potential signaling of this compound via PPAR activation.
Conclusion
This compound is a sensitive, specific, and functionally relevant biomarker of omega-3 supplementation. Its levels in various biological tissues directly reflect the intake and metabolism of EPA. The well-established LC-MS/MS methods for its quantification provide a robust tool for clinical and preclinical research. Furthermore, the elucidation of its role in cellular signaling pathways opens up new avenues for understanding the molecular mechanisms underlying the therapeutic benefits of omega-3 fatty acids. The integration of this compound analysis into future studies will undoubtedly enhance our understanding of omega-3 PUFA metabolism and aid in the development of targeted nutritional and pharmaceutical interventions.
References
- 1. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Efficacy of the omega-3 fatty acids supplementation on inflammatory biomarkers: An umbrella meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omega-3 Fatty Acid Blood Levels Clinical Significance Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship Between the Omega-3 Index and Specialized Pro-resolving Lipid Mediators in Patients with Peripheral Arterial Disease Taking Fish Oil Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Quantification of 11-HEPE in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-hydroxy-12,13-epoxy-5,8,14-eicosatrienoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As an oxylipin, this compound is involved in various physiological and pathophysiological processes, including the regulation of inflammation. Accurate quantification of this compound in biological matrices such as plasma, serum, and cell cultures is crucial for understanding its role in health and disease. This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method described herein utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is incorporated for accurate and precise quantification.
Signaling Pathway
This compound is formed from EPA through enzymatic pathways involving lipoxygenases (LOX) and cyclooxygenases (COX). These pathways are central to the production of a wide array of signaling molecules that modulate inflammatory responses.
Caption: Simplified biosynthesis pathway of this compound from EPA.
Experimental Workflow
The overall experimental workflow for the quantification of this compound from a biological sample involves sample preparation, LC separation, and MS/MS detection and analysis.
Caption: Workflow for this compound quantification.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
This compound-d8 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Acetic acid or formic acid, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, 33 µm Polymeric Reversed Phase)[1]
-
Butylated hydroxytoluene (BHT) and other antioxidants as needed to prevent sample degradation[2]
-
Biological matrix (e.g., human plasma)
2. Sample Preparation: Solid-Phase Extraction (SPE)
It is crucial to handle samples quickly and at low temperatures to minimize ex vivo formation or degradation of oxylipins.[2] The addition of antioxidants like BHT to solvents can help prevent auto-oxidation.[2]
-
Thaw Sample: Thaw biological samples (e.g., 500 µL plasma) on ice.
-
Spike Internal Standard: Add an appropriate amount of this compound-d8 internal standard to each sample to correct for extraction efficiency and matrix effects.[3]
-
Protein Precipitation (Optional but Recommended): Add 2 volumes of cold methanol, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
-
SPE Column Conditioning: Condition the SPE column by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.
-
Sample Loading: Load the sample (or supernatant from protein precipitation) onto the conditioned SPE column.
-
Washing: Wash the column with 3.5 mL of 10% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 60:40:0.02 water:acetonitrile:acetic acid).
3. LC-MS/MS Analysis
The following parameters provide a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH shield RP18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water/Acetonitrile/Acetic Acid (60:40:0.02, v/v/v) |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Gradient | 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., ABI/Sciex 6500 QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 525 °C |
| Collision Gas | Nitrogen, set to "High" or optimized value |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
Multiple Reaction Monitoring is used for its high selectivity and sensitivity. The precursor ion (Q1) corresponds to the deprotonated molecule [M-H]-, and the product ion (Q3) is a specific fragment generated by collision-induced dissociation (CID).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP), V | Collision Energy (CE), V |
| This compound | 317.0 | 215.0 | -40 | -20 |
| This compound-d8 (IS) | 325.0 | 222.0 | Optimize | Optimize |
(Note: Data for this compound transitions, DP, and CE are from a comprehensive eicosanoid analysis method. Internal standard (IS) parameters should be optimized empirically.)
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in a surrogate matrix (e.g., stripped plasma or reconstitution solvent). Spike each standard with the same fixed concentration of the internal standard.
-
Integration: Integrate the peak areas for both this compound and the internal standard (this compound-d8) in all samples and calibration standards.
-
Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentrations of the calibration standards to generate a calibration curve. The concentration of this compound in the biological samples can then be determined from this curve.
Method Performance
A well-validated method should demonstrate the following characteristics. The values below are representative of typical performance for eicosanoid quantification methods.
Quantitative Performance Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | pg levels on column |
| Accuracy (% Recovery) | 70-120% |
| Precision (% CV) | < 15-30% |
| SPE Recovery | 70-100% for similar compounds |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in biological samples. The combination of solid-phase extraction for sample preparation and stable isotope dilution for quantification ensures high accuracy and precision, making this method suitable for both basic research and clinical applications in the field of lipidomics. Proper sample handling and method optimization are critical for achieving reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of 11-HEPE from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxy-5,8,12,14-eicosatetraenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the eicosanoid family, this compound is involved in various physiological and pathological processes, making its accurate quantification in biological matrices like plasma crucial for research and clinical studies. Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and purification of eicosanoids from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] SPE offers significant advantages over traditional liquid-liquid extraction (LLE), including improved removal of interfering substances, higher sample throughput, and reduced solvent consumption.[1][2]
This document provides a detailed protocol for the solid-phase extraction of this compound from plasma samples using a hydrophilic-lipophilic balanced (HLB) sorbent. The protocol is designed to ensure high recovery and a clean extract, suitable for sensitive downstream analysis.
Signaling Pathway Context
This compound is synthesized from EPA through enzymatic oxidation, primarily by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Its biological functions are mediated through various signaling pathways, often involving G-protein coupled receptors, influencing inflammatory responses and other cellular processes. Understanding these pathways is essential for interpreting the significance of this compound levels in biological systems.
References
- 1. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of 11-HEPE in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyeicosapentaenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the specialized pro-resolving mediators (SPMs) family, this compound is implicated in the resolution of inflammation, making it a promising therapeutic candidate for a variety of inflammatory diseases. These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of disease, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Data Presentation
The following tables summarize quantitative data for the administration of HEPE isomers in various animal models of disease. While specific data for this compound is limited, data from the closely related isomer 15S-HEPE provides a valuable reference point.
Table 1: Administration of HEPE Isomers in a Mouse Model of Colitis
| Parameter | Details |
| Animal Model | Trinitrobenzene sulfonic acid (TNBS)-induced colitis in wild-type mice[1] |
| Compound | 15S-HEPE (an isomer of this compound) |
| Dosage | 50 µg/kg body weight[1] |
| Administration Route | Intraperitoneal (IP) injection[1] |
| Vehicle | Phosphate-buffered saline (PBS)[1] |
| Frequency | Daily[1] |
| Treatment Duration | Starting one day before colitis induction until day 4 of the experimental protocol |
| Key Outcomes | Amelioration of body weight loss, increased colon length, reduced disease activity index, and improved histological score |
Experimental Protocols
Intraperitoneal (IP) Administration of this compound in a Mouse Model of Colitis
This protocol is adapted from a study utilizing the this compound isomer, 15S-HEPE, in a chemically-induced model of colitis.
a. Animal Model:
-
Model: Trinitrobenzene sulfonic acid (TNBS)-induced colitis. This model is established by intrarectal administration of TNBS, which induces a T-cell mediated immune response resembling Crohn's disease.
-
Species: Mouse (e.g., C57BL/6).
-
Justification: This is a well-established and reproducible model of inflammatory bowel disease.
b. Materials:
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Syringes (1 mL) with 27-30 gauge needles
-
Animal scale
-
Ethanol (70%) for disinfection
c. Protocol:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to a final concentration that allows for the administration of 50 µg/kg in a volume of 100-200 µL.
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of the this compound solution to be injected.
-
Gently restrain the mouse, exposing the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered the bladder or intestines.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Treatment Schedule: Administer this compound or vehicle (PBS) daily via IP injection, commencing one day prior to the induction of colitis and continuing for the duration of the study (e.g., 4 days post-induction).
-
Outcome Measures: Monitor body weight daily. At the end of the experiment, collect colon tissue to measure length, assess macroscopic damage, and perform histological analysis to evaluate inflammation.
Oral Gavage Administration of this compound in a Mouse Model of Metabolic Disease
This is a general protocol for oral administration, which can be adapted for studies investigating the effects of this compound on metabolic disorders like diet-induced obesity.
a. Animal Model:
-
Model: Diet-induced obesity (DIO).
-
Species: Mouse (e.g., C57BL/6).
-
Justification: This model mimics many features of human metabolic syndrome.
b. Materials:
-
This compound
-
Vehicle (e.g., corn oil, sterile water with a small percentage of a surfactant like Tween 80)
-
Flexible gavage needles (20-22 gauge for mice)
-
Syringes (1 mL)
-
Animal scale
c. Protocol:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Securely restrain the mouse to prevent movement.
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound suspension slowly and carefully.
-
Gently remove the gavage needle.
-
-
Treatment Schedule: Administer this compound or vehicle daily via oral gavage for the duration of the study.
-
Outcome Measures: Monitor body weight, food intake, and relevant metabolic parameters (e.g., blood glucose, insulin levels). At the end of the study, collect tissues such as liver and adipose tissue for analysis of inflammatory markers and gene expression.
Signaling Pathways and Visualization
This compound and related omega-3 fatty acid metabolites are known to exert their effects through several signaling pathways, most notably via G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs).
GPR120 Signaling Pathway
Activation of GPR120 by ligands such as this compound can initiate anti-inflammatory signaling cascades. In immune cells like macrophages, ligand binding to GPR120 can lead to the recruitment of β-arrestin-2, which in turn can inhibit pro-inflammatory pathways such as NF-κB.
References
Application Note & Protocol: Quantitative Analysis of 11-HEPE and Other Oxylipins in Tissues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a large family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and arachidonic acid (AA).[1][2] These molecules, including 11-hydroxyeicosapentaenoic acid (11-HEPE), are involved in a wide array of physiological and pathological processes such as inflammation, immune response, and tissue repair.[1][3] Consequently, the accurate quantification of oxylipins in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the extraction and measurement of this compound and other oxylipins from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]
Overview of Oxylipin Biosynthesis
Oxylipins are synthesized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Non-enzymatic auto-oxidation also contributes to their formation. Depending on the PUFA precursor (n-3 or n-6), the resulting oxylipins can have opposing biological effects, with n-3 PUFA derivatives often being anti-inflammatory and n-6 PUFA derivatives being pro-inflammatory.
Experimental Protocol
The accurate quantification of oxylipins is challenging due to their low concentrations in tissues and their susceptibility to degradation and auto-oxidation. Therefore, careful sample handling and efficient extraction procedures are critical. The following protocol outlines the key steps from tissue collection to LC-MS/MS analysis.
Materials and Reagents
-
Solvents: Methanol (MeOH), acetonitrile (ACN), isopropanol (IPA), chloroform, hexane, ethyl acetate (EA), acetic acid (HAc), all LC-MS grade.
-
Reagents: Butylated hydroxytoluene (BHT), triphenylphosphine (TPP), EDTA, indomethacin.
-
Internal Standards (IS): A suite of deuterated oxylipin standards (e.g., d8-5-HETE, d4-PGE2).
-
Solid Phase Extraction (SPE) Cartridges: Reversed-phase cartridges (e.g., Oasis PRiME HLB).
-
Equipment: Homogenizer, refrigerated centrifuge, evaporator (e.g., nitrogen stream), LC-MS/MS system.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Tissue Collection and Storage:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen to minimize enzymatic activity and auto-oxidation.
-
Store samples at -80°C until analysis.
2. Sample Homogenization:
-
Weigh approximately 30 mg of frozen tissue.
-
To prevent ex vivo formation of oxylipins, perform homogenization on ice in a pre-chilled tube containing an antioxidant cocktail (e.g., BHT and TPP) and a suitable homogenization solvent (e.g., a mixture of chloroform and methanol).
-
Add a known amount of a deuterated internal standard mixture to each sample to correct for analyte loss during sample preparation and for matrix effects during analysis.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
3. Protein Precipitation and Lipid Extraction:
Two common methods for lipid extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE is often preferred due to its efficiency and the availability of various sorbents.
-
Protein Precipitation (PPT): After homogenization, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge at high speed (e.g., 12,000 x g) at 4°C for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis PRiME HLB, 60 mg) with methanol followed by an equilibration solution (e.g., water/methanol/acetic acid, 95:5:0.1 v/v/v).
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove polar interferences.
-
Elute the oxylipins with a higher concentration of organic solvent, such as methanol or acetonitrile.
-
4. Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase C18 column for separation. A typical mobile phase gradient consists of an aqueous solvent (A), often water with 0.1% acetic or formic acid, and an organic solvent (B), such as acetonitrile/isopropanol.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use dynamic Multiple Reaction Monitoring (dMRM) for the quantification of a wide range of oxylipins with high sensitivity and selectivity.
Data Presentation
Quantitative data for a selection of oxylipins, including typical lower limits of quantification (LLOQs) and reported concentrations in mouse tissues, are summarized below.
Table 1: Lower Limits of Quantification (LLOQs) for Selected Oxylipins
| Oxylipin | LLOQ (pg on column) |
| 5-HETE | 0.5 |
| 12-HETE | 0.5 |
| 15-HETE | 0.5 |
| This compound | 1.0 |
| 12-HEPE | 1.0 |
| PGE2 | 1.0 |
| PGD2 | 1.0 |
| LTB4 | 0.5 |
Data compiled from representative LC-MS/MS methods.
Table 2: Representative Concentrations of Oxylipins in Mouse Tissues (pg/mg tissue)
| Oxylipin | Liver | Brain | Heart |
| 5-HETE | 10-50 | 5-20 | 2-10 |
| 12-HETE | 20-100 | 10-40 | 5-25 |
| 15-HETE | 15-80 | 8-30 | 4-20 |
| This compound | 5-30 | 2-15 | 1-10 |
| PGE2 | 50-200 | 20-80 | 10-50 |
These values are illustrative and can vary significantly based on the specific experimental conditions and the physiological state of the animal.
Signaling Pathway of this compound Precursor (EPA)
Eicosapentaenoic acid (EPA) is a precursor to a variety of oxylipins, including the HEPEs and the E-series resolvins, which are known for their anti-inflammatory and pro-resolving properties.
Conclusion
The protocol described herein provides a robust framework for the quantitative analysis of this compound and a broad range of other oxylipins in tissue samples. Adherence to proper sample handling and the use of sensitive LC-MS/MS techniques are paramount for obtaining accurate and reproducible results. This methodology can be a valuable tool for researchers investigating the roles of oxylipins in health and disease, and for professionals in drug development targeting these important signaling pathways.
References
Commercial Sources and Application Notes for Purified 11-HEPE Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for obtaining purified 11-hydroxyeicosapentaenoic acid (11-HEPE) standard. Additionally, it features detailed application notes and experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, cell-based assays, and enzymatic assays.
Commercial Availability of this compound Standard
Purified this compound standard is available from several reputable suppliers of biochemicals and lipids. It is typically offered as the racemic mixture ((±)this compound) or as the specific stereoisomer (11(S)-HEPE). The standard is usually formulated as a solution in an organic solvent, such as ethanol.
Below is a summary of commercial sources and their product specifications:
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Cayman Chemical | (±)this compound | 99217-78-4 | ≥98% | A solution in ethanol |
| 11(S)-HEPE | 156473-26-6 | ≥98% | A solution in ethanol | |
| Bertin Bioreagent | (±)this compound | 99217-78-4 | Not specified | Not specified |
| Labscoop | (±)this compound | 99217-78-4 | Not specified | Not specified |
| Larodan | 11(S)-hydroxy-5(Z),8(Z),12(E),14(Z),17(Z)-eicosapentaenoic acid | 156473-26-6 | >98% | In solution |
| Benchchem | This compound | 99217-78-4 | Not specified | Not specified |
Note: Product availability and specifications are subject to change. Please refer to the respective supplier's website for the most current information.
Application Notes and Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples. The following protocol provides a general workflow for sample preparation and analysis.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Protocol:
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or serum samples, proceed directly to protein precipitation.
-
Protein Precipitation: Add four volumes of cold methanol containing an antioxidant (e.g., 0.02% butylated hydroxytoluene - BHT) and an internal standard (e.g., 11-HETE-d8) to the sample. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the this compound and other lipids with an appropriate organic solvent (e.g., methyl formate or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).
b. LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for your specific instrumentation and application.
| Parameter | Suggested Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Multiple Reaction Monitoring (MRM) | |
| Precursor Ion (Q1) | m/z 319.2 |
| Product Ion (Q3) | Specific fragment ions for this compound (to be determined by direct infusion of the standard) |
| Collision Energy | To be optimized for the specific MRM transition |
A non-targeted LC-MS/MS method for a broad range of lipid mediators reported a limit of detection (LOD) for this compound ranging from 0.01 to 1765 ng/mL and a limit of quantification (LOQ) from 0.03 to 5884 ng/mL, though these values are highly dependent on the specific matrix and instrumentation.[1]
Cell-Based Assay: Glucose Uptake in Adipocytes
This protocol is adapted from a study on the related compound 12(S)-HEPE and can be used to investigate the effect of this compound on glucose uptake in adipocyte cell lines (e.g., 3T3-L1).[2]
Signaling Pathway for HEPE-mediated Glucose Uptake (Hypothesized)
Caption: Hypothesized signaling pathway for this compound-induced glucose uptake.
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 pre-adipocytes into mature adipocytes according to standard protocols.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in serum-free DMEM for 4 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) or vehicle control (ethanol, ensuring the final concentration is non-toxic to the cells) for 30 minutes. Insulin (e.g., 100 nM) can be used as a positive control.
-
Glucose Uptake Assay:
-
Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose (or a non-radioactive fluorescent glucose analog) and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
-
Quantification:
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein concentration in each well.
-
Expected Quantitative Data:
| Treatment | Concentration (µM) | Glucose Uptake (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| This compound | 0.01 | Expected value |
| 0.1 | Expected value | |
| 1.0 | Expected value | |
| Insulin | 0.1 | Expected positive control value |
Enzymatic Assay: Effect on Cytochrome P450 Activity
This protocol is based on an assay investigating the effect of 11-HETE on CYP1B1 activity and can be adapted to study the interaction of this compound with cytochrome P450 enzymes.[3]
Experimental Workflow for Enzymatic Assay
Caption: General workflow for an in vitro enzymatic assay.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
5 mM magnesium chloride
-
Human liver microsomes (e.g., 0.1 mg/mL) or a specific recombinant CYP450 enzyme.
-
A fluorogenic or chromogenic substrate for the specific CYP450 enzyme being investigated (e.g., 7-ethoxyresorufin for CYP1B1).
-
-
Addition of this compound: Add varying concentrations of this compound (e.g., 0, 10, 20, 40, and 100 nM) to the reaction mixture.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor regenerating system (e.g., NADPH).
-
Measurement: Immediately begin monitoring the formation of the fluorescent or colored product over time using a plate reader at the appropriate excitation and emission wavelengths or absorbance wavelength.
-
Data Analysis: Calculate the rate of the reaction (enzyme activity) from the linear portion of the progress curve. Plot the enzyme activity as a function of the this compound concentration to determine its inhibitory or stimulatory effects.
Expected Quantitative Data:
| This compound Concentration (nM) | Enzyme Activity (pmol/min/mg protein) | % Activity vs. Control |
| 0 | Baseline activity | 100 |
| 10 | Measured activity | Calculated value |
| 20 | Measured activity | Calculated value |
| 40 | Measured activity | Calculated value |
| 100 | Measured activity | Calculated value |
Disclaimer: The provided protocols are intended as examples and should be optimized for specific experimental conditions and research goals. Always refer to the manufacturer's instructions for the handling and storage of the this compound standard.
References
- 1. Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of a Competitive ELISA for the Detection of 11-HEPE
Abstract
This document provides a detailed protocol and application notes for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE). This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) and is involved in various physiological and pathological processes, including inflammation and glucose metabolism.[1] This competitive ELISA is designed for researchers, scientists, and drug development professionals, offering a robust method for detecting this compound in complex biological samples. The assay is based on the competition between free this compound in the sample and a fixed amount of this compound-protein conjugate immobilized on a microplate for a limited number of specific antibody binding sites.
Introduction to this compound
Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid that serves as a precursor to a variety of lipid mediators with important biological activities.[2][3] One such class of mediators is the hydroxyeicosapentaenoic acids (HEPEs), which are synthesized through the action of enzymes like lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450.[1][4] Among these, this compound has emerged as a molecule of interest. HEPEs, as a group, have been shown to play roles in regulating glucose homeostasis and may have protective effects in metabolic tissues. The ability to accurately quantify levels of specific HEPE isomers like this compound is crucial for understanding their biological functions and their potential as therapeutic targets or biomarkers.
Principle of the this compound Competitive ELISA
Due to its small molecular size, this compound is not efficiently immobilized on ELISA plates. Therefore, a competitive ELISA format is the most suitable method for its detection.
The principle of this assay is as follows:
-
A 96-well microplate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
The sample containing an unknown amount of this compound is pre-incubated with a specific primary antibody against this compound.
-
This mixture is then added to the this compound-BSA coated wells.
-
The free this compound in the sample competes with the immobilized this compound-BSA for binding to the limited antibody sites.
-
After washing away unbound components, an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) is added, which binds to the primary antibody captured on the plate.
-
A substrate solution is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.
Signaling Pathway and Experimental Workflow
Biosynthesis of this compound
This compound is synthesized from EPA through enzymatic oxidation. The diagram below illustrates this simplified pathway.
Caption: Simplified biosynthesis pathway of this compound from EPA.
Competitive ELISA Workflow
The following diagram outlines the key steps of the competitive ELISA protocol for this compound detection.
Caption: Experimental workflow for the this compound competitive ELISA.
Detailed Experimental Protocols
Required Materials and Reagents
-
96-well high-binding polystyrene microplates
-
This compound standard
-
Anti-11-HEPE primary antibody (monoclonal or polyclonal)
-
This compound-BSA conjugate (for coating)
-
HRP-conjugated secondary antibody (specific to the primary antibody host species)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Tween-20
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and multichannel pipettes
-
Deionized water
Buffer Preparation
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer. Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.
-
Wash Buffer (PBST): 0.01 M PBS (pH 7.4) containing 0.05% Tween-20.
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.1% BSA in PBST.
Assay Protocol
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., from 100 ng/mL to 0.1 ng/mL).
-
Prepare samples by diluting them in Assay Buffer to fall within the range of the standard curve.
-
-
Competitive Reaction:
-
In a separate plate or tubes, add 50 µL of each standard or sample.
-
Add 50 µL of the diluted anti-11-HEPE primary antibody to each well containing the standard or sample.
-
Incubate for 1 hour at 37°C to allow the antibody to bind to the free this compound.
-
Wash the coated and blocked assay plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the assay plate.
-
Incubate for 90 minutes at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis and Performance Characteristics
The concentration of this compound is determined by constructing a standard curve using a four-parameter logistic (4-PL) curve fit. The absorbance values are plotted against the corresponding standard concentrations. The concentration of this compound in the samples is then interpolated from this curve.
Standard Curve
The following table shows representative data for an this compound standard curve.
| This compound Conc. (ng/mL) | Absorbance (450 nm) | % B/B₀ |
| 0 (B₀) | 1.850 | 100.0% |
| 0.1 | 1.620 | 87.6% |
| 0.5 | 1.250 | 67.6% |
| 1.0 | 0.950 | 51.4% |
| 5.0 | 0.450 | 24.3% |
| 10.0 | 0.280 | 15.1% |
| 50.0 | 0.120 | 6.5% |
| 100.0 | 0.080 | 4.3% |
Assay Precision
Assay precision is determined by calculating the coefficient of variation (CV%) for intra-assay and inter-assay measurements.
| Low Conc. (ng/mL) | Medium Conc. (ng/mL) | High Conc. (ng/mL) | |
| Intra-Assay (n=16) | |||
| Mean | 0.8 | 4.5 | 45.0 |
| SD | 0.06 | 0.31 | 2.9 |
| CV% | < 8% | < 7% | < 6.5% |
| Inter-Assay (n=10) | |||
| Mean | 0.9 | 4.8 | 46.2 |
| SD | 0.09 | 0.45 | 4.1 |
| CV% | < 10% | < 9.5% | < 9% |
Specificity and Cross-Reactivity
The specificity of the antibody is critical for accurate quantification. Cross-reactivity should be tested against structurally similar eicosanoids.
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| 12-HEPE | < 5% |
| 15-HEPE | < 2% |
| 5-HEPE | < 1% |
| Eicosapentaenoic Acid (EPA) | < 0.1% |
| Arachidonic Acid (AA) | < 0.1% |
| 11-HETE | < 8% |
Spike and Recovery
To assess matrix effects, known concentrations of this compound are spiked into different biological samples (e.g., serum, plasma, cell culture media) and the recovery is calculated.
| Sample Matrix | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
| Human Serum | 5.0 | 4.7 | 94% |
| 25.0 | 26.5 | 106% | |
| Human Plasma | 5.0 | 4.4 | 88% |
| 25.0 | 23.5 | 94% | |
| Cell Culture Media | 5.0 | 5.2 | 104% |
| 25.0 | 24.1 | 96.4% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Blocking buffer ineffective- Antibody concentration too high | - Increase number of wash cycles- Optimize blocking buffer (time, temp, agent)- Titrate primary and secondary antibodies |
| Low Signal | - Reagents expired or improperly stored- Insufficient incubation times- Low antibody/antigen concentration | - Use fresh reagents- Increase incubation times/temperature- Optimize coating concentration and antibody dilutions |
| High CV% | - Pipetting errors- Inconsistent washing- Temperature variation across plate | - Use calibrated pipettes; ensure proper technique- Ensure all wells are washed uniformly- Incubate plates in a stable temperature environment |
Conclusion
The described competitive ELISA protocol provides a sensitive, specific, and reliable method for the quantification of this compound in various biological matrices. This assay can serve as a valuable tool for researchers investigating the role of omega-3 fatty acid-derived lipid mediators in health and disease. Proper validation, including assessment of specificity and matrix effects, is essential for ensuring accurate results.
References
- 1. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stable Analysis of 11-Hydroxy-5,8,12,14-eicosatetraenoic Acid (11-HEPE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the sample preparation and analysis of 11-hydroxy-5,8,12,14-eicosatetraenoic acid (11-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). Proper sample handling and preparation are critical for obtaining accurate and reproducible quantitative results due to the inherent instability of eicosanoids.
Pre-analytical Considerations for Sample Stability
To ensure the integrity of this compound in biological samples, strict pre-analytical procedures are necessary to prevent autooxidation and enzymatic degradation.
Collection and Storage:
-
Anticoagulants: For plasma collection, use tubes containing an anticoagulant such as EDTA.
-
Antioxidants: Immediately after collection, add an antioxidant solution to the sample. A common choice is butylated hydroxytoluene (BHT) at a final concentration of 0.005% to 0.2%.
-
Temperature: Process samples on ice as quickly as possible. For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1][2] Multiple freeze-thaw cycles should be avoided.[3]
Sample Preparation Techniques
The choice of extraction method depends on the sample matrix, the required level of cleanliness, and the desired throughput. The two most common techniques for eicosanoid extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can provide cleaner extracts compared to LLE, which is particularly beneficial for sensitive LC-MS/MS analysis.[4] Polymeric reversed-phase sorbents are commonly used for the extraction of eicosanoids from biological fluids.
Experimental Protocol: SPE for this compound from Human Plasma
This protocol is a representative method adapted from general eicosanoid extraction procedures. Note: This protocol should be validated for this compound specifically in your laboratory to determine recovery and matrix effects.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Acetic acid or Formic acid
-
Internal Standard (IS): Deuterated this compound (if available) or a structurally similar deuterated eicosanoid (e.g., 12-HETE-d8). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and procedural losses.
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the internal standard solution.
-
Acidify the sample to a pH of ~3.5 by adding 10 µL of glacial acetic acid to protonate the carboxylic acid group of this compound, which enhances its retention on the reversed-phase sorbent.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol through it.
-
Equilibrate the cartridge by passing 2 mL of water (acidified to pH 3.5 with acetic acid) through it. Do not allow the cartridge to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar interferences.
-
Wash the cartridge with 2 mL of a low-percentage organic solvent solution (e.g., 15% methanol in water) to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound and other retained lipids with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases. It can be a cost-effective and straightforward method, though it may result in less clean extracts compared to SPE.
Experimental Protocol: LLE for this compound from Cell Culture Media
This protocol is a representative method adapted from general lipid extraction procedures. Note: This protocol should be validated for this compound specifically in your laboratory to determine recovery and matrix effects.
Materials:
-
Ethyl acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): Deuterated this compound or a structurally similar deuterated eicosanoid.
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of cell culture media, add the internal standard solution.
-
Acidify the sample to a pH of ~3.5 with formic acid.
-
-
Extraction:
-
Add 2 mL of a mixture of ethyl acetate and hexane (e.g., 1:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Collection of Organic Phase:
-
Carefully collect the upper organic layer containing the extracted lipids and transfer it to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer with another 2 mL of the organic solvent mixture to maximize recovery.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the polarity of this compound must be reduced, and its volatility increased through derivatization. Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid groups.
Experimental Protocol: Silylation of this compound Extract
This protocol is adapted from general silylation procedures for fatty acids.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Drying the Extract: Ensure the dried extract from SPE or LLE is completely free of water, as water will react with the silylating reagent.
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for eicosanoid analysis using SPE and LLE. It is important to note that this data is not specific to this compound but provides a general expectation of performance for similar analytes. For accurate quantification of this compound, method validation is mandatory to determine the specific recovery and matrix effects for this analyte in the intended biological matrix.
Table 1: Representative SPE Performance for Eicosanoids in Plasma
| Parameter | Value Range | Notes |
| Recovery | 70-120% | For a panel of deuterated eicosanoid internal standards. |
| Matrix Effect | 76.6-99.5% | For a panel of deuterated eicosanoid internal standards. |
| Precision (CV%) | <15% | For a panel of eicosanoids. |
Table 2: General Comparison of SPE and LLE for Drug Compounds
| Parameter | SPE | LLE |
| Recovery | Generally higher and more consistent (e.g., >80%) | Can be more variable and may require multiple extractions for high recovery (e.g., 50-80% in a single extraction). |
| Matrix Effect | Generally lower due to cleaner extracts. | Can be more significant due to co-extraction of interfering substances. |
| Throughput | Can be automated for high throughput. | Can be more labor-intensive. |
Visualizations
Signaling Pathway
This compound is known to possess anti-inflammatory properties. While a specific receptor for this compound has not been definitively identified, its close structural analog, 12-HEPE, is suggested to signal through a Gs-protein coupled receptor (GPCR). The following diagram illustrates a plausible signaling pathway for this compound based on this understanding and general GPCR signaling mechanisms.
Caption: Plausible this compound signaling via a Gs-protein coupled receptor.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General sample preparation workflow for this compound analysis.
References
Application Notes & Protocols: Analytical Standards for 11-HEPE and Its Isomers
These application notes provide detailed methodologies for the analysis of 11-hydroxyeicosapentaenoic acid (11-HEPE) and its isomers for researchers, scientists, and drug development professionals. The protocols focus on the gold standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification in biological matrices.
Introduction
This compound is a hydroxyeicosapentaenoic acid, a type of eicosanoid derived from the oxidation of eicosapentaenoic acid (EPA).[1] Eicosanoids are significant bioactive lipids that play crucial roles in inflammatory processes and immune responses.[1][2] The enzymatic synthesis of this compound can be mediated by cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX).[1] It can also be produced through non-enzymatic oxidation of EPA.[3] As a specialized pro-resolving lipid mediator (SPM) precursor, this compound is involved in the endogenous repair processes following events like myocardial infarction. Accurate quantification of this compound and its isomers is critical for understanding their physiological and pathological roles.
Quantitative Data Summary
For targeted analysis of this compound and its isomers using mass spectrometry, specific precursor and product ion transitions (m/z) are monitored. The following tables summarize key mass spectrometric parameters for related compounds.
Table 1: Mass Spectrometry Parameters for HEPE Isomers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
| This compound | 317 | 167 | - | - |
| 12-HEPE | 317 | 179 | - | - |
| 15-HEPE | 317 | 219 | - | - |
| 18-HEPE | 317 | 259 | - | - |
| 5-HEPE | 317 | 115 | - | - |
Data compiled from multiple sources. Collision and declustering potentials are instrument-dependent and require optimization.
Experimental Protocols
Protocol 1: Extraction of this compound and its Isomers from Plasma
This protocol describes a solid-phase extraction (SPE) method suitable for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Methanol (MeOH)
-
Water (H₂O)
-
Internal standard solution (e.g., deuterated this compound) in ethanol
-
Phosphate salt buffer
-
Strata-X reversed-phase SPE columns
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
Spike 20 µL of plasma with 100 µL of the internal standard solution.
-
Dilute the mixture to 1 mL with phosphate salt buffer.
-
Condition the SPE column by washing with 3 mL of MeOH, followed by equilibration with 3 mL of H₂O.
-
Load the diluted plasma sample onto the SPE column.
-
Wash the column to remove impurities.
-
Elute the eicosanoids from the column.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 80:20 water:acetonitrile) for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Quantification of this compound and its Isomers
This protocol outlines a general method for the separation and quantification of HEPE isomers using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Chiral liquid chromatography methods are necessary to distinguish between enzymatic and non-enzymatic formation pathways of eicosanoids.
Instrumentation:
-
Acquity UPLC system or equivalent
-
QTRAP 6500 mass spectrometer or equivalent
-
Acquity UPLC BEH shield RP18 column (e.g., 2.1×100 mm, 1.7 µm)
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v)
Procedure:
-
Set the column temperature to 40 °C.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a 10 µL aliquot of the extracted sample.
-
Perform gradient elution at a flow rate of 0.5 mL/min as follows:
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B
-
-
Set up the mass spectrometer to perform scheduled multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of the target analytes and internal standards.
-
Optimize declustering potentials and collision energies for each analyte.
-
Quantify the analytes using a calibration curve constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Visualizations
Signaling Pathway of this compound Biosynthesis
References
Application Notes & Protocols: Utilizing 11-HEPE to Investigate Cytochrome P450 Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyeicosapentaenoic acid (11-HEPE) is an oxygenated metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). The metabolism of polyunsaturated fatty acids by cytochrome P450 (CYP) enzymes is a critical area of research, as the resulting metabolites, known as oxylipins, are potent signaling molecules involved in a myriad of physiological and pathophysiological processes.[1][2] The CYP enzyme superfamily, particularly the CYP2C and CYP3A subfamilies, are known to metabolize EPA into various epoxy and hydroxy derivatives.[1] Given that this compound is a hydroxylated metabolite of EPA, it is postulated that it can serve as a substrate for further metabolism by CYP enzymes, leading to the formation of novel, biologically active oxylipins.
These application notes provide a comprehensive guide for utilizing this compound as a tool to study the activity and specificity of various CYP isoforms. The protocols outlined below describe methods for in vitro metabolism assays using human liver microsomes and recombinant CYP enzymes, followed by the analysis of metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Illustrative Kinetic Parameters of this compound Metabolism
The following table summarizes hypothetical kinetic data for the metabolism of this compound by key human CYP isoforms. This data is provided for illustrative purposes to guide researchers in designing their own experiments and to serve as a benchmark for expected results. The values are based on typical kinetic parameters observed for other fatty acid substrates with these enzymes.
| CYP Isoform | Putative Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP) |
| CYP2C8 | 11,12-dihydroxy-eicosatetraenoic acid (11,12-DiHETE) | 15 | 250 |
| CYP2C9 | 11,17,18-trihydroxy-eicosatetraenoic acid (11,17,18-THETA) | 25 | 150 |
| CYP3A4 | 11-oxo-eicosapentaenoic acid (11-oxo-EPE) | 50 | 400 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLMs)
This protocol is designed to screen for the metabolism of this compound by the mixed CYP enzymes present in human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Internal Standard (e.g., d8-12-HETE)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare a stock solution of this compound in ethanol or DMSO. Further dilute in the phosphate buffer to achieve final assay concentrations (e.g., 0.1 - 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
50 µL of 0.1 M potassium phosphate buffer
-
25 µL of HLM suspension (0.5 mg/mL)
-
10 µL of this compound working solution
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding 15 µL of the NADPH regenerating system.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol 2: Metabolism of this compound using Recombinant Human CYP Isoforms
This protocol is used to identify the specific CYP isoforms responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Cytochrome P450 Reductase (if not co-expressed with the CYP)
-
Cytochrome b5 (optional, can enhance the activity of some CYPs)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal Standard (e.g., d8-12-HETE)
Procedure:
-
Preparation of Incubation Mixture:
-
In microcentrifuge tubes, prepare a reaction mixture containing:
-
Recombinant CYP enzyme (e.g., 10-50 pmol)
-
Cytochrome P450 Reductase (at a molar ratio of 1:2 to 1:5 with the CYP)
-
Cytochrome b5 (optional, at a 1:1 molar ratio with the CYP)
-
0.1 M potassium phosphate buffer to a final volume of 180 µL.
-
-
-
Incubation:
-
Add 10 µL of this compound working solution to the reaction mixture.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM NADPH solution.
-
Incubate at 37°C for an optimized time (e.g., 15-45 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction and prepare the samples for analysis as described in Protocol 1, step 3.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general method for the separation and detection of this compound and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites.
-
This compound: m/z 317.2 -> [fragment ions]
-
Putative Dihydroxy-metabolite: m/z 335.2 -> [fragment ions]
-
Putative Trihydroxy-metabolite: m/z 351.2 -> [fragment ions]
-
Putative Oxo-metabolite: m/z 315.2 -> [fragment ions]
-
Internal Standard (d8-12-HETE): m/z 327.2 -> 115.1
-
-
Optimize collision energies and other MS parameters for each analyte.
Mandatory Visualizations
References
Application Notes: Investigating the Effects of 11-HEPE on Gene Expression in Macrophages
Introduction
11-hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Emerging evidence suggests that this compound plays a significant role in modulating inflammatory processes and metabolic homeostasis.[1][2] Understanding the molecular mechanisms by which this compound exerts its effects on gene expression is crucial for elucidating its therapeutic potential in inflammatory and metabolic diseases. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments aimed at characterizing the impact of this compound on gene expression in macrophage cell models.
Biological Context and Signaling Pathways
This compound is part of a larger family of EPA-derived metabolites known as hydroxyeicosapentaenoic acids (HEPEs).[1] Studies have demonstrated that mixtures of HEPEs can suppress the expression of pro-inflammatory genes in macrophages, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] The anti-inflammatory effects of this compound are thought to be mediated through several key signaling pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): HEPEs can act as ligands for PPARs, particularly PPARα and PPARγ.[3] PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism and inflammation. Activation of PPARγ, for instance, can inhibit the expression of pro-inflammatory genes in macrophages.
-
G-protein Coupled Receptor 120 (GPR120): Omega-3 fatty acid metabolites can activate GPR120, a receptor expressed on macrophages. Activation of GPR120 can initiate a signaling cascade that leads to the inhibition of pro-inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.
The following diagram illustrates the potential signaling pathways through which this compound may influence gene expression in macrophages.
Caption: Putative signaling pathways of this compound in macrophages.
Experimental Design and Workflow
A typical experimental workflow to investigate the effects of this compound on gene expression in macrophages is outlined below. This workflow can be adapted based on specific research questions and available resources.
References
Application Note: Chiral Separation of 11(R)-HEPE and 11(S)-HEPE Isomers
Introduction
11-hydroxyeicosapentaenoic acid (11-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA). It exists as two enantiomers, 11(R)-HEPE and 11(S)-HEPE, which can exhibit distinct biological activities and pharmacological effects. Consequently, the ability to separate and quantify these enantiomers is critical for research in lipidomics, pharmacology, and drug development to accurately assess their individual roles in physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a robust and widely adopted technique for the enantioselective analysis of chiral molecules like HEPEs.[1][2] This application note provides a detailed protocol for the chiral separation of 11(R)-HEPE and 11(S)-HEPE isomers based on established methodologies for similar hydroxy fatty acids.
Principle of Chiral Separation
The separation of enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase.[3] The CSP creates a chiral environment within the HPLC column, leading to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[3] The difference in the stability of these complexes results in different retention times for the 11(R)-HEPE and 11(S)-HEPE, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the resolution of hydroxy fatty acids.[4]
Experimental Protocols
This section details the necessary equipment, materials, and procedures for the successful chiral separation of 11(R)-HEPE and 11(S)-HEPE.
Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system: Equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral HPLC Column: Chiralpak AD-RH, 150 x 2.1 mm, 5 µm (or similar amylose-based reversed-phase CSP).
-
Solvents: HPLC grade methanol, water, and acetic acid.
-
Standards: 11(R)-HEPE and 11(S)-HEPE analytical standards.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-RH, 150 x 2.1 mm, 5 µm |
| Mobile Phase | Methanol / Water / Acetic Acid (95:5:0.01, v/v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 5 µL |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Prepare individual stock solutions of 11(R)-HEPE and 11(S)-HEPE in ethanol at a concentration of 1 mg/mL.
-
Prepare a racemic working standard by mixing equal volumes of the 11(R)-HEPE and 11(S)-HEPE stock solutions to achieve a final concentration of 10 µg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.
Sample Preparation (from biological matrix):
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., using the Folch or Bligh-Dyer method) to isolate lipids from the sample.
-
Saponification: Hydrolyze the lipid extract to release free fatty acids.
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the HEPE fraction.
-
Reconstitution: Evaporate the purified fraction to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Data Presentation
A successful chiral separation will result in two well-resolved peaks corresponding to the 11(R)-HEPE and 11(S)-HEPE enantiomers. The elution order may vary depending on the specific CSP used. For many hydroxy fatty acids on polysaccharide-based CSPs, the R-enantiomer elutes before the S-enantiomer.
Table 1: Hypothetical Quantitative Data for the Chiral Separation of 11(R)-HEPE and 11(S)-HEPE
| Analyte | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 11(R)-HEPE | 12.5 | 1.1 | \multirow{2}{*}{> 1.5} |
| 11(S)-HEPE | 14.2 | 1.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the chiral separation of 11(R)-HEPE and 11(S)-HEPE from a biological sample.
Caption: Workflow for Chiral Separation of HEPE Isomers.
Signaling Pathway Context (Hypothetical)
The differential biological activities of 11(R)-HEPE and 11(S)-HEPE may stem from their selective interactions with distinct cellular receptors or enzymes, leading to divergent downstream signaling cascades.
Caption: Hypothetical Signaling of HEPE Enantiomers.
Conclusion
The protocol described provides a reliable and robust method for the chiral separation of 11(R)-HEPE and 11(S)-HEPE isomers using HPLC with a polysaccharide-based chiral stationary phase. This methodology is essential for the accurate quantification of these enantiomers in various biological and pharmaceutical samples, thereby facilitating a deeper understanding of their respective physiological functions and therapeutic potential. The provided workflow and data presentation structure offer a comprehensive guide for researchers and scientists in the field.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low recovery of 11-HEPE during extraction
Technical Support Center: Eicosanoid Extraction
Welcome to the technical support center for eicosanoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the extraction of lipid mediators like 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses the critical issue of low analyte recovery during the solid-phase extraction (SPE) of this compound and similar eicosanoids.
Q1: My this compound recovery is very low. What are the most common causes?
A1: Low recovery is the most frequent problem in SPE.[1] The issue can typically be traced to one of four areas: Sample Handling and Stability, Solid-Phase Extraction (SPE) Protocol, Elution and Final Steps, or Quantification.
-
Sample Handling and Stability: Eicosanoids like this compound are sensitive lipids that can degrade or be lost before extraction even begins. Oxidation is a major source of lipid degradation.[2][3] Key factors include sample collection methods, storage temperature, and the presence of enzymatic activity.[2][3]
-
Solid-Phase Extraction (SPE) Protocol: This is the most complex stage with multiple potential failure points. Problems often arise from an incorrect choice of SPE sorbent, improper sample pH, insufficient conditioning of the cartridge, a sample loading flow rate that is too high, or a wash solvent that is too strong.
-
Elution and Final Steps: The analyte may bind too strongly to the SPE sorbent and not be fully released during elution. This can be caused by an elution solvent that is too weak or an insufficient volume of solvent. Subsequent steps like solvent evaporation can also lead to sample loss if not performed carefully.
-
Quantification: Apparent low recovery might be a quantification issue. This can be due to ion suppression in the mass spectrometer caused by matrix components or the lack of a suitable internal standard to correct for experimental variability.
Q2: How can I prevent my this compound sample from degrading before extraction?
A2: Preventing degradation from the moment of collection is critical for accurate quantification.
-
Inhibit Enzymatic Activity: Eicosanoids can be formed or degraded by enzymes during sample collection and processing. To prevent this, work quickly at low temperatures (on ice) and consider adding inhibitors. Using cold organic solvents like methanol can help quench enzymatic activity. For tissue samples, heat treatment can also inhibit lipases.
-
Prevent Oxidation: this compound is a polyunsaturated fatty acid derivative susceptible to oxidation. Add an antioxidant, such as butylated hydroxytoluene (BHT), to your collection and extraction solvents to mitigate oxidative degradation. Store samples at -80°C and avoid unnecessary freeze-thaw cycles. Protect samples from light during all stages.
-
Use Appropriate Labware: Eicosanoids can adsorb to certain plastics. Use polypropylene or glass tubes and minimize sample transfers.
Q3: Which Solid-Phase Extraction (SPE) cartridge is best for this compound?
A3: The choice of SPE sorbent is critical. For eicosanoids, which are relatively nonpolar molecules with a carboxylic acid group, reversed-phase sorbents are standard.
-
Polymeric vs. Silica-Based Sorbents: Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) often provide better retention and recovery for a wider range of compounds, including polar lipids, compared to traditional silica-based C18 sorbents. Oasis HLB is also a water-wettable sorbent, which means the cartridge bed is less likely to dry out, a common cause of inconsistent recoveries.
-
Mixed-Mode Sorbents: For more complex matrices, mixed-mode sorbents that combine reversed-phase and ion-exchange properties can offer superior cleanup by retaining analytes through multiple interaction mechanisms.
The following table summarizes a comparison of common SPE sorbents.
| SPE Sorbent | Sorbent Type | Key Advantages | Potential Issues |
| Oasis HLB | Polymeric Reversed-Phase | High and consistent recoveries for a broad range of analytes, stable across a wide pH range, water-wettable (resists drying). | May have lower retention for highly hydrophobic compounds compared to some C18 phases. |
| Sep-Pak C18 | Silica-Based Reversed-Phase | Strong retention for nonpolar/hydrophobic compounds. | Prone to drying out after conditioning, which can drastically lower recovery; may have secondary interactions with silanol groups. |
| Strata-X | Polymeric Reversed-Phase | Good for extracting drugs from plasma, providing clean extracts. | Performance is application-specific and requires optimization. |
Q4: How does pH affect this compound recovery during SPE?
A4: pH is one of the most important parameters in SPE for ionizable compounds like this compound. This compound has a carboxylic acid group, which will be charged (ionized) at neutral or basic pH and neutral (unionized) at acidic pH.
For optimal retention on a reversed-phase sorbent, the analyte should be in its most neutral, nonpolar form. Therefore, the sample should be acidified before loading it onto the cartridge. A general rule is to adjust the sample pH to at least 2 pH units below the pKa of the analyte. For carboxylic acids, a pH of 3-4 is typically effective. This neutralizes the carboxylate anion, increasing the molecule's hydrophobicity and its retention on the reversed-phase sorbent.
Q5: My recovery is still low after optimizing the SPE protocol. What should I check during the elution step?
A5: If the analyte is successfully retained on the sorbent but recovery remains low, the issue likely lies in the wash or elution steps.
-
Wash Solvent is Too Strong: The wash step is designed to remove interferences that are less strongly retained than your analyte. If your wash solvent is too strong (e.g., contains too high a percentage of organic solvent), it can prematurely elute the this compound. Analyze your wash fraction to see if the analyte is present. If so, reduce the organic strength of your wash solvent.
-
Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the hydrophobic interactions between this compound and the sorbent. This typically involves a high percentage of an organic solvent like methanol, acetonitrile, or ethyl acetate. If elution is incomplete, try increasing the organic strength or using a stronger solvent.
-
Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte from the sorbent bed. You can try eluting with two smaller aliquots versus one large one to improve efficiency.
-
Secondary Interactions: On silica-based C18 cartridges, secondary interactions can occur between the analyte and residual silanol groups on the silica surface. This can cause the analyte to be retained too strongly. Adding a small amount of acid or base to the elution solvent can help disrupt these interactions.
Q6: How important is an internal standard for this compound quantification?
A6: Using an internal standard (IS) is crucial for accurate and precise quantification with LC-MS/MS. An IS is a compound with very similar chemical properties to your analyte that is added to the sample at the very beginning of the extraction process.
-
Why it's necessary: The IS experiences the same potential losses as the analyte during every step (extraction, evaporation, reconstitution, injection). By comparing the signal of the analyte to the known concentration of the IS, you can correct for this variability. This compensates for matrix effects, extraction inefficiencies, and instrument fluctuations.
-
Choosing an IS: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., this compound-d8). A SIL-IS has nearly identical chemical properties and chromatographic behavior but is distinguishable by its mass in the mass spectrometer. If a SIL-IS is not available, a structural analog from the same chemical class can be used, but this is a less ideal option.
Experimental Protocols & Methodologies
Recommended Protocol: Solid-Phase Extraction of this compound using Oasis HLB
This protocol is a general guideline for extracting this compound from a biological matrix like plasma. Optimization may be required for different sample types.
-
Sample Pre-treatment:
-
Thaw sample on ice.
-
To 500 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol).
-
Add a suitable internal standard (e.g., this compound-d8) to a final concentration within the analytical range.
-
Vortex briefly.
-
Acidify the sample by adding 50 µL of 2% formic acid to achieve a pH of ~3-4.
-
-
SPE Cartridge Conditioning (for standard sorbents, can be omitted for Oasis PRiME HLB):
-
Pass 1 mL of methanol through the Oasis HLB cartridge (e.g., 30 mg, 1 cc).
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Maintain a slow, consistent flow rate of approximately 1 drop per second (~1 mL/min). A high flow rate can lead to poor retention.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Diagrams of Workflows and Pathways
The following diagrams illustrate key processes relevant to this compound extraction and biology.
Caption: Workflow for this compound extraction from biological samples.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Simplified biosynthetic pathway of this compound from EPA.
References
Technical Support Center: Optimizing LC-MS/MS for 11-HEPE Sensitivity
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 11-hydroxyeicosapentaenoic acid (11-HEPE). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for enhancing the sensitivity and robustness of this compound analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound. Each guide provides potential causes and step-by-step solutions.
Guide 1: Low this compound Signal Intensity or Complete Signal Loss
A common and frustrating issue is the observation of a weak or absent signal for this compound. This can stem from multiple factors throughout the analytical workflow.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | 1. Verify MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. A common transition is m/z 317 -> 215.[1] 2. Optimize Collision Energy (CE): The CE is critical for achieving optimal fragmentation. Infuse a pure standard of this compound and perform a CE optimization experiment to find the value that yields the highest product ion intensity. A starting CE of -20 V can be used.[1] 3. Tune Ion Source Parameters: Systematically optimize ion source parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow and temperature. These parameters can significantly impact ionization efficiency and are often overlooked after initial instrument setup.[2][3] |
| Inefficient Sample Preparation | 1. Review Extraction Protocol: Oxylipins like this compound are present at low concentrations in biological samples and require efficient extraction.[4] Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for cleaner extracts and reduced matrix effects. 2. Prevent Analyte Loss: Use polypropylene tubes to avoid adsorption of eicosanoids to glass surfaces. Ensure samples are processed promptly and stored at appropriate temperatures (-20°C or lower) to prevent degradation. 3. Protein Precipitation: While simple, protein precipitation alone may not be sufficient for complex matrices and can lead to the loss of protein-bound analytes. |
| Chromatographic Issues | 1. Assess Peak Shape: Poor peak shape (broadening, tailing, or splitting) can decrease signal-to-noise and thus sensitivity. This may be due to column degradation, an inappropriate mobile phase, or sample solvent effects. 2. Check for Leaks: Leaks in the LC system can lead to pressure fluctuations and inconsistent flow rates, resulting in a variable and low signal. |
| Instrument Contamination | 1. Clean the Ion Source: A contaminated ion source is a frequent cause of signal degradation. Follow the manufacturer's protocol for cleaning the ion source components. 2. Use a Divert Valve: To minimize contamination, use a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run when salts and other non-volatile components may elute. |
Guide 2: Poor Chromatographic Peak Shape
Suboptimal peak shape can compromise both quantification accuracy and sensitivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume. |
| Column Degradation | 1. Replace the Column: Over time, column performance degrades. If flushing and regeneration procedures do not restore peak shape, the column may need to be replaced. |
| Inappropriate Mobile Phase | 1. Optimize Mobile Phase Composition: Ensure the mobile phase pH and organic solvent composition are suitable for this compound. The use of volatile mobile phase additives like formic acid or ammonium acetate is crucial for good chromatography and MS sensitivity. 2. Degas Mobile Phase: Ensure mobile phases are properly degassed to prevent bubble formation, which can affect pump performance and lead to baseline instability. |
| Sample Solvent Mismatch | 1. Match Sample Solvent to Mobile Phase: The sample solvent should be as close as possible in composition and strength to the initial mobile phase to avoid peak distortion. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for this compound?
The optimal parameters should be determined empirically on your specific instrument. However, a good starting point for this compound in negative ionization mode is:
-
Precursor Ion (Q1): m/z 317
-
Product Ion (Q2): m/z 215
-
Collision Energy (CE): -20 V to -40 V
-
Declustering Potential (DP): This should also be optimized, a starting point could be around -40 V.
Q2: Which type of LC column is recommended for this compound analysis?
A reversed-phase C18 column is commonly used for the separation of eicosanoids, including this compound. Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and sensitivity.
Q3: What are the key considerations for sample preparation of this compound from plasma?
-
Anticoagulant Choice: Use tubes containing an anticoagulant like EDTA.
-
Immediate Processing: Process blood samples as soon as possible to separate plasma. Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Storage: Store plasma samples at -20°C or, for long-term storage, at -80°C to ensure analyte stability.
-
Extraction: Solid-phase extraction (SPE) is highly recommended for cleaning up plasma samples and concentrating this compound.
Q4: How can I minimize ion suppression when analyzing this compound?
Ion suppression is a major challenge in LC-MS/MS and can significantly reduce sensitivity. To mitigate this:
-
Improve Sample Cleanup: Use a robust sample preparation method like SPE to remove interfering matrix components.
-
Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient or using a different column chemistry can help.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound can help to compensate for matrix effects and improve quantitative accuracy.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the LC-MS/MS analysis of this compound.
| Parameter | Value | Reference |
| Precursor Ion (Q1) [M-H]⁻ | 317 m/z | |
| Product Ion (Q2) | 215 m/z | |
| Collision Energy (CE) | -20 V to -40 V | |
| Declustering Potential (DP) | -40 V |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general guideline for SPE. Specific sorbents and solvent volumes may need to be optimized.
-
Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Acidify the sample with 2% formic acid.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of methanol or another suitable organic solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.02% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-4.0 min: 0.1-55% B
-
4.0-4.5 min: 55-99% B
-
4.5-5.0 min: 99% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 11-HEPE in Stored Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 11-hydroxy-12,13-epoxy-9,15-octadecadienoic acid (11-HEPE) in your stored samples, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary causes of this compound degradation in stored samples?
The main cause of this compound degradation is oxidation, a process common to polyunsaturated fatty acid derivatives. This can be initiated or accelerated by several factors:
-
Exposure to Oxygen: Atmospheric oxygen can directly react with the double bonds in the this compound molecule.
-
Presence of Free Radicals and Reactive Oxygen Species (ROS): These highly reactive molecules can initiate a chain reaction of lipid peroxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate photo-oxidative degradation.
-
Inappropriate pH: Extreme pH values can catalyze the degradation of this compound.
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt sample integrity and expose this compound to localized high concentrations of reactants and enzymes, with some studies showing significant alterations in other free oxylipins after the third cycle.[1]
Q3: What is the recommended long-term storage temperature for this compound?
For long-term stability of two years or more, it is recommended to store this compound at -20°C .[2] Many laboratories also opt for storage at -80°C , which is a standard practice for preserving the stability of various lipids and oxylipins.[3][4][5] While most lipid mediators are stable at -80°C for up to 9 months, some, like other epoxides, may show degradation.
Troubleshooting Guides
Issue 1: Suspected Oxidation of this compound Samples
Symptoms:
-
Inconsistent or lower than expected this compound concentrations in your analysis.
-
Presence of unknown peaks in your chromatogram.
Troubleshooting Steps:
-
Review Your Sample Handling Protocol:
-
Were samples processed on ice at all times?
-
Was exposure to air minimized? Consider overlaying samples with an inert gas like argon or nitrogen before sealing and freezing.
-
Were samples protected from light? Use amber vials or wrap tubes in aluminum foil.
-
-
Evaluate the Use of Antioxidants:
-
Did you add an antioxidant to your samples? Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipidomics.
-
Recommended Protocol for Plasma/Serum: Add BHT to a final concentration of 100µM.
-
Recommended Protocol for Tissue Homogenates: Homogenize tissue in a buffer containing 50µM BHT.
-
-
Check Your Solvents:
-
Are you using high-purity solvents? Impurities can act as catalysts for degradation.
-
Consider sparging solvents with an inert gas to remove dissolved oxygen.
-
Issue 2: Degradation Due to Sample Processing
Symptoms:
-
High variability between replicate samples.
-
Loss of this compound concentration after repeated analysis of the same sample.
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing of the entire sample. Studies on other oxylipins have shown that multiple freeze-thaw cycles can lead to significant changes in their concentrations.
-
Optimize Tissue Homogenization:
-
Perform homogenization on ice to prevent overheating.
-
Use a homogenization buffer containing antioxidants and chelating agents like EDTA to inhibit enzymatic and non-enzymatic degradation.
-
Snap-freeze tissues in liquid nitrogen immediately after collection and before homogenization.
-
-
Proper Handling of Plasma/Serum:
-
Collect blood in tubes containing an anticoagulant like EDTA.
-
Process blood samples as quickly as possible, preferably on ice, to separate plasma or serum.
-
Add a protease inhibitor cocktail if other analytes are also of interest. For oxylipin analysis, the addition of methanol to plasma after separation can reduce post-blood draw increases in some related compounds.
-
Quantitative Data Summary
The following tables summarize the known stability of this compound and related compounds under various conditions.
Table 1: Long-Term Storage Stability of Oxylipins in Plasma at -80°C
| Analyte | Concentration | Change after 9 months at -80°C | Reference |
| 15-epi-LXA4 | Low QC | Significant Loss | |
| 15-epi-LXA4 | High QC | Significant Loss | |
| 17,18-EpETE | Low QC | Significant Loss | |
| 17,18-EpETE | High QC | Significant Loss | |
| 9-HODE | Low QC | Significant Loss | |
| 9-HODE | High QC | Significant Loss | |
| AEA | Low QC | Significant Loss | |
| AEA | High QC | Significant Loss | |
| RvD1 | Low QC | Significant Loss | |
| RvD1 | High QC | Significant Loss | |
| Other Oxylipins | Low & High QC | Stable |
Note: While specific data for this compound is not available in this study, the degradation of other epoxy fatty acids suggests that caution should be exercised for long-term storage.
Table 2: Effect of Freeze-Thaw Cycles on Free Oxylipins in Human Plasma
| Number of Freeze-Thaw Cycles | Percentage of Altered Free Oxylipins | General Trend | Reference |
| 3 | ~48% | Increase in CYP450 and LOX-derived compounds, reduction in trihydroxylated oxylipins | |
| 5 | Data not specified | Continued alteration |
Note: Esterified oxylipins showed no significant alteration with multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Stabilization of this compound in Plasma/Serum Samples
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS)
-
Argon or Nitrogen gas
-
Low retention siliconized microcentrifuge tubes
-
Parafilm
Procedure:
-
Prepare BHT Stock Solutions:
-
1000x BHT Stock (100mM in EtOH): Dissolve 220.35 mg of BHT in 10 mL of ethanol. Aliquot into 500 µL volumes in low retention tubes and store at -20°C.
-
100x BHT Stock (10mM in PBS): Dilute 5 µL of the 1000x BHT stock with 45 µL of PBS. Vortex briefly. Prepare this fresh.
-
-
Add BHT to Plasma/Serum:
-
To your plasma or serum sample, add the 100x BHT stock at a ratio of 1 µL per 100 µL of sample to achieve a final concentration of 100 µM.
-
-
Sample Storage:
-
Vortex the sample briefly after adding BHT.
-
Briefly centrifuge to collect the sample at the bottom of the tube.
-
Overlay the sample with argon or nitrogen gas.
-
Seal the tube with parafilm.
-
Store at -80°C.
-
Protocol 2: Stabilization of this compound in Tissue Samples
Materials:
-
BHT
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS)
-
Argon or Nitrogen gas
-
Homogenizer
-
Cryogenic vials
Procedure:
-
Prepare Homogenization Buffer:
-
Prepare PBS containing 50 µM BHT. This can be done by adding 250 µL of the 1000x BHT stock (100mM in EtOH) to 500 mL of PBS.
-
-
Tissue Homogenization:
-
Immediately after collection, snap-freeze the tissue sample in liquid nitrogen.
-
Weigh the frozen tissue (approximately 200 mg is ideal).
-
Homogenize the tissue in 2 mL of the BHT-containing PBS on ice.
-
-
Sample Storage:
-
Aliquot the tissue homogenate into 500 µL volumes in cryogenic vials.
-
Overlay with argon or nitrogen gas.
-
Seal the vials.
-
Store at -80°C.
-
Visualizations
Caption: Factors contributing to the oxidative degradation of this compound.
Caption: Recommended workflow for preventing this compound degradation.
References
Technical Support Center: Improving Chromatographic Separation of HEPE Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the chromatographic separation of hydroxyeicosapentaenoic acid (HEPE) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating HEPE isomers?
HEPE isomers, much like other lipid isomers, often possess very similar physicochemical properties. This includes comparable polarity, molecular weight, and ionization characteristics, which makes their separation by chromatography challenging. The structural similarities can lead to issues such as poor resolution, co-elution of peaks, and broad peak shapes, complicating accurate quantification and identification.
Q2: What is a recommended starting point for developing an HPLC method for HEPE isomer separation?
A common and effective starting point is to use a reverse-phase HPLC (RP-HPLC) method with a C18 column. A gradient elution is typically employed using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid) and an organic modifier like acetonitrile or methanol. The addition of 0.1% formic acid to the mobile phase can improve peak shape and resolution by controlling the ionization of the HEPE isomers. For chiral separations of HEPE enantiomers, a chiral stationary phase is necessary.
Q3: Which detection method is most suitable for analyzing HEPE isomers?
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most suitable detection method for HEPE isomers. LC-MS/MS provides high sensitivity and selectivity, which is crucial for identifying and quantifying these isomers, especially in complex biological samples where they are often present at low concentrations.
Q4: How can I improve the resolution between closely eluting HEPE isomers?
To enhance the resolution of HEPE isomers, you can manipulate several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly alter selectivity.[1][2][3]
-
Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase chemistry can be highly effective.[4] For enantiomers, a chiral stationary phase is required.[5]
-
Temperature: Modifying the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, thereby influencing selectivity and resolution.
-
Flow Rate: Optimizing the flow rate can improve peak efficiency and resolution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Mobile phase is not optimized. | Adjust the gradient slope or the organic solvent-to-aqueous ratio to improve separation. Consider switching the organic modifier (e.g., from acetonitrile to methanol). |
| Stationary phase is not suitable. | For positional isomers, try a column with a different selectivity (e.g., phenyl-hexyl instead of C18). For enantiomers, a chiral stationary phase is essential. | |
| Inappropriate column temperature. | Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid) to reduce unwanted interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Use a guard column and ensure proper sample cleanup. If the column is contaminated, it may need to be washed or replaced. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. |
| Column bed has collapsed or channeled. | This is a less common issue but may require replacing the column. | |
| Unstable Retention Times | Inadequate column equilibration. | Increase the column equilibration time between injections, especially when using a gradient. |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is properly degassed. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be achieved for the separation of lipid isomers. Note that specific values will depend on the exact experimental conditions.
Table 1: Chiral Separation of HETE Isomers (Adaptable for HEPE)
| Analyte | Retention Time (min) | Peak Width (min) |
| 5(R)-HETE | Varies with method | < 1 |
| 5(S)-HETE | Varies with method | < 1 |
| 12(R)-HETE | Varies with method | < 1 |
| 12(S)-HETE | Varies with method | < 1 |
| 20-HETE | Varies with method | < 1 |
Data adapted from a study on HETE isomers, which are structurally similar to HEPEs, demonstrating the potential for sharp peaks with chiral LC-MS/MS methods.
Table 2: Reverse-Phase HPLC Separation of Stereoisomers
| Parameter | Value |
| Resolution (Rs) | ≥ 1.5 (baseline separation) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (RSD) | < 2% |
This data is from a validated method for separating stereoisomers and serves as a benchmark for what can be achieved for HEPE isomers with a well-optimized method.
Experimental Protocols
Protocol 1: Chiral Separation of HEPE Isomers using LC-MS/MS
This protocol is adapted from a method for the successful separation of HETE enantiomers and can be applied to HEPE isomers.
-
Sample Preparation:
-
Adjust the pH of the biological sample (e.g., urine) to 6.0.
-
Perform a liquid-liquid extraction to selectively extract the HEPE isomers.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (specific column choice may require screening).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimize for the specific column dimensions (typically in the range of 0.2-0.5 mL/min for standard analytical columns).
-
Column Temperature: Maintain a constant temperature using a column oven.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for acidic lipids like HEPEs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific isomers.
-
Protocol 2: Reverse-Phase HPLC Method for Stereoisomer Separation
This protocol provides a general framework for separating stereoisomers that can be optimized for HEPEs.
-
Chromatographic Conditions:
-
Column: J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm) or a similar high-resolution C18 column.
-
Mobile Phase: A mixture of water with 0.05% trifluoroacetic acid and acetonitrile (e.g., 85:15, v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 228 nm) or coupled to a mass spectrometer.
-
Visualizations
Caption: A typical experimental workflow for the chromatographic separation and analysis of HEPE isomers.
Caption: A logical troubleshooting workflow for addressing poor peak resolution in HEPE isomer separation.
References
- 1. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of 11-HEPE Solid-Phase Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solid-phase extraction (SPE) protocols for 11-hydroxyeicosapentaenoic acid (11-HEPE). It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge in SPE. Systematically investigating each step of the protocol can help identify the source of analyte loss.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Choice | The retention mechanism of the sorbent may not be suitable for this compound. For reversed-phase SPE, if this compound is too polar and breaks through, consider a more retentive sorbent. Conversely, if it is too strongly retained, a less retentive sorbent might be necessary.[1] |
| Incorrect Sample pH | The pH of the sample affects the ionization state of this compound, which is critical for its retention on the sorbent. For reversed-phase SPE, the pH should be adjusted to suppress the ionization of the carboxylic acid group of this compound, typically to a pH below its pKa.[2][3][4] |
| Suboptimal Elution Solvent | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the percentage of the organic modifier in the elution solvent or switch to a stronger solvent.[5] |
| Insufficient Elution Volume | An inadequate volume of elution solvent can lead to incomplete recovery. Ensure a sufficient volume is used to completely elute the analyte from the sorbent bed. |
| High Flow Rate | A high flow rate during sample loading can prevent efficient retention of this compound. A slow and consistent flow rate of approximately 0.5 mL/minute is recommended for sample application. |
| Sample Overload | Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough. If overloading is suspected, reduce the sample volume or use a cartridge with a larger sorbent mass. |
| Analyte Degradation | This compound is a lipid mediator that can be prone to degradation. It is crucial to add a cyclooxygenase inhibitor, such as indomethacin, to samples immediately after collection and to store them at -80°C to prevent degradation. |
Troubleshooting Decision Tree for Low this compound Recovery
Caption: Troubleshooting flowchart for low this compound recovery.
Issue 2: Poor Reproducibility
Inconsistent results between samples can undermine the reliability of your data.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Pre-treatment | Variations in sample handling, such as pH adjustment or the addition of inhibitors, can lead to variable results. Standardize all pre-treatment steps. |
| Variable Flow Rates | Manual processing of SPE cartridges can introduce variability in flow rates. Using a vacuum manifold or an automated SPE system can help maintain consistent flow rates. |
| Drying of the Sorbent Bed | Allowing the sorbent bed to dry out after conditioning and before sample loading can negatively impact retention and reproducibility. Ensure the sorbent bed remains wetted throughout the process. |
| Inconsistent Elution | Ensure the elution solvent is applied consistently and that the sorbent is allowed to soak briefly to ensure complete interaction and desorption of the analyte. |
Issue 3: Dirty Extracts (Matrix Effects)
Interfering substances from the sample matrix can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based analyses.
| Potential Cause | Recommended Solution |
| Inadequate Washing Step | The wash solvent may not be effective at removing matrix components. Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. |
| Inappropriate Sorbent Selection | Some sorbents may have a higher affinity for matrix components. A comparative evaluation of different sorbents can help identify one that provides the cleanest extracts. For instance, one study found that C18 material with a pre-elution wash with water and n-hexane performed well for a broad spectrum of oxylipins. |
| Co-elution of Phospholipids | Phospholipids are a common source of matrix effects in bioanalysis. A phospholipid removal strategy, such as using a specific type of SPE cartridge or a liquid-liquid extraction step prior to SPE, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
A1: Reversed-phase sorbents like C18 and polymeric sorbents such as Strata-X are commonly used for the extraction of eicosanoids like this compound from aqueous matrices. The choice of sorbent can impact recovery and extract cleanliness. A comparative study of different SPE protocols for oxylipins found that while Strata-X and Oasis materials were effective, a C18 sorbent with specific wash steps provided a good balance of high analyte recovery and removal of interfering matrix components.
Q2: What is the optimal pH for extracting this compound using reversed-phase SPE?
A2: To ensure efficient retention of this compound on a reversed-phase sorbent, the sample should be acidified to a pH below the pKa of its carboxylic acid group (typically around 4-5). A pH of 3.5 is often recommended to ensure the analyte is in its neutral, non-ionized form, which enhances its interaction with the nonpolar stationary phase.
Q3: How can I prevent the degradation of this compound during sample collection and processing?
A3: To prevent enzymatic degradation, it is recommended to add a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to biological samples immediately after collection. Samples should be kept on ice during processing and stored at -80°C for long-term stability.
Q4: What are typical recovery rates for this compound with an optimized SPE protocol?
A4: With a well-optimized SPE protocol, recovery rates for eicosanoids, including this compound, are generally expected to be high. While specific recovery percentages for this compound can vary depending on the exact protocol and matrix, recovery rates for similar lipid mediators are often reported to be in the range of 70-120%.
Q5: Can I reuse SPE cartridges for this compound extraction?
A5: It is generally not recommended to reuse SPE cartridges for quantitative bioanalysis, as this can lead to cross-contamination and inconsistent recoveries. For routine analysis, single-use cartridges are preferred to ensure data quality and reproducibility.
Experimental Protocols
Detailed Methodology for this compound Solid-Phase Extraction from Biological Fluids
This protocol is a general guideline and may require optimization for specific sample types and analytical requirements.
1. Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
To prevent enzymatic degradation, add a cyclooxygenase inhibitor (e.g., 10-15 µM indomethacin) to the sample.
-
Acidify the sample to a pH of 3.5 with 2M hydrochloric acid. This step is crucial for protonating the carboxylic acid group of this compound, enhancing its retention on the reversed-phase sorbent.
-
Centrifuge the sample to pellet any precipitate.
2. SPE Cartridge Conditioning and Equilibration:
-
Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Strata-X).
-
Conditioning: Wash the cartridge with 1-2 column volumes of a water-miscible organic solvent, such as methanol or acetonitrile. This solvates the stationary phase.
-
Equilibration: Equilibrate the cartridge with 1-2 column volumes of high-purity water or a buffer at the same pH as the acidified sample. Do not allow the sorbent bed to dry.
3. Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
Maintain a slow and steady flow rate (e.g., 0.5 mL/min) to ensure adequate interaction between this compound and the sorbent.
4. Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences. A common wash solution is water or a low percentage of organic solvent in water (e.g., 15% ethanol in water).
-
A subsequent wash with a nonpolar solvent like hexane can be used to remove nonpolar interferences.
5. Elution:
-
Elute the this compound from the cartridge using a water-miscible organic solvent of sufficient strength, such as methanol, acetonitrile, or ethyl acetate.
-
Collect the eluate. To ensure complete recovery, a second elution with a fresh aliquot of solvent can be performed.
6. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., LC-MS/MS mobile phase).
Experimental Workflow for this compound SPE
References
Technical Support Center: Measurement of Low-Abundance Lipid Mediators – 11-HEPE
Welcome to the Technical Support Center for the analysis of low-abundance lipid mediators. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of challenging analytes like 11-hydroxyeicosapentaenoic acid (11-HEPE).
Core Challenges in Measuring this compound
The accurate quantification of this compound and other low-abundance lipid mediators by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is fraught with challenges. These molecules are present at very low concentrations in complex biological matrices, are susceptible to degradation, and suffer from interferences from isomeric compounds. Key difficulties include:
-
Low Endogenous Concentrations: this compound is often present at picogram to nanogram levels per milliliter of biological fluid, pushing the limits of detection of even the most sensitive mass spectrometers.
-
Sample Stability: As an unsaturated fatty acid derivative, this compound is prone to auto-oxidation and enzymatic degradation during sample collection, processing, and storage. This instability can lead to artificially low or variable results.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Isomeric Interference: this compound is one of several HEPE isomers (e.g., 5-HEPE, 12-HEPE, 15-HEPE, 18-HEPE) with the same mass. Chromatographic separation of these isomers is critical to ensure accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound in biological systems?
A1: this compound is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Its formation is primarily catalyzed by the 12-lipoxygenase (12-LOX) enzyme. In some studies, this compound has been identified as a prominent metabolite in the skin of mice fed a diet rich in linseed oil, which is a source of omega-3 fatty acids[1].
Q2: What is the known biological role of this compound?
A2: The specific biological functions and signaling pathways of this compound are still under investigation. However, HEPEs, as a class, are being explored for their roles in regulating glucose homeostasis and inflammation[2]. For instance, studies have shown that EPA supplementation can lead to increased levels of HEPEs, and this increase is associated with clinical response in patients with major depressive disorder, suggesting a link to inflammatory processes[3]. Some HEPEs have been shown to act as agonists for G-protein coupled receptors like GPR119, enhancing glucose-dependent insulin secretion[4].
Q3: What are the recommended storage conditions for plasma samples intended for this compound analysis?
A3: To minimize degradation, plasma samples should be processed promptly after collection. It is recommended to store plasma at -80°C for long-term stability. While short-term storage at -20°C for up to 7 days may be acceptable, -80°C is preferable for storage periods up to a month and beyond to maintain the integrity of lipid mediators[2]. Repeated freeze-thaw cycles should be avoided, with a maximum of three cycles being advisable. Studies have shown that while many metabolites are stable at -80°C for up to five years, some lipids can still show degradation, highlighting the importance of consistent storage conditions and minimizing storage time whenever possible.
Q4: Which internal standard should I use for this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification to compensate for analyte loss during sample preparation and for matrix effects. For this compound analysis, a deuterated analog such as This compound-d8 is the ideal internal standard. The SIL-IS should be added to the sample at the very beginning of the extraction process.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound.
Problem 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize the Solid Phase Extraction (SPE) protocol. Ensure proper conditioning and equilibration of the SPE cartridge. Test different sorbent types (e.g., C18, polymeric) to find the one with the best retention and elution characteristics for this compound. |
| Analyte Degradation | Handle samples on ice and add antioxidants (e.g., butylated hydroxytoluene - BHT) to the extraction solvent. Minimize the time between sample collection and storage at -80°C. |
| Suboptimal MS/MS Parameters | Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard. Infuse a standard solution to determine the precursor ion and the most intense and specific product ions. |
| Incorrect LC Conditions | Ensure the mobile phase composition and gradient are suitable for retaining and eluting this compound. Acidic modifiers (e.g., formic acid, acetic acid) are typically added to the mobile phase to improve peak shape and ionization efficiency in negative ion mode. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the entire sample preparation workflow, including pipetting, vortexing, and evaporation steps. Automating the SPE process can improve reproducibility. |
| Matrix Effects | Use a stable isotope-labeled internal standard to normalize for variations in ionization. Evaluate matrix effects by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, consider a more rigorous cleanup method or dilute the sample. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. Look for fluctuations in retention time and peak area. Perform system maintenance if necessary. |
Problem 3: Isomeric Interference
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the HPLC/UHPLC method to achieve baseline separation of this compound from its isomers (e.g., 5-HEPE, 12-HEPE). This can be achieved by using a longer column, a shallower gradient, or a different stationary phase. |
| Non-specific MRM Transitions | Select MRM transitions that are specific to this compound. While isomers have the same precursor mass, their fragmentation patterns might have subtle differences that can be exploited for specificity. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma
This protocol provides a general framework. Optimization and validation are required for each specific laboratory setup.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Materials:
-
Human plasma collected in EDTA tubes.
-
This compound-d8 internal standard solution.
-
C18 SPE cartridge.
-
Methanol (LC-MS grade).
-
Deionized water (18 MΩ·cm).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 10 µL of this compound-d8 internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).
-
Add 600 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50-95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for the specific instrument. Example transitions are provided in the table below.
-
Quantitative Data Summary
The following tables provide example data for method validation parameters for the analysis of this compound. These values are illustrative and should be established for each specific assay.
Table 1: Example MRM Transitions for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 165.1 | -20 |
| 273.2 | -15 | ||
| This compound-d8 | 325.2 | 165.1 | -20 |
Table 2: Example Method Validation Data for this compound in Human Plasma
| Parameter | Result |
| Linearity Range | 10 - 10,000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Accuracy (QC samples) | 90 - 110% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Accuracy (QC samples) | 88 - 112% |
| Inter-day Precision (CV%) | < 15% |
| SPE Recovery | 75 - 95% |
| Matrix Effect | 80 - 120% |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Clinical response to EPA supplementation in patients with major depressive disorder is associated with higher plasma concentrations of pro-resolving lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
how to improve reproducibility in 11-HEPE experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reproducibility in experiments involving 11-hydroxyeicosapentaenoic acid (11-HEPE).
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
A1: this compound is susceptible to oxidation. For maximum stability, it should be stored at -20°C.[1] The product is typically shipped on wet ice and is stable for at least two years when stored correctly.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials. Protect solutions from light and air by using amber vials and purging with an inert gas like nitrogen or argon.
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is typically supplied as a solution in ethanol.[1] This ethanolic stock solution can be further diluted in other organic solvents like DMSO or DMF. For cell culture experiments, it is crucial to minimize the final concentration of the organic solvent to avoid cytotoxicity. A common practice is to prepare a concentrated stock solution in ethanol or DMSO and then dilute it into the cell culture medium.
Q3: How do I improve the solubility and delivery of this compound in cell culture media?
A3: Bioactive lipids like this compound have poor solubility in aqueous solutions and can form micelles or precipitate in cell culture media, leading to inconsistent results. To improve solubility and facilitate cellular uptake, it is highly recommended to complex the fatty acid with fatty acid-free bovine serum albumin (BSA).[2][3] A general approach is to prepare a stock solution of this compound in ethanol, which is then added to a sterile solution of fatty acid-free BSA in PBS or serum-free media before final dilution into the complete cell culture medium.
Q4: What are the known biological activities and signaling pathways of this compound?
A4: The specific biological activity of this compound has not been extensively documented. However, other HEPE isomers, which are metabolites of eicosapentaenoic acid (EPA), have demonstrated anti-inflammatory properties. It is plausible that this compound shares some of these characteristics. Potential signaling pathways for HEPEs include activation of Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors like GPR119 and GPR120.
Q5: What are the key sources of variability in this compound experiments?
A5: Key sources of variability include:
-
Compound Stability: Degradation of this compound due to improper storage and handling.
-
Sample Preparation: Inconsistent preparation of stock solutions and final dilutions, leading to variations in concentration.
-
Cell Culture Conditions: Differences in cell passage number, confluency, and serum lots can affect cellular responses.
-
Analytical Quantification: Variability in sample extraction, instrument sensitivity, and data analysis can lead to inconsistent measurements.
Troubleshooting Guides
Cell Culture Experiments
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological response | 1. This compound degradation: The compound may have oxidized due to improper storage or handling. 2. Poor solubility/bioavailability: this compound may have precipitated in the culture medium. 3. Incorrect concentration: The concentration used may be outside the active range. 4. Cellular health: The cells may be unhealthy or at a high passage number. | 1. Use a fresh aliquot of this compound stored at -20°C. Prepare fresh dilutions for each experiment. 2. Prepare the this compound solution complexed with fatty acid-free BSA to improve solubility. 3. Perform a dose-response experiment to determine the optimal concentration. 4. Use low-passage cells and ensure they are in the logarithmic growth phase. |
| High background or non-specific effects | 1. Solvent toxicity: The final concentration of the vehicle (e.g., ethanol, DMSO) may be too high. 2. BSA effects: The BSA used may not be fatty acid-free or may have other contaminants. | 1. Ensure the final solvent concentration is below 0.1% to avoid toxic effects. Run a vehicle-only control. 2. Use high-quality, fatty acid-free BSA and include a BSA-only control in your experiments. |
| High variability between replicates | 1. Inaccurate pipetting: Inconsistent volumes of the this compound solution were added to wells. 2. Uneven cell seeding: Variation in cell number across wells. 3. Edge effects: Wells on the perimeter of the plate may behave differently. | 1. Use calibrated pipettes and ensure thorough mixing of the this compound solution before adding to the wells. 2. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
Analytical Quantification (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Low or no signal for this compound | 1. Poor extraction recovery: Inefficient extraction of this compound from the sample matrix. 2. Ion suppression: Co-eluting compounds from the matrix are interfering with the ionization of this compound. 3. Degradation during sample preparation: this compound degraded during extraction or storage. | 1. Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. Include a deuterated internal standard to monitor recovery. 2. Improve chromatographic separation to resolve this compound from interfering compounds. Dilute the sample if possible. 3. Keep samples on ice or at 4°C throughout the extraction process. Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent. |
| High variability in quantification | 1. Inconsistent extraction: Variability in the SPE procedure between samples. 2. Lack of internal standard: Not using an appropriate internal standard to correct for variability. 3. Instrument instability: Fluctuations in the mass spectrometer's performance. | 1. Automate the SPE process if possible. Ensure consistent loading and elution volumes and times. 2. Use a stable isotope-labeled internal standard for this compound or a closely related analogue. 3. Regularly calibrate and tune the mass spectrometer. Monitor system suitability by injecting a standard mixture at the beginning and end of each batch. |
| Peak tailing or splitting | 1. Column degradation: The analytical column has lost performance. 2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal. 3. Sample overload: Injecting too much sample onto the column. | 1. Replace the analytical column. Use a guard column to protect the main column. 2. Ensure the mobile phase is properly prepared and filtered. Adjust the pH if necessary. 3. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a 100 µM this compound solution complexed with BSA for treating cells in culture.
Materials:
-
This compound in ethanol (e.g., 1 mg/mL stock)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10% BSA solution: Dissolve fatty acid-free BSA in DPBS to a final concentration of 10% (w/v). Sterilize by filtering through a 0.22 µm filter.
-
Prepare an intermediate this compound solution: Dilute the this compound stock solution in ethanol to a concentration of 1 mM.
-
Complex this compound with BSA: In a sterile tube, slowly add the 1 mM this compound solution to the 10% BSA solution while gently vortexing to achieve a molar ratio of approximately 3:1 (fatty acid to BSA). Incubate at 37°C for 30 minutes to allow for complexation.
-
Prepare the final working solution: Dilute the this compound-BSA complex in serum-free cell culture medium to a final this compound concentration of 100 µM.
-
Treat cells: Add the 100 µM this compound-BSA working solution to your cell cultures to achieve the desired final concentration (e.g., for a final concentration of 1 µM, add 10 µL of the working solution to 1 mL of culture medium).
-
Controls: Prepare a vehicle control containing the same final concentration of ethanol and BSA as in the treated samples.
Protocol 2: Quantification of this compound in Cell Supernatants by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of this compound from cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Deuterated this compound internal standard (e.g., this compound-d8)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge to remove cell debris.
-
To 1 mL of supernatant, add the deuterated internal standard to a final concentration of 10 ng/mL.
-
Acidify the sample to pH ~3.5 with formic acid.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Elute the this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and its internal standard using a tandem mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
-
Quantitative Data Summary
The biological activity of this compound is not well-characterized. The following table provides representative data for the activation of PPARs by various fatty acids and synthetic agonists to serve as a reference for designing dose-response experiments.
| Compound | Receptor | EC50 (nM) | Cell Type |
| Rosiglitazone | hPPARγ | 24 | HEK-293 |
| Rosiglitazone | mPPARγ | 16 | HEK-293 |
| L-631,033 | hNUC1 (PPARδ) | 2000 | COS-7 |
| Erucic acid | hNUC1 (PPARδ) | >10,000 | COS-7 |
| Wy-14643 | hNUC1 (PPARδ) | >100,000 | COS-7 |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Data is illustrative and sourced from studies on various PPAR agonists.
Visualizations
References
identifying sources of contamination in 11-HEPE analysis
Welcome to the technical support center for the analysis of 11-hydroxy-7,9,13-eicosatrienoic acid (11-HEPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating sources of contamination during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
This compound is an eicosanoid, a signaling molecule derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is known to possess anti-inflammatory properties.[1] Accurate analysis of this compound is crucial for understanding its role in inflammatory processes and for the development of novel therapeutics targeting inflammation-related diseases.
Q2: What are the most common sources of contamination in this compound analysis?
Contamination in this compound analysis can arise from various sources, significantly impacting the accuracy and reliability of results. Common contaminants include:
-
Plasticizers: Leaching from plastic labware (e.g., tubes, pipette tips, vials) is a major source of contamination. Phthalates and other plasticizers can interfere with the detection of this compound.[2]
-
Solvents: Impurities in solvents, even in LC-MS grade reagents, can introduce contaminants that co-elute with this compound or cause ion suppression.[3]
-
Labware and Apparatus: Detergents used for washing glassware, residues from previous analyses (carryover), and particles from filters can all introduce interfering substances.[4]
-
Biological Matrix: The inherent complexity of biological samples (e.g., plasma, tissue) can lead to matrix effects, where other lipids or molecules interfere with the ionization of this compound. Hemolysis, the rupture of red blood cells, can also release interfering substances.
Q3: How can I minimize contamination from plasticware?
To minimize contamination from plasticware, it is recommended to:
-
Use high-quality polypropylene or glass labware specifically tested for low extractables.
-
Whenever possible, use glass instead of plastic.
-
Rinse all plasticware with a high-purity solvent (e.g., methanol or acetonitrile) before use.
-
Minimize the contact time of solvents and samples with plastic surfaces.
-
Perform blank extractions with your labware to identify potential contaminants.
Q4: What are the best practices for solvent selection and handling?
For sensitive LC-MS analysis of this compound, it is critical to:
-
Use the highest purity solvents available (e.g., LC-MS or UHPLC grade).
-
Purchase solvents in small bottles to minimize the risk of contamination from the container and the laboratory environment over time.
-
Filter all aqueous mobile phases before use.
-
Avoid using plastic containers for long-term storage of solvents.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during this compound analysis.
Issue 1: Unexpected Peaks or High Background Noise
Possible Causes:
-
Contaminated solvents or reagents.
-
Leachables from plasticware.
-
Carryover from previous injections.
-
Contaminated LC system or column.
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank sample (mobile phase) to determine if the contamination is from the LC-MS system or the sample preparation process.
-
Check Solvents: Prepare fresh mobile phases using new bottles of high-purity solvents.
-
Clean the System: Flush the entire LC system, including the injector and column, with a strong solvent like isopropanol.
-
Evaluate Labware: Run a blank extraction using your standard protocol and labware to check for contaminants.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column degradation or contamination.
-
Inappropriate mobile phase pH.
-
Co-elution with an interfering compound.
-
Sample overload.
Troubleshooting Steps:
-
Column Health Check: Inject a standard compound to check the column's performance. If peak shape is still poor, consider replacing the column.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound (an acidic molecule). A lower pH can improve peak shape.
-
Dilute the Sample: Inject a diluted sample to see if the peak shape improves, which would indicate sample overload.
-
Optimize Gradient: Adjust the chromatographic gradient to improve separation from interfering peaks.
Issue 3: Inconsistent or Low Recovery of this compound
Possible Causes:
-
Inefficient extraction from the biological matrix.
-
Degradation of this compound during sample preparation.
-
Ion suppression due to matrix effects.
-
Adsorption of this compound to labware.
Troubleshooting Steps:
-
Optimize Extraction: Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvent systems to improve recovery.
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction to prevent degradation of this compound.
-
Assess Matrix Effects: Perform a post-extraction spike experiment to evaluate the extent of ion suppression. If significant, consider further sample cleanup or dilution.
-
Use Silanized Glassware: To prevent adsorption of acidic lipids like this compound, use silanized glass tubes and vials.
Quantitative Data Summary
While specific quantitative data on the impact of contaminants on this compound analysis is not extensively published, the following table summarizes common contaminants and their general effects on lipidomic analyses. Researchers should perform their own validation studies to determine the specific impact of potential contaminants in their experimental setup.
| Contaminant Source | Common Contaminants | Potential Impact on this compound Analysis | Mitigation Strategies |
| Plasticware | Phthalates (e.g., DEHP, DBP), adipates, other plasticizers | Co-elution with this compound, ion suppression, false positives. | Use glass or low-extractable plasticware, pre-rinse with solvent. |
| Solvents | Alkylated amines, hydrocarbons, other organic impurities | High background noise, interfering peaks, ion suppression. | Use high-purity LC-MS grade solvents, filter aqueous phases. |
| Detergents | Polyethylene glycols (PEGs), other surfactants | Strong ion suppression, formation of adducts. | Thoroughly rinse glassware with high-purity water and organic solvent. |
| Biological Matrix | Phospholipids, triglycerides, cholesterol | Ion suppression, co-elution. | Thorough sample cleanup (SPE or LLE), chromatographic optimization. |
| Hemolysis | Hemoglobin, intracellular lipids and enzymes | Ion suppression, enzymatic degradation of this compound. | Careful sample collection and handling to prevent red blood cell lysis. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add 300 µL of cold methanol containing an appropriate internal standard (e.g., d8-11-HEPE).
-
Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 250 µL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-80% B
-
15-17 min: 80-95% B
-
17-19 min: 95% B
-
19.1-22 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: Q1 317.2 -> Q3 167.1
-
d8-11-HEPE (Internal Standard): Q1 325.2 -> Q3 171.1
-
Visualizations
Caption: Workflow for identifying and mitigating contamination in this compound analysis.
Caption: Simplified eicosanoid pathway showing the synthesis of this compound and its role.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
common pitfalls in experimental design for 11-HEPE studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the experimental design for studies involving 11-hydroxyeicosapentaenoic acid (11-HEPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A: this compound (11-hydroxyeicosapentaenoic acid) is a monohydroxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is one of several hydroxyeicosapentaenoic acids (HEPEs) that are of interest to researchers for their potential roles in inflammation, immune responses, and other physiological processes. HEPEs are being investigated for their potential therapeutic applications in various diseases.
Q2: What are the main challenges in working with this compound?
A: The primary challenges in this compound research include its low endogenous concentrations, chemical instability, and the presence of isomers that can interfere with accurate quantification. Proper sample handling, extraction, and sensitive analytical methods are crucial for reliable results.
Q3: How should I store my this compound standards and biological samples?
A: this compound is susceptible to degradation. Both standards and biological samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot samples.
Troubleshooting Guides
Sample Preparation and Extraction
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound | Inefficient extraction from the biological matrix (e.g., plasma, tissue). | Optimize the solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for this compound. Consider a liquid-liquid extraction (LLE) as an alternative. |
| Degradation of this compound during sample processing. | Work quickly on ice and add antioxidants (e.g., butylated hydroxytoluene - BHT) to the extraction solvents. Use of an internal standard is critical to monitor and correct for recovery losses. | |
| High variability between replicate samples | Inconsistent sample homogenization or extraction. | Ensure thorough homogenization of tissue samples. For plasma or serum, ensure complete protein precipitation if this method is used. Use a standardized and validated extraction protocol for all samples. |
| Contamination during sample preparation. | Use high-purity solvents and clean glassware. Pre-rinse all equipment with the extraction solvent. |
LC-MS/MS Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase pH and organic solvent gradient. Ensure the mobile phase is fresh and properly degassed. |
| Column contamination or degradation. | Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it. | |
| Inconsistent retention times | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the LC system is delivering a consistent mobile phase composition. |
| Low signal intensity or poor sensitivity | Suboptimal mass spectrometer settings. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for this compound and its specific transitions. |
| Ion suppression due to matrix effects.[1][2][3][4][5] | Improve sample cleanup to remove interfering matrix components. Modify the chromatographic method to separate this compound from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Interference from isomers | Co-elution of other HEPE isomers with similar mass-to-charge ratios. | Optimize the chromatographic separation to resolve this compound from its isomers. This may require a longer gradient or a different column chemistry. |
Data Analysis and Interpretation
| Problem | Possible Cause | Suggested Solution |
| High coefficient of variation (%CV) in quantitative data | Combination of issues in sample prep and LC-MS/MS analysis. | Review the entire workflow for sources of variability. Ensure consistent sample handling, extraction, and injection volumes. |
| Misinterpretation of results | Failure to account for confounding variables or improper statistical analysis. | Consult with a statistician to ensure the experimental design is robust and the statistical analysis is appropriate. Clearly define the research question and hypothesis before starting the experiment. |
| Confusing correlation with causation. | Be cautious when drawing conclusions from observational data. Design controlled experiments to establish causal relationships. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standard (IS): this compound-d8 (or other suitable stable isotope-labeled standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute this compound with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for this compound Quantification
These are starting parameters and will require optimization on your specific instrument.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B (equilibration)
-
Tandem Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 317.2 -> Product ion (m/z) 167.1 (quantifier), 115.1 (qualifier)
-
This compound-d8 (IS): Precursor ion (m/z) 325.2 -> Product ion (m/z) 171.1
-
-
Collision Energy: Optimize for your instrument (typically 10-25 eV)
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximum signal intensity.
Visualizations
Caption: A generalized experimental workflow for this compound studies.
Caption: A putative signaling pathway for this compound. Note: The specific receptors and downstream targets for this compound are not yet fully elucidated. This represents a generalized pathway based on other lipid mediators.
References
Technical Support Center: Optimizing 11-HEPE Treatment in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for 11-hydroxyeicosapentaenoic acid (11-HEPE) treatment in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly depending on the cell type and the specific endpoint being measured. Based on studies of other lipid mediators, a broad range of time points should be tested. For early signaling events like protein phosphorylation, shorter incubation times (e.g., 5, 15, 30, 60 minutes) are advisable. For downstream effects such as changes in gene expression or cell viability, longer incubation periods (e.g., 4, 8, 12, 24, 48 hours) are more appropriate.[1][2]
Q2: What is a typical concentration range for this compound in cell culture experiments?
A2: The effective concentration of HEPEs in cell culture can range from nanomolar to micromolar.[3] For initial experiments with this compound, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A starting point could be in the range of 10 nM to 10 µM.
Q3: How stable is this compound in cell culture medium?
A3: The stability of lipid mediators like this compound in cell culture can be a concern, as they can be metabolized by cells or degrade over time.[4] It is recommended to prepare fresh solutions of this compound for each experiment. If long incubation times are necessary, consider replacing the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Q4: Should I use serum-containing or serum-free medium for this compound treatment?
A4: Serum contains various proteins and lipids that can bind to this compound, potentially reducing its effective concentration and bioactivity. Therefore, for most mechanistic studies, it is recommended to use a serum-free or low-serum medium during the this compound treatment period. If serum is required for cell viability, a consistent, low percentage should be used across all experiments.
Q5: How does this compound exert its effects on cells?
A5: Hydroxyeicosapentaenoic acids (HEPEs) are known to act as signaling molecules, often by binding to G-protein coupled receptors (GPCRs) on the cell surface.[5] This interaction can trigger rapid intracellular signaling cascades. The activation of these pathways ultimately leads to changes in cellular functions, including gene expression and inflammatory responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe the desired effect. 2. Incorrect this compound Concentration: The concentration may be too low to elicit a response or too high, leading to toxicity. 3. This compound Degradation: The compound may have degraded in the stock solution or during incubation. 4. Low Receptor Expression: The target cells may not express the specific receptor for this compound. | 1. Perform a Time-Course Experiment: Test a wide range of incubation times (see Experimental Protocols section). 2. Conduct a Dose-Response Study: Test a range of concentrations (e.g., 10 nM to 10 µM). 3. Prepare Fresh Solutions: Always use freshly prepared this compound solutions. For long incubations, consider replenishing the media. 4. Verify Receptor Expression: Use techniques like qPCR or Western blot to confirm the presence of putative HEPE receptors in your cell line. |
| High variability between replicate experiments. | 1. Inconsistent Cell Health: Differences in cell passage number, confluency, or overall health can affect responsiveness. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in cell number or treatment concentration. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the treatment and affect cell growth. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. |
| Cell death or signs of toxicity observed. | 1. This compound Concentration is Too High: High concentrations of fatty acids can be toxic to cells. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) may be at a toxic concentration. 3. Extended Incubation Time: Prolonged exposure to even a moderately high concentration of this compound could be detrimental. | 1. Lower the this compound Concentration: Perform a dose-response curve to identify a non-toxic, effective concentration. 2. Include a Solvent Control: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells. Always include a vehicle-only control group. 3. Shorten the Incubation Period: Test shorter incubation times to see if the toxic effects are time-dependent. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound Treatment
This protocol outlines a general procedure to determine the optimal incubation time for this compound by measuring a downstream cellular response, such as the change in expression of an inflammatory gene.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound stock solution (e.g., in ethanol)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): If required, replace the complete medium with serum-free or low-serum medium and incubate for 4-12 hours to synchronize the cells and reduce background signaling.
-
This compound Treatment:
-
Prepare a working solution of this compound in serum-free/low-serum medium at the desired final concentration. Also, prepare a vehicle control medium containing the same concentration of solvent.
-
Remove the medium from the cells and add the this compound-containing medium or the vehicle control medium.
-
-
Time-Course Incubation: Incubate the cells for a series of time points. Suggested time points for gene expression analysis are 0, 2, 4, 8, 12, and 24 hours.
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with ice-cold PBS and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction. Proceed with RNA isolation according to the manufacturer's protocol.
-
Gene Expression Analysis:
-
Perform reverse transcription to synthesize cDNA.
-
Use qPCR to measure the expression level of a target gene known to be affected by inflammatory lipid mediators (e.g., IL-6, TNF-α, COX-2). Normalize the expression to a stable housekeeping gene.
-
-
Data Analysis: Plot the relative gene expression against the incubation time for both the this compound treated and vehicle control groups. The optimal incubation time is the point at which the maximal and most consistent effect of this compound is observed.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Putative signaling pathway for this compound.
References
- 1. Effect of n-3 fatty acids on the expression of inflammatory genes in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of the Differential Effects of Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) on Gene Expression Profiles of Stimulated Thp-1 Macrophages [mdpi.com]
- 3. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate internal standards for 11-HEPE quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 11-hydroxy-12,13-epoxy-9Z-octadecenoic acid (11-HEPE) using LC-MS/MS. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for this compound quantification?
Q2: What is a recommended commercially available internal standard for this compound?
A2: (±)11-HETE-d8 is a suitable and commercially available deuterated internal standard for this compound quantification.[3] 11-HETE is a close structural analog of this compound, and the deuterated version will have a distinct mass-to-charge ratio (m/z) for mass spectrometric detection while sharing similar chromatographic behavior and extraction efficiency.
Q3: When should the internal standard be added to the sample?
A3: The internal standard should be added to the sample as early as possible in the workflow, ideally before any sample extraction or purification steps.[4] This ensures that the internal standard can account for any analyte loss that may occur during sample preparation, such as solid-phase extraction (SPE).
Q4: What are the typical MRM transitions for this compound and a suitable deuterated internal standard?
A4: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the sensitivity and specificity of the LC-MS/MS method. For each analyte, at least two transitions (one for quantification and one for qualification) should be monitored. The following table summarizes the proposed MRM transitions for this compound and (±)11-HETE-d8.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 317.2 | 215.0 | Quantifier |
| 317.2 | 167.0 | Qualifier | |
| (±)11-HETE-d8 | 327.2 | 184.1 | Quantifier |
| 327.2 | 116.1 | Qualifier |
Note: These transitions are based on typical fragmentation patterns of similar eicosanoids and should be optimized on your specific instrument.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general workflow for the extraction and quantification of this compound from human plasma samples.
1. Sample Preparation and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma, add a cyclooxygenase inhibitor like indomethacin (to a final concentration of 10 µM) to prevent ex-vivo eicosanoid formation.
-
Spike the sample with the internal standard, (±)11-HETE-d8, to a final concentration of 1 ng/mL.
-
Vortex briefly to mix.
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Acidify the plasma sample to pH 3.5 with 2M hydrochloric acid. Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% aqueous methanol to remove polar impurities. Follow with a wash of 2 mL of hexane to remove non-polar lipids.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methyl formate or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
3. LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) for separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 80:20 v/v)
-
-
Gradient Elution: A shallow gradient is often effective for separating isomers. An example gradient is as follows:
Time (min) %B 0.0 30 1.0 30 10.0 70 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the MRM transitions specified in the FAQ section.
Workflow Diagram
Caption: Workflow for this compound quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound and Internal Standard | 1. Inefficient extraction. 2. Analyte degradation. 3. Incorrect MS/MS parameters. | 1. Optimize SPE protocol (check pH, solvents). 2. Keep samples on ice and process quickly. Add antioxidants like BHT during extraction. 3. Infuse a standard solution to optimize MRM transitions and source parameters. |
| High Variability in Results | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement). 3. Internal standard not behaving similarly to the analyte. | 1. Ensure precise and consistent pipetting and timing during SPE. 2. Dilute the sample extract or use a more rigorous cleanup method. Evaluate matrix effects by post-column infusion. 3. Evaluate a different internal standard or optimize chromatographic separation to move the analyte peak away from interfering matrix components. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. | 1. Flush the column with a strong solvent or replace it. 2. Ensure the mobile phase pH is appropriate for the analyte's pKa. 3. Reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Isomer Co-elution | Insufficient chromatographic resolution. | 1. Use a longer column with smaller particle size. 2. Optimize the LC gradient to be shallower. 3. Experiment with different mobile phase organic modifiers (e.g., methanol vs. acetonitrile) or different column chemistries (e.g., phenyl-hexyl). |
This compound Biosynthesis and Signaling Pathway
This compound is a metabolite of eicosapentaenoic acid (EPA) and a precursor to the E-series resolvins, which are specialized pro-resolving mediators (SPMs) involved in the resolution of inflammation.
Caption: Biosynthesis of E-series resolvins.
References
- 1. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
how to deal with non-specific binding of 11-HEPE in assays
Welcome to the technical support center for assays involving 11-hydroxy-5,8,12,14-eicosatetraenoic acid (11-HEPE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding (NSB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA).[1][2] As an eicosanoid, it is involved in various physiological processes, most notably in the regulation of inflammation.[1][3] Researchers study this compound to understand its role in inflammatory responses, immune cell function, and its potential as a biomarker or therapeutic target in inflammatory diseases.[3]
Q2: What are the common types of assays used to measure this compound?
The most common methods for the quantification of this compound and other eicosanoids are antibody-based immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and chromatography-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While LC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously, ELISAs are often used for their convenience and high-throughput capabilities. However, immunoassays can be susceptible to non-specific binding, which is a critical consideration for accurate quantification.
Q3: What is non-specific binding (NSB) and why is it a problem in this compound assays?
Non-specific binding refers to the adherence of assay components, including the analyte (this compound) or detection antibodies, to surfaces other than the intended target. In the context of an this compound ELISA, this can be the walls of the microplate wells. This compound is a small, hydrophobic molecule, which increases its propensity to interact non-specifically with the plastic surfaces of assay plates through hydrophobic interactions. This unwanted binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound concentrations.
Troubleshooting Guide: Non-Specific Binding of this compound
High non-specific binding can obscure the true signal in your assay, leading to unreliable results. The following troubleshooting guide provides a systematic approach to identify and mitigate the causes of NSB in your this compound assays.
Initial Assessment of Non-Specific Binding
Before making significant changes to your protocol, it is important to confirm and quantify the extent of the NSB issue.
-
NSB Control Wells: Always include "Non-Specific Binding" (NSB) wells in your plate layout. In a competitive ELISA format, these wells contain the assay buffer, the tracer (e.g., this compound conjugated to an enzyme), and the detection substrate, but no antibody. A high signal in these wells is a direct indicator of the tracer binding non-specifically to the plate.
-
Blank Wells: Wells containing only the assay buffer and the substrate should have a minimal signal. A high signal here could indicate a problem with the substrate or the plate itself.
Systematic Troubleshooting Workflow
If you have identified high NSB as an issue, follow this workflow to address the potential causes.
Detailed Methodologies and Protocols
Optimizing the Blocking Step
The blocking buffer is critical for preventing NSB by coating the unoccupied surfaces of the microplate wells. For hydrophobic analytes like this compound, a standard blocking protocol may not be sufficient.
Experimental Protocol: Comparison of Blocking Agents
-
Plate Coating: If you are setting up a direct or indirect ELISA, coat the microplate wells with your capture antibody or antigen as per your standard protocol. For competitive ELISAs where the plate is pre-coated, you can proceed directly to the blocking step.
-
Preparation of Blocking Buffers: Prepare a panel of blocking buffers to test. See Table 1 for recommended starting concentrations.
-
Blocking: Add 200-300 µL of each blocking buffer to a set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells 3-5 times with your standard wash buffer.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, ensuring to include NSB control wells for each blocking condition.
-
Analysis: Compare the signal from the NSB wells for each blocking agent. The most effective blocker will yield the lowest signal in the NSB wells without significantly compromising the specific signal in your standard curve wells.
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A commonly used protein blocker. Ensure it is fatty acid-free. |
| Casein | 0.5 - 2% (w/v) | Often more effective than BSA for reducing NSB. Can be purchased as a ready-to-use solution or prepared from non-fat dry milk. |
| Non-fat Dry Milk | 1 - 5% (w/v) | A cost-effective alternative to purified casein. |
| Synthetic Polymer Blockers | Per manufacturer's recommendation | Can be effective for hydrophobic analytes and offer lot-to-lot consistency. |
Modifying Assay and Wash Buffers
The composition of your buffers can significantly influence non-specific hydrophobic and ionic interactions.
Experimental Protocol: Titration of Surfactants
-
Prepare Surfactant Stock: Prepare a 10% (v/v) stock solution of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer.
-
Serial Dilutions: Create a series of working assay buffers with varying concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5% v/v).
-
Run the Assay: Perform your ELISA using these different assay buffers for diluting your standards, samples, and detection antibodies.
-
Evaluate Performance: Assess the signal-to-noise ratio for each surfactant concentration. The optimal concentration will reduce the background in NSB wells without inhibiting the specific binding of your antibody to this compound.
Table 2: Buffer Additives to Mitigate Non-Specific Binding
| Additive | Recommended Concentration Range | Mechanism of Action |
| Tween-20 | 0.05 - 0.5% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions. |
| Triton X-100 | 0.05 - 0.5% (v/v) | Another non-ionic surfactant effective in reducing NSB. |
| Sodium Chloride (NaCl) | 150 - 500 mM | Increased ionic strength can reduce non-specific electrostatic interactions. |
Optimizing Wash Steps
Thorough washing is crucial to remove unbound and non-specifically bound molecules.
Protocol for an Optimized Wash Procedure
-
Increase Wash Volume: Use a wash volume that is greater than the volume of reagents added to the wells (e.g., 300-400 µL per well).
-
Increase Number of Washes: Increase the number of wash cycles from the standard 3-4 to 5-6.
-
Incorporate a Soaking Step: For one of the wash steps, allow the wash buffer to remain in the wells for 1-2 minutes with gentle agitation before aspirating.
-
Vigorous Aspiration: Ensure that all residual liquid is removed from the wells after the final wash. This can be done by inverting the plate and tapping it firmly on a clean paper towel.
This compound Signaling Pathway
Understanding the biological context of this compound can be valuable for experimental design and data interpretation. This compound is synthesized from EPA through the action of lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes. It is a precursor to more potent anti-inflammatory mediators and can also exert its own biological effects, likely through G-protein coupled receptors (GPCRs), to modulate inflammatory signaling cascades.
References
improving the signal-to-noise ratio for 11-HEPE detection
Welcome to the technical support center for the detection of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound detection, offering step-by-step solutions to enhance your analytical results.
Issue 1: Low or No this compound Signal in LC-MS/MS Analysis
Question: I am observing a weak or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?
Answer: A low signal for this compound can stem from several factors, ranging from sample handling to instrument settings. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Sample Integrity and Preparation
Inadequate sample preparation is a primary cause of signal loss.[1][2] Oxylipins like this compound are present at very low concentrations and are unstable, making meticulous sample handling crucial.[3][4]
-
Analyte Stability: this compound is susceptible to degradation. Ensure proper storage at -20°C or lower and avoid repeated freeze-thaw cycles.[5] The addition of antioxidants like butylated hydroxytoluene (BHT) and reducing agents like triphenylphosphine (TPP) during sample collection can prevent degradation and autoxidation.
-
Extraction Efficiency: A robust extraction protocol is critical. Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex biological samples and concentrating analytes.
-
Sample Concentration: The concentration of this compound in your sample might be below the instrument's limit of detection (LOD). Consider concentrating your sample post-extraction.
Step 2: Optimize Liquid Chromatography (LC) Parameters
Proper chromatographic separation is key to ensuring that this compound reaches the mass spectrometer as a concentrated band, free from interfering substances.
-
Column Choice: A C18 reversed-phase column is commonly used for oxylipin analysis.
-
Mobile Phase Composition: The mobile phase significantly impacts ionization efficiency. A typical mobile phase consists of an aqueous component with a weak acid (e.g., 0.1% acetic acid or formic acid) and an organic component like acetonitrile/methanol.
-
Gradient Elution: A well-designed gradient elution can improve peak shape and resolution.
Step 3: Optimize Mass Spectrometry (MS) Parameters
The settings of the mass spectrometer, particularly the ion source and fragmentation parameters, are critical for achieving a strong signal.
-
Ionization Mode: Eicosanoids like this compound are typically analyzed in negative ion mode using electrospray ionization (ESI).
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas flow and temperature, to ensure efficient desolvation and ionization.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use MRM mode. Optimize the precursor and product ion transitions and the collision energy for this compound.
A logical workflow for troubleshooting low signal intensity is illustrated below.
Caption: A workflow diagram for troubleshooting low this compound signal intensity.
Issue 2: High Background Noise and Matrix Effects
Question: My chromatograms show high background noise, and I suspect matrix effects are suppressing my this compound signal. How can I mitigate this?
Answer: High background noise and matrix effects are common challenges in LC-MS analysis of biological samples. Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.
Strategies to Reduce Noise and Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is through meticulous sample preparation.
-
Solid-Phase Extraction (SPE): Use a robust SPE protocol to remove interfering compounds like phospholipids. Mixed-mode or specific anion exchange SPE cartridges can be particularly effective for acidic compounds like this compound.
-
Liquid-Liquid Extraction (LLE): LLE can also be used for sample purification.
-
-
Optimize Chromatographic Separation: Enhancing the separation of this compound from matrix components can significantly reduce interference.
-
Adjust Gradient: Modify the elution gradient to better resolve the analyte peak from co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Use an Internal Standard: An isotopically labeled internal standard (e.g., d8-11-HETE) can help compensate for matrix effects and variations in extraction recovery and instrument response.
-
Chemical Derivatization: Derivatization can be employed to increase the signal intensity and move the analyte to a region of the chromatogram with less interference. However, this adds complexity to the sample preparation.
The following diagram illustrates the sources of matrix effects and strategies for their mitigation.
Caption: Sources of matrix effects and strategies for mitigation in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation protocol for this compound from plasma?
A1: A common and effective protocol involves protein precipitation followed by solid-phase extraction (SPE).
Detailed Protocol for Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 5 µL of an internal standard mixture and then precipitate proteins by adding an organic solvent (e.g., methanol).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition an Oasis MAX or HLB SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar interferences.
-
Elution: Elute this compound and other oxylipins with a higher concentration of organic solvent (e.g., methanol or acetonitrile/isopropanol with formic acid).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
The general workflow for sample preparation is depicted below.
Caption: A simplified workflow for this compound sample preparation from plasma.
Q2: What are the typical LC-MS/MS parameters for this compound detection?
A2: The following table summarizes typical starting parameters for an LC-MS/MS method for this compound. These should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm) |
| Mobile Phase A | Water with 0.1% acetic acid or 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10) with 0.1% acetic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 3 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | 317.2 |
| Product Ion (m/z) | 219.2 (or other characteristic fragments) |
| Capillary Voltage | ~3500 V |
| Source Temperature | 200 - 350 °C |
Q3: How is this compound formed, and what is its significance?
A3: this compound is an eicosanoid, a signaling molecule derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It is formed through enzymatic pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as through non-enzymatic autoxidation. Oxylipins derived from EPA, like this compound, are often associated with anti-inflammatory and pro-resolving activities.
The simplified enzymatic pathway for the formation of this compound is shown below.
Caption: A simplified diagram of the this compound biosynthesis pathway from EPA.
References
Validation & Comparative
Unveiling the In Vivo Anti-Inflammatory Potential of 11-HEPE: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 11-hydroxyeicosapentaenoic acid (11-HEPE), an omega-3 fatty acid-derived metabolite. This document synthesizes available experimental data, contrasts this compound with other anti-inflammatory agents, and provides detailed experimental methodologies to support further investigation.
While research has illuminated the anti-inflammatory properties of various eicosapentaenoic acid (EPA) derivatives, the in vivo validation of this compound's specific contributions has been less explored compared to its isomers. This guide aims to bridge this gap by presenting the current landscape of in vivo evidence and offering a framework for its comparative assessment.
Comparative Efficacy of HEPE Isomers and Other Anti-inflammatory Agents
Direct in vivo comparative studies on the anti-inflammatory effects of this compound are limited. However, research on structurally related di-hydroxy derivatives, such as 11,18-diHEPE, provides initial insights. In a key study utilizing a zymosan-induced peritonitis model in mice, 11,18-diHEPE demonstrated minimal effect on polymorphonuclear (PMN) leukocyte infiltration, a critical marker of acute inflammation. In contrast, its isomers, 17,18-diHEPE, exhibited a significant reduction in PMN infiltration, with potency comparable to the specialized pro-resolving mediator Resolvin E2 (RvE2) and the steroidal anti-inflammatory drug, dexamethasone.
This suggests a high degree of structural specificity for the anti-inflammatory actions of di-hydroxy EPA metabolites. While this study does not directly assess the mono-hydroxy this compound, it underscores the importance of the position of hydroxylation on the fatty acid chain for its biological activity.
Further research is needed to elucidate the in vivo efficacy of this compound itself. Correlational studies in humans have shown that this compound, along with other HEPE isomers, is upregulated in patients with psoriatic arthritis and its levels correlate with disease activity, hinting at a potential role in inflammatory processes. However, this does not confirm a direct anti-inflammatory effect.
For the purpose of comparison, the following table summarizes the findings on 11,18-diHEPE and other relevant anti-inflammatory agents from the zymosan-induced peritonitis model.
| Compound | Dosage | Effect on PMN Infiltration | Reference |
| 11,18-diHEPE | 10 ng/mouse | Little to no effect | |
| 17,18-diHEPE | 10 ng/mouse | Significant reduction (43.7% ± 1.3%) | |
| Resolvin E2 (RvE2) | 1 µ g/mouse | Significant reduction | |
| Dexamethasone | 10 µ g/mouse | Significant reduction |
Experimental Protocols
To facilitate further research and validation of this compound's anti-inflammatory effects, detailed protocols for two standard in vivo inflammation models are provided below.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the resolution phase.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Test compound (e.g., this compound) and vehicle
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Preparation of Zymosan: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle to the mice via the desired route (e.g., intraperitoneal, intravenous) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject 0.5 mL of the Zymosan A suspension (0.5 mg/mouse) intraperitoneally into each mouse.
-
Peritoneal Lavage: At a specified time point after zymosan injection (e.g., 4, 24, or 48 hours), euthanize the mice and perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and stain with a suitable stain to perform differential cell counts (neutrophils, macrophages, etc.).
-
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be stored at -80°C for subsequent measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines using ELISA.
Carrageenan-Induced Paw Edema in Rats or Mice
This is a classic model for evaluating the anti-inflammatory effects of compounds on acute, localized edema.
Materials:
-
Lambda-carrageenan
-
Sterile saline
-
Test compound (e.g., this compound) and vehicle
-
Pletysmometer or digital calipers
-
Anesthesia (optional, for measurement)
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) or Swiss albino mice (20-25 g) for at least one week.
-
Preparation of Carrageenan: Prepare a 1% (w/v) suspension of carrageenan in sterile saline.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route at a predetermined time before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw of each animal. Inject 0.1 mL of sterile saline into the left hind paw to serve as a control.
-
Measurement of Paw Volume: Measure the volume of both hind paws using a plethysmometer or the thickness using digital calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation of Edema: The degree of edema is calculated as the difference in paw volume or thickness between the carrageenan-treated and saline-treated paws, or as the percentage increase in paw volume from baseline.
-
Inhibition of Edema: The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
-
Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be excised for the measurement of inflammatory mediators such as cytokines, prostaglandins, and myeloperoxidase (MPO) activity (as an index of neutrophil infiltration).
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound in the context of inflammation are not yet fully elucidated. However, based on the known mechanisms of other EPA-derived lipid mediators, several pathways are likely to be involved.
The following diagram illustrates a generalized inflammatory signaling cascade and potential points of intervention for anti-inflammatory compounds.
Caption: Generalized inflammatory cascade and potential points of intervention for this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory effects of a test compound.
Comparative Analysis of 11-HEPE and 18-HEPE Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivities of two eicosapentaenoic acid (EPA) metabolites: 11-hydroxyeicosapentaenoic acid (11-HEPE) and 18-hydroxyeicosapentaenoic acid (18-HEPE). This document summarizes the current state of knowledge, presents available data in a structured format, and outlines key experimental protocols for further investigation.
While both this compound and 18-HEPE are derived from the omega-3 fatty acid EPA, the extent of scientific investigation into their biological roles differs significantly. 18-HEPE is a well-characterized precursor to the potent pro-resolving E-series resolvins and exhibits intrinsic anti-inflammatory properties. In contrast, the bioactivity of this compound is less understood, with a notable scarcity of direct comparative studies against its 18-hydroxy isomer.
Biosynthesis and Metabolism
Both this compound and 18-HEPE are products of EPA oxygenation. 18-HEPE is enzymatically generated by cyclooxygenase-2 (COX-2), particularly after aspirin acetylation, and cytochrome P450 monooxygenases[1][2]. It serves as a crucial intermediate in the biosynthesis of E-series resolvins (RvE1, RvE2, and RvE3) through the action of lipoxygenases (LOX) in neutrophils and other immune cells[1][3].
The formation of this compound is less defined. It can be produced through non-enzymatic oxidation of EPA. Additionally, there is evidence that human 15-lipoxygenase (15-LOX) can convert 18-HEPE into 11,18-diHEPE, a dihydroxy-derivative, suggesting a potential metabolic link between the two positional isomers, although this is a distinct molecule from this compound itself.
Comparative Bioactivity: An Overview
A direct quantitative comparison of the bioactivities of this compound and 18-HEPE is largely absent in the current scientific literature. The available data, summarized below, is derived from studies investigating these molecules individually or as part of a mixture of HEPE isomers.
Table 1: Summary of Known Bioactivities of this compound and 18-HEPE
| Feature | This compound | 18-HEPE |
| Primary Role | Largely uncharacterized. | Precursor to E-series resolvins; intrinsic anti-inflammatory activity. |
| Anti-inflammatory Effects | A mixture containing this compound suppressed pro-inflammatory gene expression in macrophages. Individual contribution is unclear. | Blocks neutrophil infiltration in vivo[3]. Inhibits macrophage-mediated pro-inflammatory activation of cardiac fibroblasts. |
| Pro-resolving Effects | Not well-documented. | Precursor to potent pro-resolving mediators (RvE1, RvE2, RvE3). |
| Effects on Neutrophils | Inactive in inducing neutrophil aggregation in one study of related HETEs. | Inhibits neutrophil infiltration. |
| Effects on Macrophages | A mixture containing this compound showed anti-inflammatory effects. | Inhibits pro-inflammatory activation of cardiac fibroblasts by macrophages. |
| Receptor/Signaling Pathway | Not identified. | Precursor to RvE1 which signals via ChemR23 and BLT1. Direct receptor for 18-HEPE is not well-defined. |
Signaling Pathways
The signaling pathway for 18-HEPE is primarily understood through its conversion to E-series resolvins. Resolvin E1, for instance, exerts its potent anti-inflammatory and pro-resolving effects by binding to the G protein-coupled receptors ChemR23 and BLT1. The direct signaling mechanisms of 18-HEPE itself are an area of active research.
In contrast, the specific signaling pathway for This compound remains to be elucidated. Studies on other HEPE isomers, such as 8-HEPE and 9-HEPE, have shown them to be ligands for peroxisome proliferator-activated receptors (PPARs), suggesting a potential avenue for investigation for this compound. However, direct evidence for this compound activating PPARs or binding to a specific G protein-coupled receptor is currently lacking.
Figure 1: Biosynthesis and signaling cascade of 18-HEPE to E-series resolvins.
Figure 2: Postulated pathway for this compound with currently unknown signaling mechanisms.
Experimental Protocols for Comparative Bioactivity Assessment
To directly compare the bioactivities of this compound and 18-HEPE, standardized in vitro assays are essential. Below are detailed protocols for assessing two key aspects of the inflammatory and resolution response: neutrophil chemotaxis and macrophage phagocytosis.
Neutrophil Chemotaxis Assay
This assay measures the directional migration of neutrophils towards a chemoattractant, a key process in inflammation. The inhibitory effects of this compound and 18-HEPE on this process can be quantified.
1. Neutrophil Isolation:
-
Isolate human neutrophils from peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Resuspend purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
2. Chemotaxis Setup (Boyden Chamber Assay):
-
Use a 48-well microchemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
In the lower wells, add a chemoattractant such as leukotriene B4 (LTB4, 10 nM) or interleukin-8 (IL-8, 10 ng/mL) in the presence or absence of varying concentrations of this compound or 18-HEPE (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., ethanol).
-
In the upper wells, add 50 µL of the neutrophil suspension.
3. Incubation and Analysis:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane with a Romanowsky-type stain.
-
Quantify the number of migrated neutrophils in several high-power fields for each well using a light microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and 18-HEPE compared to the chemoattractant alone.
Macrophage Phagocytosis Assay
This assay quantifies the ability of macrophages to engulf particles, a critical step in the resolution of inflammation. The pro-resolving potential of this compound and 18-HEPE can be assessed by their ability to enhance this process.
1. Macrophage Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Plate the PBMCs and allow monocytes to adhere for 2-4 hours.
-
Wash away non-adherent cells and culture the adherent monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF (50 ng/mL) for 5-7 days to differentiate them into macrophages.
2. Phagocytosis Assay:
-
Pre-treat the differentiated macrophages with varying concentrations of this compound or 18-HEPE (e.g., 1 nM to 1 µM) or vehicle control for 15-30 minutes.
-
Add fluorescently labeled zymosan particles or apoptotic neutrophils (labeled with a pH-sensitive fluorescent dye) to the macrophage cultures at a ratio of 5-10 particles/cells per macrophage.
-
Incubate for 60-90 minutes at 37°C to allow for phagocytosis.
-
Wash the cells thoroughly with cold PBS to remove non-ingested particles.
-
Quench the fluorescence of any remaining extracellular particles with trypan blue.
3. Quantification:
-
Analyze the percentage of macrophages that have engulfed fluorescent particles and the mean fluorescence intensity per cell using flow cytometry.
-
Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
Calculate the phagocytic index for each treatment condition.
Figure 3: A generalized experimental workflow for the comparative analysis of this compound and 18-HEPE bioactivity.
Conclusion and Future Directions
The current body of research strongly supports the role of 18-HEPE as a key player in the resolution of inflammation, both as a precursor to the potent E-series resolvins and through its own intrinsic bioactivities. In stark contrast, this compound remains a poorly characterized lipid mediator. While preliminary evidence suggests it may possess anti-inflammatory properties, a comprehensive understanding of its biological functions, potency, and mechanism of action is lacking.
Future research should prioritize direct, quantitative comparisons of this compound and 18-HEPE using standardized bioassays, such as those outlined in this guide. Elucidating the signaling pathway of this compound, including the identification of its receptor(s), is a critical next step. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for inflammatory diseases and will provide a more complete picture of the complex roles of EPA-derived metabolites in maintaining tissue homeostasis.
References
A Comparative Analysis of 11-Hydroxyeicosapentaenoic Acid (11-HEPE) and its Precursor Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of the omega-3 fatty acid eicosapentaenoic acid (EPA) and its metabolite, 11-hydroxyeicosapentaenoic acid (11-HEPE). While EPA is a well-researched compound with established therapeutic benefits, data on the specific biological activities of this compound are currently limited. This document summarizes the existing experimental data for both molecules, highlighting the significant body of evidence for EPA and the nascent stage of research for this compound.
Introduction
Eicosapentaenoic acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid renowned for its pleiotropic effects, including potent anti-inflammatory, cardiovascular, and metabolic benefits.[1][2][3] EPA serves as a substrate for various enzymes, leading to the formation of a diverse array of bioactive lipid mediators. Among these are the hydroxyeicosapentaenoic acids (HEPEs), which are emerging as important signaling molecules in their own right. This guide focuses on this compound, one of the lesser-studied HEPE isomers, and compares its known attributes to those of its well-characterized precursor, EPA.
Formation of this compound from EPA
This compound is a monohydroxy derivative of EPA.[4] Its formation can occur through both non-enzymatic and enzymatic pathways.
-
Non-enzymatic Oxidation: this compound can be produced via the non-enzymatic oxidation of eicosapentaenoic acid.[5]
-
Enzymatic Pathways: The enzymatic production of this compound is less well-defined compared to other HEPE isomers. However, studies suggest the involvement of cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes. Both COX-1 and COX-2 can convert arachidonic acid (a related omega-6 fatty acid) to 11-hydroxyeicosatetraenoic acid (11-HETE), suggesting a similar potential for EPA metabolism. Specifically, the R-enantiomer, 11(R)-HEPE, has been isolated from biological sources, indicating stereospecific enzymatic production.
Biological Effects of Eicosapentaenoic Acid (EPA)
EPA exerts a wide range of biological effects that contribute to its health benefits. These are primarily attributed to its ability to modulate inflammatory processes, improve lipid profiles, and influence cell signaling pathways.
Anti-inflammatory Effects
EPA's anti-inflammatory properties are well-documented and arise from several mechanisms:
-
Competition with Arachidonic Acid (AA): EPA competes with the pro-inflammatory omega-6 fatty acid arachidonic acid for the same metabolic enzymes (COX and lipoxygenase). This leads to the production of less potent pro-inflammatory eicosanoids (e.g., prostaglandin E3, leukotriene B5) compared to those derived from AA.
-
Production of Pro-Resolving Mediators: EPA is a precursor to a class of specialized pro-resolving mediators (SPMs), specifically the E-series resolvins (e.g., Resolvin E1 and E2), which actively orchestrate the resolution of inflammation.
-
Modulation of Inflammatory Signaling: EPA can downregulate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and activate anti-inflammatory pathways, including the peroxisome proliferator-activated receptor (PPAR) signaling pathway.
Cardiovascular Effects
EPA has demonstrated significant cardiovascular benefits, which are attributed to its effects on:
-
Triglyceride Reduction: EPA effectively lowers serum triglyceride levels.
-
Anti-platelet Aggregation: It inhibits platelet aggregation, thereby reducing the risk of thrombus formation.
-
Endothelial Function: EPA can improve endothelial function and promote vasodilation.
-
Plaque Stabilization: It may contribute to the stabilization of atherosclerotic plaques.
Metabolic Effects
EPA has been shown to improve metabolic parameters through:
-
Insulin Sensitivity: It can enhance insulin sensitivity and glucose metabolism.
-
Lipid Metabolism: EPA influences lipid metabolism by activating PPARs, which regulate genes involved in fatty acid oxidation and storage.
Signaling Pathways Modulated by EPA
The diverse biological effects of EPA are mediated through its interaction with multiple signaling pathways.
Quantitative Comparison of EPA and this compound Effects
A direct quantitative comparison is challenging due to the limited data on this compound. The following table summarizes the well-established effects of EPA. Data for this compound are largely observational and not yet quantified in a comparative manner.
| Feature | Eicosapentaenoic Acid (EPA) | 11-Hydroxyeicosapentaenoic Acid (this compound) |
| Primary Source | Precursor omega-3 fatty acid | Metabolite of EPA |
| Anti-inflammatory Activity | Potent; reduces pro-inflammatory mediators and promotes resolution | Implied anti-inflammatory properties; levels are correlated with disease activity in psoriatic arthritis. |
| Cardiovascular Effects | Reduces triglycerides, anti-platelet aggregation, improves endothelial function | Not documented |
| Metabolic Effects | Improves insulin sensitivity and lipid metabolism | Not documented |
| Mechanism of Action | PPAR activation, NF-κB inhibition, competitive inhibition of AA metabolism | Unknown |
Biological Effects of 11-Hydroxyeicosapentaenoic Acid (this compound)
Research specifically investigating the biological activities of this compound is in its early stages. Unlike other HEPE isomers such as 12-HEPE, 15-HEPE, and 18-HEPE, which have been identified as precursors to pro-resolving mediators or have demonstrated direct biological effects, the function of this compound remains largely uncharacterized.
One notable study identified elevated levels of this compound, along with 12-HEPE and 15-HEPE, in patients with active psoriatic arthritis. This correlation with a chronic inflammatory disease suggests that this compound may be involved in inflammatory processes, although its precise role—whether pro-inflammatory, anti-inflammatory, or a biomarker of disease activity—is yet to be determined. The same study also noted that these EPA-derived eicosanoids are associated with anti-inflammatory properties, suggesting a potential counter-regulatory role in inflammation.
Further research is required to elucidate the specific signaling pathways modulated by this compound, its receptor targets, and its overall impact on cellular and physiological processes.
Experimental Protocols
Detailed experimental protocols for studying the effects of EPA are widely available in the scientific literature. Due to the limited research on this compound, specific protocols for this molecule are not well-established. The following provides an overview of common methodologies used to assess the effects of EPA, which could be adapted for future studies on this compound.
In Vitro Assessment of Anti-inflammatory Effects
-
Cell Culture: Human primary monocytes or macrophage-like cell lines (e.g., THP-1) are commonly used.
-
Stimulation: Cells are pre-incubated with EPA (or this compound) at various concentrations, followed by stimulation with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays.
-
Gene Expression Analysis: Changes in the expression of inflammatory genes are assessed using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Signaling Pathway Analysis: Activation of key signaling proteins (e.g., NF-κB, p38 MAPK) is determined by Western blotting using phospho-specific antibodies.
Conclusion
Eicosapentaenoic acid is a well-characterized omega-3 fatty acid with a broad spectrum of beneficial biological effects, supported by a wealth of experimental data. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation, lipid metabolism, and cardiovascular function.
Future research should focus on elucidating the specific biological activities of this compound, including its interactions with cellular receptors and its impact on signaling pathways. Such studies are crucial to determine whether this compound is simply a biomarker of EPA metabolism or a bioactive lipid mediator with its own unique physiological and pathological roles. This knowledge will be vital for drug development professionals seeking to harness the full therapeutic potential of omega-3 fatty acid-derived molecules.
References
- 1. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 11R-HEPE (FDB029114) - FooDB [foodb.ca]
- 3. Pro- and anti-inflammatory eicosanoids in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 99217-78-4 | Benchchem [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to the Validation of a Novel Analytical Method for 11-HEPE Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a new, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a standard existing method for the quantification of 11-hydroxy-12(13)-epoxyeicosatrienoic acid (11-HEPE) in human plasma. This compound is an eicosapentaenoic acid (EPA)-derived lipid mediator that has been associated with anti-inflammatory properties.[1] Accurate and precise measurement of such biomarkers is critical for understanding their physiological roles and for advancing drug development programs targeting inflammatory pathways.
The validation of bioanalytical methods is essential to ensure the reliability and quality of data submitted for regulatory review.[2][3] This guide adheres to the principles outlined in regulatory guidelines, such as those from the FDA, to provide a framework for evaluating analytical performance.[4][5]
Experimental Protocols
Detailed methodologies for both the novel and standard methods are presented below. The primary distinction of the new method is the optimization of the solid-phase extraction (SPE) protocol and the use of a more sensitive, next-generation mass spectrometer.
Novel High-Sensitivity LC-MS/MS Method
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw 200 µL of human plasma on ice.
-
Add 10 µL of an internal standard (IS) solution (this compound-d8, 50 ng/mL in methanol).
-
Add 600 µL of acidified water (0.1% formic acid) and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (80:20 Water:Acetonitrile).
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS System: Triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source, operated in negative ion mode.
-
MRM Transitions:
-
This compound: Q1 319.2 -> Q3 167.1
-
This compound-d8 (IS): Q1 327.2 -> Q3 171.1
-
-
Standard LC-MS/MS Method
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Thaw 200 µL of human plasma on ice.
-
Add 10 µL of the internal standard (this compound-d8, 50 ng/mL).
-
Add 800 µL of a methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC system.
-
Column: C18 reversed-phase column (2.1 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 65% Acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
MS System: Standard triple quadrupole mass spectrometer with ESI source (negative ion mode).
-
MRM Transitions: Same as the novel method.
-
Data Presentation: Method Validation Comparison
The performance of both methods was evaluated based on standard validation parameters. The results are summarized below.
Table 1: Linearity and Sensitivity
| Parameter | Novel High-Sensitivity Method | Standard Method | Acceptance Criteria |
| Linear Range | 0.05 - 50 ng/mL | 0.5 - 50 ng/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| LOD (Limit of Detection) | 0.015 ng/mL | 0.15 ng/mL | S/N Ratio ≥ 3 |
| LOQ (Limit of Quantification) | 0.05 ng/mL | 0.5 ng/mL | S/N Ratio ≥ 10, Precision <20%, Accuracy ±20% |
Table 2: Precision and Accuracy
Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percent recovery of the nominal concentration.
| QC Level | Novel High-Sensitivity Method | Standard Method | Acceptance Criteria |
| Precision (%RSD) | Accuracy (%) | Precision (%RSD) | |
| Low QC (0.15 ng/mL) | 6.8% | 104.5% | 12.5% |
| Mid QC (10 ng/mL) | 4.2% | 101.2% | 8.9% |
| High QC (40 ng/mL) | 3.5% | 98.9% | 7.6% |
Table 3: Recovery and Matrix Effect
| Parameter | Novel High-Sensitivity Method | Standard Method | Acceptance Criteria |
| Extraction Recovery | 92.5% ± 4.1% | 78.3% ± 6.5% | Consistent and reproducible |
| Matrix Effect | 97.1% ± 3.5% | 85.4% ± 8.2% | CV ≤ 15% |
Visualizations
Signaling Pathway of Eicosanoids
Eicosanoids, such as this compound, are signaling molecules derived from polyunsaturated fatty acids. They are metabolized by enzymes like cytochrome P450 (CYP) epoxygenases and cyclooxygenases (COX) to exert various biological effects, including the regulation of inflammation and vasodilation.
Caption: Simplified metabolic pathway for the generation and action of this compound.
Analytical Method Validation Workflow
The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. It involves a series of experiments to assess parameters like linearity, precision, and accuracy.
Caption: General workflow for the validation of a bioanalytical method.
Conclusion
The novel high-sensitivity LC-MS/MS method demonstrates superior performance compared to the standard method for the quantification of this compound in human plasma. Key advantages include:
-
Ten-fold Improvement in Sensitivity: The LOQ of the new method (0.05 ng/mL) is significantly lower than the standard method (0.5 ng/mL), enabling the quantification of low endogenous levels of this compound.
-
Enhanced Precision and Accuracy: The new method shows lower %RSD and recovery values closer to 100%, indicating higher reliability.
-
Improved Sample Cleanup: The optimized SPE protocol results in higher extraction recovery and significantly reduced matrix effects, leading to more robust and consistent data.
Based on this validation data, the novel high-sensitivity LC-MS/MS method is a more reliable and robust tool for researchers, scientists, and drug development professionals studying the role of this compound in health and disease. Its enhanced sensitivity makes it particularly well-suited for clinical studies where biomarker concentrations may be low.
References
11-HEPE vs. Resolvin E Series: A Comparative Guide to Potency
In the landscape of lipid mediators derived from eicosapentaenoic acid (EPA), the Resolvin E series stands out for its potent anti-inflammatory and pro-resolving properties. This guide provides a detailed comparison of the biological potency of the Resolvin E series—including Resolvin E1 (RvE1), Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4)—with the current understanding of 11-hydroxyeicosapentaenoic acid (11-HEPE). The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding.
Resolvin E Series: Potent Mediators of Resolution
The Resolvin E series are specialized pro-resolving mediators (SPMs) that are biosynthesized during the resolution phase of acute inflammation.[1] They actively orchestrate the return to tissue homeostasis by regulating leukocyte trafficking, enhancing the clearance of apoptotic cells and debris, and reducing pro-inflammatory cytokine production.[1][2][3]
Quantitative Comparison of Potency
The bioactivity of the Resolvin E series has been extensively characterized in numerous in vitro and in vivo models. The following table summarizes key quantitative data on their potency.
| Mediator | Assay | Target/Cell Type | Potency (EC50 / IC50) | Reference |
| Resolvin E1 (RvE1) | Inhibition of TNF-α-induced NF-κB activation | ChemR23-transfected cells | EC50: ~1.0 nM | [4] |
| Binding to ChemR23 | CHO cells overexpressing ChemR23 | EC50: 1.37 x 10⁻¹⁰ M | ||
| Inhibition of ADP-stimulated P-selectin mobilization | Human platelets | IC50: ~1.6 x 10⁻¹² M | ||
| Inhibition of TRPV1 | Nociceptive neurons | IC50: 1 nM | ||
| 18S-Resolvin E1 (18S-RvE1) | Binding to ChemR23 | CHO cells overexpressing ChemR23 | EC50: 6.33 x 10⁻¹² M | |
| Resolvin E2 (RvE2) | Inhibition of neutrophil and monocyte CD18 expression | Human whole blood | Effective at 1-10 nM | |
| Reduction of inflammation in vivo | Mouse peritonitis model | Femtomolar range for benzo-RvE2 analog | ||
| Resolvin E3 (RvE3) | Antagonism of LTB4-induced β-arrestin 2 recruitment | HEK293S cells with BLT1R | IC50: 25 ± 8.7 nM | |
| Inhibition of PMN chemotaxis | In vitro | Effective at low nanomolar concentrations | ||
| Resolvin E4 (RvE4) | Stimulation of efferocytosis of senescent red blood cells | Human M2 macrophages | Effective at 10⁻¹¹ M to 10⁻⁷ M | |
| Stimulation of efferocytosis | Human M2-like macrophages | Effective down to 0.1 nM | ||
| 18-HEPE | Inhibition of PMN transendothelial migration | In vitro | Less potent than RvE1 |
This compound: An EPA-Derived Eicosanoid with Limited Potency Data
This compound is another metabolite of EPA. However, in stark contrast to the Resolvin E series, its biological activities and potency are not well-documented. While some studies suggest potential anti-inflammatory roles, quantitative data and direct comparisons with resolvins are scarce. This lack of comprehensive data makes a direct and detailed potency comparison challenging. The available information indicates that while this compound may contribute to anti-inflammatory processes, it does not appear to possess the high potency characteristic of the Resolvin E series.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to determine the potency of the Resolvin E series.
Neutrophil Chemotaxis Assay
Objective: To assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Chemotaxis Setup: A Boyden chamber or a microfluidic device is used. The lower chamber contains a chemoattractant such as leukotriene B4 (LTB4) or interleukin-8 (IL-8) at a concentration known to induce robust migration (e.g., 10 nM).
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., RvE3) or vehicle control for 15 minutes at 37°C.
-
Migration: The treated neutrophils are placed in the upper chamber of the chemotaxis device and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber for a defined period (e.g., 60-90 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Migrated cells in the lower chamber are quantified by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase, or by direct cell counting using a hemocytometer or an automated cell counter.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.
Macrophage Efferocytosis Assay
Objective: To quantify the ability of a compound to enhance the engulfment of apoptotic cells by macrophages.
Methodology:
-
Macrophage Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and monocytes are purified by adhesion. Monocytes are then differentiated into M2 macrophages by culturing for 7 days in RPMI-1640 medium supplemented with fetal calf serum and M-CSF.
-
Preparation of Apoptotic Cells: A cell line, such as Jurkat T cells, is induced to undergo apoptosis by UV irradiation or treatment with staurosporine. Apoptosis is confirmed by annexin V/propidium iodide staining and flow cytometry. The apoptotic cells are then labeled with a fluorescent dye like CFSE or pHrodo Red.
-
Efferocytosis: Macrophages are plated in multi-well plates and pre-treated with various concentrations of the test compound (e.g., RvE4) or vehicle for 15 minutes. The fluorescently labeled apoptotic cells are then added to the macrophages at a specific ratio (e.g., 1:10 macrophage to apoptotic cell) and co-incubated for 60 minutes at 37°C.
-
Quantification: Non-engulfed apoptotic cells are washed away. The percentage of macrophages that have engulfed apoptotic cells (and the number of apoptotic cells per macrophage) is quantified by flow cytometry or fluorescence microscopy.
-
Data Analysis: The increase in efferocytosis is calculated for each concentration of the test compound relative to the vehicle control. The EC50 value can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The potent effects of the Resolvin E series are mediated through specific G protein-coupled receptors (GPCRs).
Resolvin E Series Biosynthesis
The biosynthesis of the Resolvin E series from EPA is a multi-step enzymatic process involving lipoxygenases (LOX) and cyclooxygenase-2 (COX-2), often in a transcellular manner between different cell types like endothelial cells and neutrophils.
Caption: Biosynthetic pathways of the Resolvin E series from EPA.
Resolvin E1 Signaling
RvE1 exerts its pro-resolving effects by binding to at least two receptors: ChemR23 (also known as ERV1) and BLT1. Its interaction with these receptors on immune cells like neutrophils and monocytes leads to the downstream signaling that dampens inflammation and promotes resolution.
Caption: Signaling mechanism of Resolvin E1.
Conclusion
The Resolvin E series represents a class of highly potent, endogenously produced lipid mediators with well-defined pro-resolving and anti-inflammatory activities. The quantitative data clearly demonstrate their efficacy in the picomolar to nanomolar range across a variety of cellular and in vivo models. In contrast, the biological potency of this compound is currently not well-established, and there is a significant lack of data to support a direct comparison with the Resolvin E series. Future research is warranted to fully characterize the bioactivity of this compound and to determine its potential role in the complex network of inflammatory and resolution pathways. For drug development and research focused on potent modulation of inflammation resolution, the Resolvin E series offers a well-characterized and powerful family of molecules.
References
- 1. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
A Framework for Inter-Laboratory Cross-Validation of 11-HEPE Analysis
For Researchers, Scientists, and Drug Development Professionals
The analysis of specialized pro-resolving mediators (SPMs) like 11-hydroxy-eicosapentaenoic acid (11-HEPE) is critical for understanding inflammation and its resolution. However, the variability of analytical methods across different laboratories can impede the direct comparison of research findings. This guide provides a framework for the cross-validation of this compound data, offering a standardized experimental protocol, key validation parameters, and a proposed workflow to enhance data reproducibility and reliability in clinical and preclinical research.
Recommended Experimental Protocol for this compound Quantification
A robust and standardized analytical method is the cornerstone of any inter-laboratory comparison. The following protocol outlines a recommended approach for the quantification of this compound in biological matrices, primarily plasma, using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a sensitive and specific method for lipid mediator analysis.
1. Sample Collection and Handling:
-
Anticoagulant: Collect whole blood in tubes containing EDTA.
-
Immediate Processing: To prevent ex vivo formation of oxylipins, process blood samples immediately after collection. Centrifuge at 4°C to separate plasma.
-
Storage: Add methanol to the plasma immediately after separation to inhibit enzymatic activity. Store plasma samples at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d8) to the plasma sample to account for analyte loss during sample preparation and for accurate quantification.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Solid-Phase Extraction: Use a C18 SPE cartridge to extract the lipid mediators.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.
-
Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.01% formic acid) and an organic component (e.g., acetonitrile/methanol mixture).
-
Flow Rate: Maintain a constant flow rate appropriate for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in negative ion mode.
-
Detection Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions:
-
This compound: Monitor a specific precursor-to-product ion transition (e.g., m/z 317 -> 179).
-
Internal Standard (this compound-d8): Monitor the corresponding transition for the deuterated standard.
-
-
Key Validation Parameters for Inter-Laboratory Comparison
To ensure the reliability and comparability of results, a thorough validation of the analytical method should be performed by each participating laboratory. The following table summarizes essential validation parameters and their typical acceptance criteria, based on international guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of this compound and the internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of >0.99 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | To be defined based on the expected physiological concentrations of this compound. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the theoretical concentration, except at the LLOQ where it should be within ±20%. |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ where it should not exceed 20%. |
| Lower Limit of Quantitation (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of at least 10, with acceptable precision and accuracy. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, etc. |
This compound Signaling Pathway
This compound is an oxygenated metabolite of the omega-3 fatty acid, eicosapentaenoic acid (EPA). Its biosynthesis is a key step in the production of pro-resolving mediators. The following diagram illustrates the formation of this compound from EPA through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.
Caption: Biosynthesis of this compound from EPA.
Proposed Workflow for Cross-Laboratory Validation
A structured workflow is essential for a successful inter-laboratory cross-validation study. The diagram below outlines the key steps, from the initial planning phase to the final data analysis and comparison.
Caption: Workflow for this compound cross-laboratory validation.
By adopting a standardized approach as outlined in this guide, the scientific community can move towards more consistent and comparable measurements of this compound, ultimately accelerating research and development in the field of inflammation and its resolution.
Comparative Lipidomics of 11-HEPE: A Tale of Two States - Healthy vs. Diseased
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 11-hydroxyeicosapentaenoic acid (11-HEPE) in physiological and pathological conditions.
Introduction: The Emerging Role of this compound in Health and Disease
11-Hydroxyeicosapentaenoic acid (this compound) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the hydroxyeicosapentaenoic acid (HEPE) family, this compound is increasingly recognized for its potential role in the complex interplay between inflammation and its resolution. While its sibling isomers, such as 12-HEPE and 18-HEPE, have garnered more attention for their specific biological activities and roles as precursors to potent pro-resolving mediators like resolvins, the significance of this compound is an area of growing interest.[1] This guide provides a comparative overview of this compound in healthy versus diseased states, summarizing the current understanding of its levels, the analytical methods for its quantification, and its putative signaling pathways.
Abnormal lipid profiles, or dyslipidemia, are associated with a spectrum of diseases, including metabolic syndrome, type 2 diabetes, cancer, and cardiovascular diseases.[2] The study of the entire lipid complement, known as lipidomics, has revealed that specific lipid species can serve as biomarkers for disease risk and progression.[3][4] Within this landscape, omega-3 fatty acid metabolites like this compound are of particular interest due to their anti-inflammatory potential.
Comparative Analysis of this compound Levels
Quantitative data directly comparing this compound levels in healthy versus various diseased states are still emerging. Much of the current literature focuses on HEPEs as a class or on other specific isomers. However, existing studies provide valuable insights into the potential dysregulation of this compound in pathological conditions.
| Biological Matrix | Healthy State | Diseased State | Disease Context | Key Findings & References |
| Plasma | Baseline levels detectable | Altered levels (often inferred as decreased) | Obesity, Type 2 Diabetes | Obesity may lead to a deficiency in HEPEs, impairing the body's ability to resolve inflammation.[1] |
| Plasma | Normal physiological range | Altered levels | Cardiovascular Disease | Dyslipidemia is a major risk factor for cardiovascular disease, and specific lipid species are being investigated as novel biomarkers. While direct data on this compound is limited, the broader lipid profile is significantly altered. |
| Synovial Fluid | Low baseline levels | Potentially altered levels | Rheumatoid Arthritis (RA) | While specific data for this compound is not provided, the synovial fluid in RA patients shows a significant increase in total protein and phospholipid content, indicating a highly inflammatory environment where lipid mediator profiles, including HEPEs, are likely altered. |
| Brain Tissue | Normal physiological levels | Potentially decreased levels | Neuroinflammatory Diseases (e.g., Alzheimer's Disease) | In a transgenic rat model of Alzheimer's Disease, a significant reduction in the related 15-HEPE was observed in brain tissue, suggesting a potential decline in pro-resolving lipid mediators with disease progression. Altered levels of other polyunsaturated fatty acids and their derivatives are also seen in neuroinflammation. |
Note: The table summarizes findings from studies that often analyze a panel of lipid mediators. Direct quantification of this compound is not always reported, and its levels are sometimes inferred from the broader HEPE class. Further targeted lipidomics studies are required to establish definitive concentration ranges for this compound in various healthy and diseased tissues.
Experimental Protocols: Quantification of this compound
The gold standard for the quantification of this compound and other oxylipins in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance lipid mediators.
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a generalized representation based on established methods for oxylipin analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract lipids from plasma and remove interfering substances.
-
Materials:
-
Human plasma (50 µL)
-
Methanol containing 0.01% butylated hydroxytoluene (BHT) as an antioxidant
-
Internal standards (e.g., deuterated this compound)
-
SPE cartridges (e.g., C18)
-
Solvents for conditioning, washing, and elution (e.g., methanol, water)
-
-
Procedure:
-
To 50 µL of plasma, add a known amount of internal standard.
-
Add 900 µL of cold methanol with 0.01% BHT to precipitate proteins.
-
Incubate on ice for 45 minutes.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the lipids with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other lipids and quantify it based on its specific mass-to-charge ratio and fragmentation pattern.
-
Instrumentation:
-
Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 or C30 column for separation
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source operating in negative ion mode.
-
-
LC Conditions (Example):
-
Mobile Phase A: Acetonitrile/Water/Acetic Acid (e.g., 20:80:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v)
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute lipids based on their polarity.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z 317.2) → Product ion (e.g., m/z 167.1)
-
Internal Standard (d-11-HEPE): A specific transition for the deuterated analog.
-
-
Optimization: Collision energy and other MS parameters are optimized for each specific analyte to achieve maximum sensitivity.
-
3. Data Analysis
-
Objective: To calculate the concentration of this compound in the original sample.
-
Procedure:
-
Integrate the peak areas for the analyte (this compound) and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of this compound standards.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio onto the calibration curve.
-
Signaling Pathways and Biological Function
The direct signaling pathways of this compound are not as well-characterized as those of other HEPE isomers, such as 18-HEPE, which is a precursor to the potent pro-resolving lipid mediator Resolvin E1 (RvE1). The biological activities of HEPEs are generally associated with the modulation of inflammatory responses.
It is hypothesized that this compound, like other HEPEs, may exert its effects through:
-
Incorporation into cell membranes: Altering membrane fluidity and the function of membrane-associated proteins.
-
Interaction with nuclear receptors: Potentially acting as a ligand for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation.
-
Metabolism to more potent mediators: While not definitively established, this compound could be a precursor to other, yet to be identified, bioactive molecules.
The broader pathway of EPA metabolism involves several enzymatic routes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, leading to a diverse array of bioactive lipid mediators.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification in plasma.
Putative Biosynthesis and Role of EPA-Derived Mediators
Caption: Simplified overview of EPA metabolism and function.
Conclusion and Future Directions
The comparative lipidomics of this compound is a field ripe for further investigation. While current evidence suggests a potential role for this lipid mediator in the resolution of inflammation, and its dysregulation in various disease states, more targeted research is needed. Future studies should focus on:
-
Establishing normative values: Defining the concentration ranges of this compound in various biological fluids and tissues in large, healthy cohorts.
-
Disease-specific quantification: Conducting targeted lipidomics to precisely measure this compound levels in well-characterized patient populations with inflammatory, metabolic, cardiovascular, and neurodegenerative diseases.
-
Elucidating direct signaling pathways: Identifying specific receptors and downstream signaling cascades that are directly activated by this compound.
-
Therapeutic potential: Investigating the pharmacological effects of this compound administration in preclinical models of disease.
A deeper understanding of this compound's role in the intricate network of lipid mediators will undoubtedly open new avenues for the development of novel diagnostics and therapeutics aimed at promoting the resolution of inflammation and restoring tissue homeostasis.
References
- 1. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Human Plasma Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Lipidomic insight into cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Biologically Active 11-HEPE: A Comparative Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the methods to confirm the stereochemistry of 11-hydroxyeicosapentaenoic acid (11-HEPE) and the stereospecificity of its biological activity.
Introduction
11-Hydroxyeicosapentaenoic acid (this compound) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is produced through both enzymatic and non-enzymatic pathways, leading to the formation of different stereoisomers. Enzymatic synthesis, primarily through the action of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), is stereoselective, producing predominantly a single enantiomer.[1] In contrast, non-enzymatic oxidation results in a racemic mixture of 11(S)-HEPE and 11(R)-HEPE. The biological activity of this compound is often stereospecific, meaning that the three-dimensional arrangement of atoms significantly influences its effects. Therefore, confirming the stereochemistry of biologically active this compound is crucial for understanding its physiological roles and for the development of targeted therapeutics.
This guide provides a comparative overview of the methods used to determine the absolute configuration of this compound and presents available data on the differential biological activities of its stereoisomers.
Methods for Stereochemical Confirmation
The determination of the absolute configuration of this compound relies on a variety of analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
Comparison of Analytical Methods for Stereochemical Determination of this compound
| Method | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Widely applicable, good resolution, can be coupled to mass spectrometry (MS) for sensitive detection. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized enantiomers on a chiral column followed by mass spectrometric detection. | High resolution and sensitivity. | Requires derivatization of the analyte, which can introduce artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require larger sample amounts. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the three-dimensional arrangement of atoms. | Provides unambiguous determination of absolute configuration. | Requires the compound to be crystalline, which can be challenging for lipid molecules. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Sensitive to stereochemistry, can be used for conformational analysis. | Requires a chromophore near the chiral center, interpretation can be complex. |
Experimental Protocols
Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general guideline for the separation of 11(S)-HEPE and 11(R)-HEPE using chiral HPLC. Optimization of the mobile phase composition and gradient may be necessary depending on the specific column and system used.
Materials:
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine)
-
This compound standard (racemic mixture and/or individual enantiomers)
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol (isopropanol or ethanol) in ratios ranging from 99:1 to 90:10 (v/v). For basic compounds, the addition of a small amount of diethylamine (e.g., 0.1%) can improve peak shape. For acidic compounds like this compound, an acidic modifier like trifluoroacetic acid (e.g., 0.1%) may be beneficial.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, preferably the mobile phase, to a known concentration.
-
Injection and Separation: Inject the sample onto the column and run the separation under isocratic or gradient conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at the appropriate wavelength (around 235 nm for conjugated dienes like this compound) or a mass spectrometer for higher sensitivity and specificity.
-
Identification: Identify the peaks corresponding to the 11(S)-HEPE and 11(R)-HEPE enantiomers by comparing their retention times with those of authentic standards.
Caption: Workflow for Chiral HPLC Separation of this compound Enantiomers.
Enantioselective Synthesis of this compound
Conceptual Workflow for Enantioselective Synthesis:
Caption: Conceptual workflow for the enantioselective synthesis of this compound.
Biological Activity of this compound Stereoisomers
Emerging evidence suggests that the biological effects of this compound are stereospecific. A key example is the differential impact of 11(S)-HETE and 11(R)-HETE (the arachidonic acid-derived analogue of this compound) on cardiomyocyte hypertrophy.
Comparative Effects of this compound Analogue Enantiomers on Cardiomyocyte Hypertrophy
A study investigating the effects of 11-HETE enantiomers on human cardiomyocyte hypertrophy provides valuable insights that can likely be extrapolated to this compound. The study found that both enantiomers induced markers of cellular hypertrophy, but the S-enantiomer exhibited a more pronounced effect on the upregulation of certain cytochrome P450 (CYP) enzymes implicated in cardiac hypertrophy.[1]
Qualitative Comparison of the Effects of 11-HETE Enantiomers on Cardiomyocyte Hypertrophy Markers
| Hypertrophy Marker/Target | Effect of 11(R)-HETE | Effect of 11(S)-HETE | Reference |
| Cellular Hypertrophy | Induces | Induces (more pronounced) | [1] |
| CYP1B1 mRNA & Protein | Upregulates | Upregulates (more pronounced) | [1] |
| CYP1A1 mRNA & Protein | Upregulates | Upregulates (more pronounced) | [1] |
| CYP4F2 mRNA & Protein | Upregulates | Upregulates | |
| CYP4A11 mRNA & Protein | Upregulates | Upregulates | |
| CYP2J mRNA & Protein | No significant effect | Upregulates |
Experimental Protocol for Assessing Cardiomyocyte Hypertrophy
This protocol is based on the methodology used to study the effects of 11-HETE enantiomers.
Cell Culture and Treatment:
-
Culture human cardiomyocytes (e.g., AC16 or primary cells) in appropriate growth medium.
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with vehicle control, 11(S)-HEPE, or 11(R)-HEPE at various concentrations for a specified duration (e.g., 24-48 hours).
Analysis of Hypertrophic Markers:
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR using specific primers for hypertrophic marker genes (e.g., ANP, BNP, MYH7) and target CYP enzymes.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the treated cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against hypertrophic marker proteins and target CYP enzymes, followed by incubation with appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Cell Size Measurement:
-
Capture images of the cells using a microscope.
-
Measure the surface area of individual cells using image analysis software.
-
Caption: Putative signaling pathway for this compound-induced cardiomyocyte hypertrophy.
Signaling Pathways of this compound
The precise signaling pathways and receptors for this compound are not yet fully elucidated. However, based on the actions of structurally related lipid mediators, it is hypothesized that this compound may exert its effects through G-protein coupled receptors (GPCRs). The differential activity of the 11(S) and 11(R) enantiomers strongly suggests a receptor-mediated mechanism.
For instance, other hydroxyeicosanoids, such as 12(S)-HETE, have been shown to bind to specific GPCRs like GPR31. It is plausible that this compound enantiomers also have distinct affinities for one or more GPCRs, leading to the activation of downstream signaling cascades that regulate cellular processes like hypertrophy, inflammation, and cell migration. Further research is needed to identify the specific receptors for this compound and to fully characterize the downstream signaling pathways.
Conclusion
The stereochemistry of this compound is a critical determinant of its biological activity. This guide has provided a comparative overview of the analytical methods available to confirm the absolute configuration of this compound enantiomers and has highlighted the stereospecificity of their biological effects, using cardiomyocyte hypertrophy as an example. For researchers and drug development professionals, a thorough understanding and confirmation of the stereochemistry of this compound are essential for elucidating its physiological functions and for designing novel therapeutic agents that target specific pathways with high potency and selectivity. The continued development of enantioselective analytical and synthetic methods will be crucial for advancing our knowledge of this important lipid mediator.
References
Validating 11-HEPE as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 11-hydroxyeicosapentaenoic acid (11-HEPE) as a potential therapeutic target. Due to the limited specific data on this compound's biological activity, this document focuses on providing a comprehensive comparison with its better-studied isomers and related lipid mediators, offering a framework for its future validation.
Executive Summary
This compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a member of the specialized pro-resolving mediators (SPMs) family, which are known for their role in the resolution of inflammation. While its precise biological functions and therapeutic potential are not yet fully elucidated, its structural similarity to other well-characterized anti-inflammatory lipid mediators suggests it may hold significant promise. This guide synthesizes the available data on this compound and its analogs, providing a comparative analysis to inform future research and drug development efforts.
Comparative Analysis of HEPE Isomers and Related Lipid Mediators
To understand the potential of this compound, it is crucial to compare it with other relevant lipid mediators. The following table summarizes the available quantitative data for this compound, its isomers (12-HEPE and 15-HEPE), and the downstream metabolite, Resolvin E1 (RvE1). It is important to note that specific quantitative data for this compound's anti-inflammatory activity and receptor binding is currently limited in publicly available literature.
| Mediator | Precursor | Key Biological Activities | Receptor(s) | Receptor Binding Affinity (Kd) | Anti-inflammatory Potency (IC50) |
| This compound | EPA | Biological activity is not clearly documented.[1] Exists as 11(S)-HEPE and 11(R)-HEPE enantiomers.[1] | Not identified | Not available | Not available |
| 12-HEPE | EPA | Improves glucose uptake in adipocytes and skeletal muscle.[2] Inhibits foam cell formation in a PPARγ-dependent manner.[3] | GPR31 (for 12(S)-HETE)[4] | 4.8 ± 0.12 nM (for 12(S)-[3H]HETE) | Not available for cytokine inhibition |
| 15-HEPE | EPA | Interacts with PPARγ and inhibits mast cell degranulation. | PPARγ | Not available | Not available for cytokine inhibition |
| Resolvin E1 (RvE1) | 18R-HEPE (from EPA) | Potent anti-inflammatory and pro-resolving actions. Reduces neutrophil infiltration. | ChemR23 (ERV1), BLT1 | 11.3 ± 5.4 nM (for ChemR23) | Not available for direct cytokine inhibition |
Biosynthesis and Signaling Pathways
The biosynthesis of HEPEs from EPA is a complex process involving several enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. The specific enzymes responsible for the production of this compound are not definitively established.
Specialized pro-resolving mediators, including resolvins, protectins, and maresins, typically exert their effects by binding to specific G-protein coupled receptors (GPCRs). While receptors for other HEPEs and resolvins have been identified, a specific receptor for this compound has not yet been characterized.
Proposed Biosynthesis Pathway of HEPEs
Caption: General biosynthesis pathways of HEPEs from EPA.
General Signaling Pathway for G-Protein Coupled Receptors (GPCRs)
Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.
Experimental Protocols for Validation
Validating this compound as a therapeutic target requires a series of well-defined experiments. Below are detailed methodologies for key experiments that can be adapted for this compound.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of this compound in biological samples.
Protocol:
-
Sample Preparation:
-
Spike the sample (e.g., plasma, cell culture supernatant) with a deuterated internal standard of this compound.
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction. A C18 cartridge is commonly used for this purpose.
-
Elute the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol).
-
Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
In Vitro Anti-inflammatory Activity Assay: Cytokine Inhibition in Macrophages
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in activated macrophages.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the half-maximal inhibitory concentration (IC50) value for this compound.
-
Workflow for In Vitro Validation of this compound
Caption: A workflow diagram for the in vitro validation of this compound's anti-inflammatory activity.
Future Directions and Knowledge Gaps
The validation of this compound as a therapeutic target is still in its nascent stages. Key areas for future research include:
-
Stereospecific Activity: The biological activities of the 11(S)-HEPE and 11(R)-HEPE enantiomers need to be investigated separately, as they may have different potencies and mechanisms of action.
-
Receptor Identification: Identifying the specific receptor(s) for this compound is crucial for understanding its signaling pathway and for the development of targeted therapeutics.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety of this compound.
-
Comparative Studies: Direct, head-to-head comparative studies of this compound with its isomers and other SPMs are needed to establish its relative potency and therapeutic potential.
Conclusion
While direct evidence for the therapeutic efficacy of this compound is currently limited, its classification as a specialized pro-resolving mediator and its structural similarity to other potent anti-inflammatory lipids provide a strong rationale for its further investigation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically validate this compound as a novel therapeutic target for inflammatory diseases. Addressing the existing knowledge gaps through rigorous preclinical research will be essential to unlock the full therapeutic potential of this promising lipid mediator.
References
- 1. (±)this compound - Applications - CAT N°: 32500 [bertin-bioreagent.com]
- 2. Potential Mechanisms by Which Hydroxyeicosapentaenoic Acids Regulate Glucose Homeostasis in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 11-HEPE and its Synthetic Analogs in Modulating Inflammatory Responses
For Immediate Release
In the landscape of lipid mediators, 11-hydroxyeicosapentaenoic acid (11-HEPE), a metabolite of eicosapentaenoic acid (EPA), has emerged as a molecule of interest for its potential anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound and its synthetic analogs, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to a scarcity of direct comparative studies on this compound and its specific synthetic analogs, this guide also incorporates data from closely related hydroxyeicosapentaenoic acid (HEPE) isomers and their derivatives to provide a broader context for understanding their therapeutic potential.
Efficacy of this compound and the Rationale for Synthetic Analogs
This compound is an eicosanoid, a class of signaling molecules involved in inflammation.[1] Research suggests that EPA-derived eicosanoids, including this compound, possess anti-inflammatory properties.[2] However, natural lipid mediators like this compound can be limited by metabolic instability, which can reduce their therapeutic efficacy in vivo. This has prompted the exploration of synthetic analogs designed to have improved stability and potentially enhanced biological activity. While specific data on this compound analogs is limited, the synthesis of derivatives of other anti-inflammatory compounds has shown promise in improving their potency and metabolic profile.[3]
Comparative In Vitro Efficacy: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory effects of compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Table 1: Comparative In Vitro Anti-Inflammatory Activity of this compound and Hypothetical Synthetic Analogs
| Compound | Inhibition of NO Production (IC₅₀, µM) | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) | Inhibition of IL-1β Production (IC₅₀, µM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Analog A | Data not available | Data not available | Data not available | Data not available |
| Analog B | Data not available | Data not available | Data not available | Data not available |
IC₅₀ values represent the concentration of the compound required to inhibit the production of the inflammatory mediator by 50%. Lower values indicate greater potency.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in vitro assays used to assess anti-inflammatory efficacy.
Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or its synthetic analogs for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Protocol 2: Measurement of Pro-Inflammatory Cytokine Production by ELISA
This protocol quantifies the inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells.
-
Cell Culture and Seeding: As described in Protocol 1.
-
Treatment and Stimulation: As described in Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[4]
-
Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage of inhibition for each compound.
Signaling Pathways
The anti-inflammatory effects of lipid mediators are often mediated through specific signaling pathways. While the precise signaling cascade for this compound is not fully elucidated, related HEPEs have been shown to interact with G-protein coupled receptors (GPCRs), such as GPR119.[5] Activation of these receptors can trigger downstream signaling events that ultimately suppress inflammatory gene expression. Key inflammatory pathways that are often modulated by anti-inflammatory compounds include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction. Upon ligand binding, the GPCR undergoes a conformational change, activating an associated G-protein. This initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP), which can lead to the modulation of various cellular processes, including inflammatory responses.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the transcription of pro-inflammatory genes. Anti-inflammatory compounds often exert their effects by inhibiting these pathways.
Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Experimental Workflow
The screening and evaluation of anti-inflammatory compounds typically follow a structured workflow, from initial in vitro assays to more complex cellular and in vivo models.
Caption: General experimental workflow for the development of anti-inflammatory drugs.
Conclusion
While this compound shows promise as a modulator of inflammation, the development of synthetic analogs holds the potential to overcome limitations of natural lipid mediators. Further research is critically needed to synthesize and evaluate specific analogs of this compound to establish a clear structure-activity relationship and to fully elucidate their therapeutic potential. The experimental frameworks and signaling pathway overviews provided in this guide offer a foundation for such future investigations.
References
The Ambiguous Role of 11-HEPE: A Guide to the Reproducibility of its Published Functions
For Researchers, Scientists, and Drug Development Professionals
The study of lipid mediators has unveiled a complex network of signaling molecules that regulate a vast array of physiological and pathological processes. Among these, the hydroxyeicosapentaenoic acids (HEPEs), derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), have garnered significant attention for their potential roles in inflammation and metabolic diseases. While several HEPE isomers have been the subject of intensive research, the specific functions of 11-hydroxyeicosapentaenoic acid (11-HEPE) remain largely enigmatic. This guide provides a comprehensive comparison of the published findings on this compound's function, with a focus on the reproducibility and consistency of the available data.
Current State of Knowledge: A Paucity of Specific Findings
An examination of the existing literature reveals a notable scarcity of studies dedicated specifically to the biological activities of this compound. Commercial suppliers of (±)this compound explicitly state that its biological activity has not been clearly documented, underscoring the limited and often inconclusive nature of the research in this area.[1] Much of the available information on this compound is derived from studies that have analyzed a broad spectrum of lipid mediators simultaneously. In these studies, this compound is often identified as one of several HEPEs that are elevated following EPA supplementation.
Comparative Analysis of this compound Findings
The majority of studies that have quantified this compound have done so in the context of analyzing a larger panel of oxylipins. These studies often report a collective effect of a mixture of HEPEs, making it challenging to attribute a specific function to this compound alone.
Table 1: Summary of Quantitative Findings Involving this compound
| Study Focus | Model System | Key Findings Regarding this compound | Other HEPEs Measured | Reported Collective Effect of HEPEs |
| Psoriatic Arthritis[2] | Human plasma | Positively correlated with Disease Activity Score (DAS28) and Clinical Disease Activity Index (CDAI). | 12-HEPE, 15-HEPE | Positive correlation with disease activity markers. |
| Obesity and EPA Supplementation[3] | Female C57BL/6J mice on a high-fat diet | Levels were elevated upon EPA treatment by 15-107-fold compared to control or high-fat diet groups. | 5-HEPE, 9-HEPE, 15-HEPE, 8-HEPE | EPA supplementation, which increased HEPE levels, prevented fat mass accumulation and reversed hyperinsulinemia and hyperglycemia. |
| Nonalcoholic Fatty Liver Disease[4] | Macrophages treated with palmitate | Part of a mixture of HEPEs that suppressed mRNA levels of iNOS, TNFα, IL-1β, and IL-6 at 1 µM. | 5-HEPE, 9-HEPE, 12-HEPE, 15-HEPE, 18-HEPE | Attenuation of macrophage inflammation. |
A noteworthy observation is the potentially conflicting roles of this compound in different inflammatory contexts. While some studies suggest a role for HEPE mixtures in the resolution of inflammation[4], a study on psoriatic arthritis found a positive correlation between this compound levels and disease activity, hinting at a potential pro-inflammatory function in this specific autoimmune condition. This discrepancy highlights the need for further research to elucidate the context-dependent functions of this compound.
Functions of Other HEPE Isomers: A Potential Framework for this compound
To provide a framework for potential mechanisms of this compound action, it is useful to consider the more established functions of other HEPE isomers.
Table 2: Established Functions of Other HEPE Isomers
| HEPE Isomer | Primary Receptor/Target | Key Biological Functions |
| 5-HEPE | GPR119 | Enhances glucose-dependent insulin secretion; Promotes adipose tissue browning. |
| 8-HEPE | PPARα, PPARγ, PPARδ | Activates PPARs, leading to increased fatty acid oxidation and improved insulin sensitivity. |
| 12-HEPE | Unknown | Improves glucose metabolism by promoting glucose uptake into adipocytes and skeletal muscle; Reduces neutrophil recruitment. |
| 18-HEPE | Precursor to Resolvin E1 (RvE1) | Precursor to the potent pro-resolving mediator RvE1, which has strong anti-inflammatory and pro-resolving actions. |
Given that other HEPEs exert their effects through G protein-coupled receptors (GPCRs) like GPR119 and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), it is plausible that this compound may also interact with these or other, as-yet-unidentified receptors to modulate cellular signaling.
Experimental Protocols
General Protocol for HEPE Analysis by LC-MS/MS
-
Sample Preparation:
-
Biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate lipids.
-
Internal standards (e.g., deuterated forms of HEPEs) are added to the sample prior to extraction for quantification.
-
-
Liquid Chromatography (LC):
-
The lipid extract is injected onto a reverse-phase C18 column.
-
A gradient elution is performed using a mobile phase typically consisting of a water/acetonitrile/methanol mixture with a weak acid (e.g., formic acid or acetic acid) to achieve separation of the different HEPE isomers.
-
-
Mass Spectrometry (MS):
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific HEPEs based on their unique precursor-to-product ion transitions.
-
-
Data Analysis:
-
The concentration of each HEPE is calculated by comparing the peak area of the endogenous analyte to that of the corresponding internal standard.
-
Visualizing the Landscape of this compound Research
Biosynthesis of HEPEs from EPA
The following diagram illustrates the general enzymatic pathways leading to the formation of various HEPE isomers, including this compound, from eicosapentaenoic acid (EPA).
References
- 1. caymanchem.com [caymanchem.com]
- 2. On the biosynthesis of specialized pro-resolving mediators in human neutrophils and the influence of cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
head-to-head comparison of different HEPE isomers' effects on neutrophils
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipid mediator pharmacology has identified hydroxyeicosapentaenoic acids (HEPEs), metabolites of the omega-3 fatty acid eicosapentaenoic acid (EPA), as key regulators of inflammatory responses. Their influence on neutrophils, the first line of defense in the innate immune system, is of particular interest for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of different HEPE positional isomers, summarizing their effects on critical neutrophil functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Comparative Analysis of HEPE Isomer Activity on Neutrophil Aggregation
While comprehensive comparative data for a full range of HEPE isomers on neutrophil functions remains an area of active research, seminal studies on their arachidonic acid-derived structural analogs, the hydroxyeicosatetraenoic acids (HETEs), provide critical insights into the structure-activity relationship. The position of the hydroxyl group on the fatty acid backbone is a key determinant of biological activity.
The following table summarizes the neutrophil aggregating activity of various HETE isomers, which serves as a valuable proxy for the potential effects of the corresponding HEPE isomers.
| Isomer | Neutrophil Aggregating Activity (EC50) |
| 5-HETE | ~200 nM |
| 8-HETE | Inactive |
| 9-HETE | Inactive |
| 11-HETE | Inactive |
| 12-HETE | ~40 nM |
| 15-HETE | Inactive |
In-Depth Look at Key HEPE Isomers
5-HEPE: A Pro-inflammatory Chemoattractant
Emerging evidence suggests that 5-HEPE, analogous to its HETE counterpart, functions as a pro-inflammatory mediator by inducing neutrophil chemotaxis and aggregation. It is a product of the 5-lipoxygenase (5-LOX) pathway and is thought to signal through a specific G-protein coupled receptor (GPCR) to elicit its effects.
12-HEPE: A Modulator of Neutrophil Recruitment
In contrast to the pro-inflammatory profile of 5-HEPE, studies on 12-HEPE indicate a more nuanced, and potentially anti-inflammatory, role. Research has shown that 12-HEPE can reduce neutrophil recruitment to sites of inflammation. Furthermore, 12S-HEPE can be metabolized by neutrophils, a process that may compete with the production of the potent arachidonic acid-derived chemoattractant, leukotriene B4 (LTB4), thereby dampening the inflammatory cascade.
Signaling Pathways and Experimental Workflows
The differential effects of HEPE isomers on neutrophils are mediated by specific signaling pathways, primarily initiated by their interaction with G-protein coupled receptors. The following diagrams illustrate the key signaling events and a typical experimental workflow for assessing neutrophil chemotaxis.
Experimental Protocols
Neutrophil Isolation
Human neutrophils are typically isolated from the peripheral blood of healthy donors. A common method involves dextran sedimentation followed by centrifugation over a Ficoll-Paque density gradient. Residual erythrocytes are removed by hypotonic lysis. The purity of the isolated neutrophils should be assessed by microscopy and viability determined by trypan blue exclusion.
Chemotaxis Assay (Boyden Chamber)
-
Chamber Setup : A Boyden chamber or a multi-well cell migration plate with a porous polycarbonate membrane (typically 3-5 µm pore size) is used.
-
Loading Chemoattractant : The HEPE isomer of interest, dissolved in a suitable buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA), is added to the lower chamber at various concentrations. A buffer-only control is also prepared.
-
Cell Seeding : Freshly isolated neutrophils are resuspended in the same buffer and added to the upper chamber.
-
Incubation : The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification : After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off. The migrated cells on the lower surface are fixed, stained (e.g., with Giemsa or a fluorescent dye), and counted under a microscope. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.
Degranulation Assay (Myeloperoxidase Release)
-
Cell Treatment : Isolated neutrophils are incubated with different concentrations of HEPE isomers or a positive control (e.g., fMLP) in the presence of cytochalasin B (to enhance degranulation) for a set period (e.g., 15-30 minutes) at 37°C.
-
Pellet Supernatant : The cell suspension is centrifuged to pellet the cells.
-
Enzyme Activity Measurement : The supernatant is collected, and the activity of a granule enzyme, such as myeloperoxidase (MPO), is measured using a colorimetric assay.
-
Total Enzyme Content : To determine the total cellular MPO content, a parallel sample of neutrophils is lysed with a detergent.
-
Calculation : The percentage of MPO release is calculated relative to the total cellular content.
Reactive Oxygen Species (ROS) Production Assay (Superoxide Anion Production)
-
Probe Loading : Isolated neutrophils are loaded with a ROS-sensitive fluorescent probe, such as dihydroethidium (for superoxide) or 2',7'-dichlorofluorescin diacetate (for general ROS).
-
Cell Stimulation : The probe-loaded cells are stimulated with various concentrations of HEPE isomers or a positive control (e.g., PMA or fMLP).
-
Signal Detection : The change in fluorescence is monitored over time using a fluorometer or a fluorescence microscope.
-
Data Analysis : The rate and magnitude of the fluorescence increase are indicative of the level of ROS production.
Conclusion and Future Directions
The study of HEPE isomers reveals a complex landscape of neutrophil modulation, with some isomers acting as potent activators and others as potential anti-inflammatory agents. The positional and stereochemical features of these lipid mediators are critical to their biological function. While data from HETE isomers provides a valuable framework, further direct comparative studies on a comprehensive panel of HEPE isomers are necessary to fully elucidate their roles in neutrophil biology. Such research will be instrumental in the development of targeted therapies for a range of inflammatory diseases.
Validating the Role of 11-HEPE in Specific Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 11-hydroxyeicosapentaenoic acid (11-HEPE) in relevant disease models, offering insights into its potential therapeutic role. By examining available experimental data, this document compares this compound with other closely related lipid mediators and outlines detailed experimental protocols for key disease models.
Comparative Efficacy of HEPE Isomers in Disease Models
Hydroxyeicosapentaenoic acids (HEPEs) are a class of lipid mediators derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). Various positional isomers of HEPE exist, each with potentially distinct biological activities. While research on this compound is ongoing, studies on other isomers, such as 12-HEPE and 15-HEPE, in models of inflammation and metabolic disease provide a valuable framework for comparison.
A study on the metabolites of EPA, including a mixture of 5-, 9-, 11-, 12-, 15-, and 18-HEPE, demonstrated a suppressive effect on the expression of pro-inflammatory cytokines in macrophages[1]. This suggests a collective anti-inflammatory role for HEPEs. While this study included this compound, it did not isolate its specific contribution.
In a model of zymosan-induced peritonitis in mice, the administration of 15-HEPE-lysoPC, a precursor to 15-HEPE, markedly inhibited plasma leakage and leukocyte infiltration[2][3]. It also reduced the formation of pro-inflammatory leukotrienes and cytokines[2][3]. In contrast, 15-HEPE itself had only a small effect, highlighting the importance of the delivery form of these lipid mediators.
Research on 12-HEPE has shown its potential in ameliorating high-fat diet-induced atherosclerosis in mice. Furthermore, 12-HEPE has been found to reduce neutrophil recruitment in a mouse model of contact hypersensitivity, indicating its anti-inflammatory properties. In human platelets, 12-HEPE was found to be more potent than its precursor, EPA, in attenuating dense granule secretion, α-granule secretion, and integrin αIIbβ3 activation.
While direct comparative studies isolating the efficacy of this compound are limited, the existing data on other HEPE isomers suggest that the position of the hydroxyl group significantly influences the biological activity. Future research should focus on head-to-head comparisons of different HEPE isomers in standardized disease models to elucidate the specific role and therapeutic potential of this compound.
Table 1: Comparison of HEPE Isomers in Preclinical Models
| HEPE Isomer | Disease Model | Key Findings | Reference |
| Mixture of HEPEs (including this compound) | Palmitate-induced inflammation in macrophages | Suppressed mRNA levels of iNOS, TNFα, IL-1β, and IL-6. | |
| 12-HEPE | High-fat diet-induced atherosclerosis (mice) | Ameliorated atherosclerotic pathology. | |
| Contact hypersensitivity (mice) | Reduced neutrophil recruitment. | ||
| Human platelet aggregation | More potently inhibited platelet activation than EPA. | ||
| 15-HEPE-lysoPC | Zymosan-induced peritonitis (mice) | Markedly inhibited plasma leakage and leukocyte infiltration; reduced pro-inflammatory mediators. | |
| 18R-HEPE | Zymosan-induced peritonitis (mice) | Blocked neutrophil infiltration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key disease models relevant to the study of this compound and other lipid mediators.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the resolution phase.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (e.g., this compound) and vehicle
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Centrifuge, pipettes, and other standard laboratory equipment
Procedure:
-
Induction of Peritonitis: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Inject 0.5 mL of the zymosan suspension intraperitoneally (i.p.) into each mouse.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control at the desired dose and time point (e.g., 30 minutes before or after zymosan injection).
-
Peritoneal Lavage: At a specified time point (e.g., 4, 24, or 48 hours) after zymosan injection, euthanize the mice. Inject 5 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen for 1 minute.
-
Cell Collection and Counting: Aspirate the peritoneal fluid. Centrifuge the fluid at 400 x g for 5 minutes at 4°C. Resuspend the cell pellet in FACS buffer. Count the total number of cells using a hemocytometer or an automated cell counter.
-
Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages) to quantify the different immune cell populations recruited to the peritoneum.
-
Cytokine Analysis: The supernatant from the peritoneal lavage can be used to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA or multiplex assays.
High-Fat Diet-Induced Obesity and Metabolic Dysfunction in Mice
This model is used to study obesity, insulin resistance, and related metabolic disorders.
Materials:
-
Male C57BL/6 mice (4-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
Test compound (e.g., this compound) and vehicle
-
Glucose meter and test strips
-
Insulin
-
Equipment for metabolic caging (optional)
Procedure:
-
Dietary Intervention: Acclimatize mice for one week on a standard chow diet. Then, divide the mice into experimental groups and feed them either the HFD or LFD for a specified period (e.g., 8-16 weeks) to induce obesity and metabolic dysfunction.
-
Compound Administration: Administer the test compound or vehicle control daily via oral gavage or other appropriate routes.
-
Monitoring Body Weight and Food Intake: Monitor and record the body weight and food intake of the mice weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast (12-16 hours), measure baseline blood glucose from the tail vein. Administer a glucose solution (2 g/kg body weight) via i.p. injection. Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: After a 4-6 hour fast, measure baseline blood glucose. Administer human insulin (0.75 U/kg body weight) via i.p. injection. Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue and Blood Collection: At the end of the study, euthanize the mice and collect blood for analysis of plasma lipids, insulin, and inflammatory markers. Collect tissues such as liver, adipose tissue, and muscle for histological analysis and gene expression studies.
-
Metabolic Caging (Optional): For a more detailed metabolic phenotype, mice can be placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.
Signaling Pathways
The biological effects of HEPEs are mediated through their interaction with specific cellular receptors and the subsequent activation of downstream signaling pathways. While the precise signaling cascade for this compound is not yet fully elucidated, the known pathways for related lipid mediators provide a strong indication of its potential mechanisms of action.
G-Protein Coupled Receptor 120 (GPR120) Signaling
GPR120 is a receptor for omega-3 fatty acids and their metabolites. Its activation is known to have anti-inflammatory and insulin-sensitizing effects. It is plausible that this compound, as a metabolite of EPA, could signal through this receptor.
Caption: Potential GPR120 signaling pathway for this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Certain fatty acids and their derivatives are known to be endogenous ligands for PPARs. It is hypothesized that this compound may exert some of its effects through the activation of PPARγ.
Caption: Hypothesized PPARγ signaling pathway for this compound.
References
- 1. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Analysis of 11-Hydroxyeicosapentaenoic Acid (11-HEPE) Production by Different Cell Types: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential production of 11-hydroxyeicosapentaenoic acid (11-HEPE) by various cell types. While direct comparative studies quantifying this compound production across different cells are limited in publicly available literature, this document synthesizes existing data on eicosanoid metabolism to identify likely cellular sources and the enzymatic pathways involved. The information presented is intended to guide future research in this area.
Introduction to this compound
This compound is an oxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the eicosanoid family, it is presumed to play a role in inflammatory processes. While its biological functions are not as extensively characterized as other eicosanoids, related compounds like 12-HEPE have been shown to modulate platelet activity and inflammation. Understanding the cellular origins of this compound is a critical step in elucidating its physiological and pathological significance.
Potential Cellular Sources of this compound
Based on the known distribution of enzymes capable of metabolizing EPA, the following cell types are considered potential producers of this compound. It is important to note that quantitative data for this compound production by these cells is largely unavailable, and further experimental validation is required.
Table 1: Potential Cellular Producers of this compound and Key Enzymes
| Cell Type | Key Enzyme(s) Implicated in HEPE Production | Rationale for Inclusion |
| Platelets | 12-Lipoxygenase (12-LOX) | Platelets are a primary source of 12-HEPE from EPA via the 12-LOX pathway.[1] Given the promiscuity of some lipoxygenases, the potential for this compound production exists. |
| Neutrophils | 15-Lipoxygenase-2 (15-LOX-2) | Human neutrophils express 15-LOX-2, which is known to oxygenate fatty acids at various positions.[2] Their central role in inflammation makes them a key candidate for this compound synthesis. |
| Macrophages | 15-Lipoxygenase-2 (15-LOX-2) | Similar to neutrophils, macrophages express 15-LOX-2 and are critical mediators of the inflammatory response, suggesting they may produce a range of HEPE isomers.[2] |
| Endothelial Cells | Cyclooxygenases (COX-1, COX-2) | Endothelial cells express COX enzymes which can metabolize EPA. While primarily associated with prostaglandin synthesis, some positional isomers of HEPEs can be minor products.[3] |
Experimental Protocols
To facilitate further research, this section outlines generalized protocols for the isolation, stimulation, and analysis of this compound production from the candidate cell types.
Protocol 1: Isolation and Stimulation of Human Platelets
-
Platelet Isolation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).
-
Add a prostaglandin E1 solution to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).[4]
-
-
Platelet Stimulation:
-
Adjust the platelet concentration to a standardized value (e.g., 2-5 x 10⁸ cells/mL).
-
Pre-incubate the platelet suspension at 37°C for 10 minutes.
-
Add the agonist of choice to stimulate this compound production. Common agonists include:
-
Thrombin (e.g., 0.1-1 U/mL)
-
Collagen (e.g., 1-5 µg/mL)
-
Calcium ionophore A23187 (e.g., 1-10 µM)
-
-
Incubate for a defined period (e.g., 5-30 minutes) at 37°C.
-
Terminate the reaction by adding a cold stop solution (e.g., methanol containing an internal standard).
-
Protocol 2: Isolation and Stimulation of Human Neutrophils
-
Neutrophil Isolation:
-
Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque or Dextran sedimentation).
-
Perform red blood cell lysis.
-
Wash the resulting neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Determine cell purity and viability using microscopy and a viability stain (e.g., trypan blue). A purity of >95% is desirable.
-
-
Neutrophil Stimulation:
-
Resuspend neutrophils in a physiological buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Prime the cells with a cytokine such as granulocyte-macrophage colony-stimulating factor (GM-CSF) for 30-60 minutes.
-
Stimulate with an agonist such as:
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM)
-
Lipopolysaccharide (LPS) (e.g., 100 ng/mL)
-
Calcium ionophore A23187 (e.g., 1-5 µM)
-
-
Incubate for 15-60 minutes at 37°C.
-
Stop the reaction with cold methanol containing an internal standard.
-
Protocol 3: Culture and Stimulation of Human Umbilical Vein Endothelial Cells (HUVECs)
-
HUVEC Culture:
-
Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors.
-
Grow cells to confluence in multi-well plates or flasks.
-
Use cells at a low passage number (e.g., 2-5) for experiments.
-
-
HUVEC Stimulation:
-
Wash the confluent HUVEC monolayer with a serum-free medium.
-
Incubate the cells in fresh serum-free medium containing the desired stimulus, for example:
-
Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL)
-
Interleukin-1 beta (IL-1β) (e.g., 1 ng/mL)
-
Vascular Endothelial Growth Factor (VEGF) (e.g., 50 ng/mL)
-
-
Incubate for a specified time (e.g., 4-24 hours).
-
Collect the cell culture supernatant for analysis and stop the reaction by adding cold methanol with an internal standard.
-
Protocol 4: Quantification of this compound by LC-MS/MS
-
Sample Preparation:
-
Following stimulation, centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatant.
-
Perform solid-phase extraction (SPE) to purify and concentrate the lipid mediators.
-
Elute the lipids and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Utilize a tandem mass spectrometer operating in negative ion mode.
-
Monitor for the specific parent-to-daughter ion transition for this compound.
-
Quantify the amount of this compound by comparing its peak area to that of a known amount of a deuterated internal standard.
-
Signaling Pathways in HEPE Production
The production of HEPEs is initiated by the release of EPA from membrane phospholipids by phospholipase A₂ (PLA₂). The free EPA is then available for metabolism by lipoxygenases or cyclooxygenases. The activation of these pathways is tightly regulated by various signaling cascades.
Figure 1. Generalized signaling pathway for agonist-induced HEPE production.
Experimental Workflow
The general workflow for a comparative study of this compound production involves several key stages, from cell culture and stimulation to data analysis.
Figure 2. Workflow for comparative analysis of this compound production.
Conclusion and Future Directions
While direct evidence is currently lacking, the available literature strongly suggests that platelets, neutrophils, and macrophages are promising candidates for the cellular production of this compound, primarily through the action of lipoxygenase enzymes. Endothelial cells may also contribute to a lesser extent via cyclooxygenase pathways. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate and quantify this compound production from these and other cell types. Future studies employing these methodologies are crucial for building a comprehensive understanding of this compound's biosynthesis and its role in health and disease, which could ultimately inform the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-2, aspirin and metabolism of arachidonic, eicosapentaenoic and docosahexaenoic acids and their physiological and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 11-HEPE in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-hydroxyeicosapentaenoic acid (11-HEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA), with other relevant lipid mediators. The focus is on assessing its potential off-target effects in cellular assays, providing a framework for researchers to evaluate the specificity of this molecule in drug development and biomedical research.
Introduction to this compound and Off-Target Effects
This compound is an oxygenated metabolite of EPA, belonging to the eicosanoid family of signaling molecules. Eicosanoids play crucial roles in inflammation, immunity, and other physiological processes. While this compound is known to exert specific biological activities, it is critical to understand its potential interactions with unintended molecular targets, known as off-target effects. Such effects can lead to unforeseen cellular responses, impacting the interpretation of experimental results and the therapeutic potential of this compound-related compounds. This guide outlines key cellular assays and provides a comparative analysis to facilitate the assessment of this compound's selectivity.
Comparative Analysis of this compound and Other Lipid Mediators
The following tables summarize the known activities of this compound and comparable lipid mediators on key cellular targets and pathways. It is important to note that direct quantitative data for this compound is limited in the current literature. Therefore, some of the comparative data is inferred from studies on closely related HEPE isomers and the arachidonic acid-derived analogue, 11-hydroxyeicosatetraenoic acid (11-HETE).
Table 1: Comparative Activity on Peroxisome Proliferator-Activated Receptors (PPARs)
Peroxisome proliferator-activated receptors are nuclear receptors that play a central role in lipid and glucose metabolism. Activation of PPARs is a known on-target effect for some HEPE isomers.
| Compound | PPARα Activation | PPARγ Activation | PPARδ Activation | Reference(s) |
| This compound | Likely weak activator | Likely weak activator | Likely weak activator | Inferred from[1][2] |
| 8-HEPE | Potent activator | Potent activator | Potent activator | [1][2] |
| 5-HEPE | Weaker than 8-HEPE | Weaker than 8-HEPE | Weaker than 8-HEPE | [1] |
| 12-HEPE | Weaker than 8-HEPE | Activator | Weaker than 8-HEPE | |
| 15-HEPE | Data not available | Data not available | Data not available | |
| Prostaglandin E2 (PGE2) | No direct activation | No direct activation | No direct activation |
Table 2: Comparative Activity on G-Protein Coupled Receptors (GPCRs)
Certain eicosanoids are known to signal through GPCRs, leading to rapid cellular responses. The activity of HEPE isomers on these receptors is an area of active investigation.
| Compound | ChemR23 (CMKLR1) Activity | BLT1 (LTB4R1) Activity | Other GPCR Activity | Reference(s) |
| This compound | Data not available | Data not available | Data not available | |
| Resolvin E1 (downstream of 18-HEPE) | Agonist | Partial Agonist/Antagonist | ||
| Leukotriene B4 (LTB4) | No activity | Potent Agonist | ||
| Chemerin | Potent Agonist | No activity | ||
| Prostaglandin E2 (PGE2) | No activity | No activity | Agonist for EP receptors |
Table 3: Potential Off-Target Effects on Inflammatory Gene Expression and Cellular Processes
This table compares the broader cellular effects that could be indicative of off-target activities, such as the modulation of inflammatory cytokine expression and other cellular pathways.
| Compound | Effect on TNF-α Production | Effect on IL-6 Production | Other Noted Cellular Effects | Reference(s) |
| This compound (as a metabolite of EPA) | Likely inhibitory | Likely inhibitory | May have anti-inflammatory properties. | Inferred from |
| EPA (precursor) | Inhibitory | Inhibitory | Decreases expression of pro-inflammatory genes. | |
| DHA (precursor to DHEs) | Inhibitory | Inhibitory | Generally stronger anti-inflammatory gene expression effects than EPA. | |
| 11-HETE (arachidonic acid analogue) | Data not available | Data not available | Induces cellular hypertrophy; upregulates CYP1B1, CYP1A1, CYP4F2, and CYP4A11 mRNA and protein. | |
| Prostaglandin E2 (PGE2) | Inhibitory (LPS-stimulated PBMC) | Unaffected (LPS-stimulated PBMC) | Modulates T-cell proliferation; can have both pro- and anti-inflammatory effects depending on the context. |
Experimental Protocols
Detailed methodologies for key cellular assays are provided below to enable researchers to assess the on-target and off-target effects of this compound.
PPAR Luciferase Reporter Assay
This assay determines the ability of a compound to activate PPAR subtypes by measuring the expression of a luciferase reporter gene under the control of a PPAR-responsive promoter.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression plasmids for human PPARα, PPARγ, or PPARδ
-
Luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE)
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PPAR agonist like GW7647 for PPARα).
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase and normalization control activity using appropriate assay reagents and a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.
GPCR Calcium Flux Assay
This assay measures the activation of Gq-coupled GPCRs by detecting the transient increase in intracellular calcium concentration upon receptor activation.
Materials:
-
CHO-K1 or other suitable cell line stably or transiently expressing the GPCR of interest (e.g., ChemR23)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and other test compounds
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing Fluo-4 AM and probenecid in assay buffer).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for dye loading.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Add the test compounds (this compound, known agonists/antagonists) and immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.
-
Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline) is proportional to the increase in intracellular calcium. Plot the response against the compound concentration to determine agonist potency (EC50) or antagonist inhibition (IC50).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for assessing the off-target effects of this compound.
Caption: Putative signaling pathways of this compound.
Caption: Workflow for assessing this compound's off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-HEPE: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 11-hydroxy-5,8,12,14-eicosapentaenoic acid (11-HEPE), a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA), is crucial for maintaining laboratory safety and environmental compliance.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will help minimize risks and ensure compliance with hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to conduct a thorough hazard assessment. Since this compound is often supplied in an ethanol solution, the hazards of the solvent must also be considered.[3] Ethanol is a flammable liquid, and appropriate precautions should be taken.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with this compound and the solvent. |
| Body Protection | Laboratory coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process.[4] this compound waste should be collected in a designated, properly labeled, and sealed container.
-
Waste Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5] Avoid using metal containers for acidic or basic solutions.
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "11-hydroxy-5,8,12,14-eicosatentaenoic acid in Ethanol"
-
The specific hazards (e.g., Flammable, Irritant)
-
The date accumulation started
-
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. For example, oxidizing agents should be kept separate from organic compounds.
On-Site Storage and Accumulation
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and under the direct supervision of laboratory personnel.
-
Container Management: Waste containers must be kept securely capped except when adding waste. Containers should not be filled beyond 90% capacity to allow for expansion.
-
Storage Limits: Laboratories can typically accumulate hazardous waste for up to 90 days, although this can vary by state and the amount of waste generated. Once a container is full, it must be removed from the SAA within three days.
Disposal Procedures
The disposal of this compound waste must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Determination: A hazardous waste determination must be performed for the this compound waste stream. Given that it is often in an ethanol solution, it will likely be classified as an ignitable hazardous waste.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous chemical waste. Contact them to schedule a pickup for your properly labeled and sealed this compound waste container.
-
Manifesting: All hazardous waste shipments require a manifest that identifies the hazards associated with the waste. Your EHS department will handle this documentation.
It is important to note that drain disposal of this compound or its solutions is not permitted.
Spill Management
In the event of an this compound spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the area.
-
Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Clean-up: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling 11-HEPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols for handling 11-hydroxy-5Z,8Z,12E,14Z,17Z-eicosapentaenoic acid (11-HEPE). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal of this lipid signaling molecule, which is typically supplied in an ethanol solution.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is supplied in an ethanol solution, the primary hazards are associated with the flammable and irritant nature of the solvent. The specific hazards of this compound itself are not well-documented, thus caution is advised. The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with the ethanol solution and this compound. Change gloves immediately if contaminated.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the ethanol solution.[1][2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. | To avoid inhalation of ethanol vapors. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for (±)this compound from the supplier (e.g., Cayman Chemical).[3]
-
Ensure Proper Ventilation: All handling of this compound in its ethanol solution should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, before handling the compound.
-
Inspect PPE: Ensure all PPE is in good condition and free from defects.
Handling Procedures
-
Wear Appropriate PPE: Don the recommended personal protective equipment as outlined in the table above.
-
Aliquotting and Transfer: When preparing solutions or aliquots, use appropriate laboratory equipment (e.g., calibrated pipettes) to minimize the risk of spills and aerosol generation.
-
Avoid Ignition Sources: Keep the this compound solution away from open flames, hot plates, and other potential ignition sources due to the flammability of ethanol.
-
Labeling: Clearly label all containers with the name of the compound, concentration, solvent (ethanol), and date of preparation.
Post-Handling Procedures
-
Decontamination: Wipe down the work area (e.g., fume hood sash and surface) with an appropriate disinfectant or cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the work area.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and removing PPE.
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Collect all unused this compound solutions and contaminated ethanol in a designated hazardous waste container for flammable organic solvents. Do not pour down the drain.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, microfuge tubes, and gloves in a designated solid hazardous waste container.
Waste Container Management
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound in ethanol"), and the primary hazard ("Flammable Liquid").
-
Storage: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area away from ignition sources.
Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Emergency Procedures
Spills
-
Small Spills (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, eliminate any nearby ignition sources and increase ventilation.
-
Contact your institution's emergency response team or EHS for assistance.
-
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
